molecular formula C44H57N9O7S B121971 [Tyr6,D-Phe7,D-His9]-Substance P (6-11) CAS No. 145194-26-9

[Tyr6,D-Phe7,D-His9]-Substance P (6-11)

Cat. No.: B121971
CAS No.: 145194-26-9
M. Wt: 856 g/mol
InChI Key: HRXHWXLZLHVUKT-LQLHWDHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Tyr6,D-Phe7,D-His9]-Substance P (6-11) is a useful research compound. Its molecular formula is C44H57N9O7S and its molecular weight is 856 g/mol. The purity is usually 95%.
BenchChem offers high-quality [Tyr6,D-Phe7,D-His9]-Substance P (6-11) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Tyr6,D-Phe7,D-His9]-Substance P (6-11) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H57N9O7S/c1-27(2)20-35(41(57)49-34(39(46)55)18-19-61-3)51-44(60)38(24-31-25-47-26-48-31)53-43(59)37(23-29-12-8-5-9-13-29)52-42(58)36(22-28-10-6-4-7-11-28)50-40(56)33(45)21-30-14-16-32(54)17-15-30/h4-17,25-27,33-38,54H,18-24,45H2,1-3H3,(H2,46,55)(H,47,48)(H,49,57)(H,50,56)(H,51,60)(H,52,58)(H,53,59)/t33-,34-,35-,36+,37-,38+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXHWXLZLHVUKT-LQLHWDHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H57N9O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

856.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

[Tyr6,D-Phe7,D-His9]-Substance P (6-11): A Technical Guide to its Mechanism of Action as a Neurokinin-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Tyr6,D-Phe7,D-His9]-Substance P (6-11), also known as sendide, is a potent and selective competitive antagonist of the tachykinin neurokinin-1 (NK1) receptor. As a synthetic analog of the C-terminal hexapeptide of Substance P (SP), it incorporates key amino acid substitutions that confer high-affinity binding to the NK1 receptor while preventing its activation. This blockade of the NK1 receptor inhibits the downstream signaling cascades typically initiated by Substance P, a neuropeptide implicated in a myriad of physiological and pathophysiological processes including pain transmission, inflammation, and emesis. This technical guide provides a comprehensive overview of the mechanism of action of [Tyr6,D-Phe7,D-His9]-Substance P (6-11), including its receptor binding properties, impact on intracellular signaling pathways, and detailed methodologies for its characterization.

Introduction

Substance P, an undecapeptide of the tachykinin family, exerts its diverse biological effects primarily through the activation of the G-protein coupled neurokinin-1 (NK1) receptor. The C-terminal region of Substance P is crucial for its receptor binding and activation. [Tyr6,D-Phe7,D-His9]-Substance P (6-11) is a rationally designed peptide antagonist that competitively blocks the binding of Substance P and other NK1 receptor agonists. Its high potency and selectivity have established it as a valuable pharmacological tool for elucidating the roles of the Substance P/NK1 receptor system in various biological processes and as a lead compound in the development of novel therapeutics.

Core Mechanism of Action: Competitive Antagonism at the NK1 Receptor

The primary mechanism of action of [Tyr6,D-Phe7,D-His9]-Substance P (6-11) is its ability to bind to the NK1 receptor with high affinity without eliciting a cellular response. By occupying the receptor's binding site, it prevents the endogenous ligand, Substance P, from binding and initiating the conformational changes necessary for G-protein coupling and subsequent downstream signaling. This competitive antagonism effectively blocks the physiological effects mediated by Substance P.

Receptor Binding Profile
CompoundAssay TypePreparationRadioligandParameterValue (nM)
[D-Trp7]sendideRadioligand BindingMouse spinal cord membranes[3H]-Substance PKi0.023 ± 0.007[1]

Inhibition of Downstream Signaling Pathways

Activation of the NK1 receptor by Substance P initiates a cascade of intracellular events. [Tyr6,D-Phe7,D-His9]-Substance P (6-11), by blocking this initial step, prevents the activation of these key signaling pathways.

Gq/11 Pathway and Calcium Mobilization

The NK1 receptor primarily couples to the Gq/11 family of G-proteins. Upon activation by Substance P, this leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). [Tyr6,D-Phe7,D-His9]-Substance P (6-11) inhibits this entire cascade by preventing the initial Gq/11 activation.

NK1_Receptor_Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates Gq11 Gq/11 NK1R->Gq11 Activates Antagonist [Tyr6,D-Phe7,D-His9]-SP (6-11) (Sendide) Antagonist->NK1R Binds & Blocks PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Release (from ER) IP3->Ca_ER Triggers PKC PKC Activation DAG->PKC Activates

NK1 Receptor Gq/11 Signaling Pathway and its Inhibition.

Functional Antagonism in Biological Systems

The antagonistic properties of [Tyr6,D-Phe7,D-His9]-Substance P (6-11) have been demonstrated in various in vitro and in vivo models.

In Vitro Functional Assays

In cell-based assays, [Tyr6,D-Phe7,D-His9]-Substance P (6-11) effectively inhibits Substance P-induced intracellular calcium mobilization. This is a direct functional consequence of its blockade of the NK1 receptor-Gq/11 signaling pathway.

In Vivo Models of Nociception and Inflammation

Intrathecal administration of [Tyr6,D-Phe7,D-His9]-Substance P (6-11) has been shown to be highly effective in blocking nociceptive behaviors induced by Substance P and other noxious stimuli in animal models. For instance, it dose-dependently reduces the scratching, biting, and licking responses elicited by intrathecal injection of Substance P in mice.[2][3] Small doses in the picomolar range are sufficient to produce a significant inhibitory effect.[2] It also demonstrates antinociceptive activity in the formalin and capsaicin tests.[4][5]

ModelSpeciesAdministrationAgonistEffect of [Tyr6,D-Phe7,D-His9]-SP (6-11)
Scratching, Biting, and LickingMouseIntrathecalSubstance PDose-dependent inhibition (effective at 0.0625-1.0 pmol)[2]
Formalin TestMouseIntrathecalFormalinReduction of both early and late phase licking response[4]
Capsaicin TestMouseIntrathecalCapsaicinDose-dependent reduction of paw licking response[5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of [Tyr6,D-Phe7,D-His9]-Substance P (6-11).

NK1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of [Tyr6,D-Phe7,D-His9]-Substance P (6-11) for the NK1 receptor.

Radioligand_Binding_Assay_Workflow A 1. Membrane Preparation (e.g., from mouse spinal cord) B 2. Incubation - Membranes - [3H]-Substance P (Radioligand) - Varying concentrations of [Tyr6,D-Phe7,D-His9]-SP (6-11) A->B C 3. Separation of Bound and Free Radioligand (Vacuum Filtration) B->C D 4. Quantification of Bound Radioactivity (Scintillation Counting) C->D E 5. Data Analysis - Competition binding curve - Calculation of IC50 and Ki D->E

Workflow for NK1 Receptor Radioligand Binding Assay.

Protocol:

  • Membrane Preparation: Homogenize tissue rich in NK1 receptors (e.g., mouse spinal cord) in ice-cold buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in assay buffer.

  • Competitive Binding: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled NK1 receptor agonist (e.g., [3H]-Substance P) and a range of concentrations of [Tyr6,D-Phe7,D-His9]-Substance P (6-11).

  • Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of [Tyr6,D-Phe7,D-His9]-Substance P (6-11) to generate a competition curve. The IC50 (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined from this curve and used to calculate the Ki (inhibition constant).

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of [Tyr6,D-Phe7,D-His9]-Substance P (6-11) to inhibit Substance P-induced increases in intracellular calcium.

Protocol:

  • Cell Culture: Culture cells endogenously expressing or recombinantly overexpressing the NK1 receptor (e.g., HEK293 or CHO cells) in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which will fluoresce upon binding to free intracellular calcium.

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of [Tyr6,D-Phe7,D-His9]-Substance P (6-11).

  • Agonist Stimulation and Measurement: Stimulate the cells with a fixed concentration of Substance P and immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of [Tyr6,D-Phe7,D-His9]-Substance P (6-11) is quantified by the reduction in the peak fluorescence signal induced by Substance P. An IC50 value for the functional antagonism can be determined.

In Vivo Substance P-Induced Scratching Behavior

This assay assesses the in vivo potency of [Tyr6,D-Phe7,D-His9]-Substance P (6-11) in a model of nociception.

Protocol:

  • Animal Acclimation: Acclimate mice to the observation chambers.

  • Intrathecal Injection: Co-administer a fixed dose of Substance P with varying doses of [Tyr6,D-Phe7,D-His9]-Substance P (6-11) via intrathecal injection.

  • Behavioral Observation: Immediately after injection, record the behavior of the mice for a defined period (e.g., 30 minutes).

  • Data Analysis: Quantify the number of scratching, biting, and licking bouts directed towards the caudal part of the body. The dose-dependent inhibition of these behaviors by [Tyr6,D-Phe7,D-His9]-Substance P (6-11) is then determined.

Conclusion

[Tyr6,D-Phe7,D-His9]-Substance P (6-11) is a highly potent and selective competitive antagonist of the NK1 receptor. Its mechanism of action is centered on the direct blockade of Substance P binding, thereby inhibiting the activation of downstream signaling pathways, most notably the Gq/11-mediated cascade leading to intracellular calcium release. This antagonistic activity translates to robust functional inhibition in both in vitro and in vivo models of NK1 receptor activation. The detailed understanding of its mechanism of action and the availability of established experimental protocols make [Tyr6,D-Phe7,D-His9]-Substance P (6-11) an indispensable tool for research into the physiological and pathological roles of the Substance P/NK1 receptor system and a valuable scaffold for the design of novel therapeutic agents.

References

A Technical Guide to the Biological Activity of [Tyr6,D-Phe7,D-His9]-Substance P (6-11)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Tyr6,D-Phe7,D-His9]-Substance P (6-11), also known as Sendide, is a potent and highly selective synthetic hexapeptide antagonist of the neurokinin-1 (NK-1) receptor. This document provides an in-depth overview of its biological activity, focusing on its interaction with the NK-1 receptor, its effects in vitro and in vivo, and the underlying signaling pathways. Detailed experimental protocols for key assays are provided to facilitate further research and development of this and similar compounds.

Introduction

Substance P (SP), an undecapeptide neurotransmitter, is the preferred endogenous ligand for the neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR) widely distributed throughout the central and peripheral nervous systems. The SP/NK-1 receptor system is implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, neurogenic inflammation, and emesis. Consequently, antagonists of the NK-1 receptor have significant therapeutic potential.

Sendide ([Tyr6,D-Phe7,D-His9]-Substance P (6-11)) is a C-terminal fragment analog of Substance P that has been modified with D-amino acids to confer potent antagonistic properties and increased stability. Its high affinity and selectivity for the NK-1 receptor make it an invaluable pharmacological tool for elucidating the role of the SP/NK-1 system and a lead compound for the development of novel therapeutics.

Quantitative Data: Receptor Binding Affinity

The affinity of Sendide and its analogs for the NK-1 receptor has been characterized through competitive radioligand binding assays. These studies demonstrate the high potency of these compounds.

CompoundReceptorRadioligandTissue SourceParameterValue (nM)Reference
[D-Trp7]sendideNK-1[3H]-Substance PMouse Spinal Cord MembranesKi0.023 ± 0.007[1]
Substance P (unlabeled)NK-1[3H]-Substance PMouse Spinal Cord MembranesKi~3.22[1]
CP-96,345 (non-peptide antagonist)NK-1[3H]-Substance PMouse Spinal Cord MembranesKi~216.2[1]

Note: The Ki for unlabeled Substance P and CP-96,345 were calculated based on the reported relative potencies to [D-Trp7]sendide.

Experimental Protocols

Radioligand Binding Assay for NK-1 Receptor

This protocol describes a competitive binding assay to determine the affinity of test compounds for the NK-1 receptor using crude membrane preparations.

3.1.1. Experimental Workflow

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Harvest Tissue/Cells p2 Homogenize in Lysis Buffer p1->p2 p3 Centrifuge to Pellet Nuclei p2->p3 p4 Centrifuge Supernatant at High Speed p3->p4 p5 Resuspend Membrane Pellet p4->p5 p6 Determine Protein Concentration p5->p6 p7 Store at -80°C p6->p7 a2 Add Membrane Prep, Radioligand, & Test Compound p7->a2 a1 Prepare Assay Plate a1->a2 a3 Incubate to Reach Equilibrium a2->a3 a4 Filter to Separate Bound/Free Ligand a3->a4 a5 Wash Filters a4->a5 a6 Scintillation Counting a5->a6 d1 Calculate Specific Binding a6->d1 d2 Non-linear Regression d1->d2 d3 Determine IC50 and Ki d2->d3

Caption: Workflow for NK-1 Receptor Radioligand Binding Assay.

3.1.2. Detailed Methodology

  • Membrane Preparation:

    • Tissues (e.g., mouse spinal cord) are dissected and placed in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • The tissue is homogenized using a Dounce homogenizer or sonicator.

    • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

    • The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined using a standard method like the BCA assay. Membranes are stored at -80°C.

  • Competitive Binding Assay:

    • The assay is performed in a 96-well plate format in a final volume of 250 µL.

    • To each well, add:

      • 50 µL of various concentrations of the test compound (e.g., Sendide).

      • 50 µL of [3H]-Substance P (at a concentration near its Kd).

      • 150 µL of the membrane preparation (containing 50-120 µg of protein).

    • Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P (e.g., 1 µM).

    • The plate is incubated for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Quantification:

    • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a buffer like 0.3% polyethyleneimine.

    • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

    • The radioactivity trapped on the filters, representing the bound ligand, is quantified using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data are analyzed using non-linear regression to determine the IC50 value of the test compound.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Behavioral Assay: Antagonism of Substance P-Induced Nociceptive Behavior

This protocol describes the assessment of Sendide's antagonist activity against scratching, biting, and licking behaviors induced by intrathecal administration of Substance P in mice.[2]

3.2.1. Experimental Workflow

G cluster_prep Animal Preparation cluster_injection Intrathecal Injection cluster_obs Behavioral Observation cluster_analysis Data Analysis p1 Acclimate Mice p2 Anesthetize Mouse p1->p2 p3 Prepare Injection Site p2->p3 i1 Locate L5/L6 Intervertebral Space p3->i1 i2 Co-inject SP and Sendide (or vehicle) i1->i2 i3 Confirm Successful Injection (tail flick) i2->i3 o1 Place Mouse in Observation Chamber i3->o1 o2 Record Behavior for a Defined Period o1->o2 o3 Quantify Scratching, Biting, & Licking o2->o3 d1 Compare Behavioral Scores o3->d1 d2 Determine Dose-Response Relationship d1->d2

Caption: Workflow for In Vivo Behavioral Assay.

3.2.2. Detailed Methodology

  • Animals:

    • Male ddY mice (or a similar strain) are commonly used.

    • Animals should be housed under standard laboratory conditions with ad libitum access to food and water and allowed to acclimate to the testing environment.

  • Intrathecal Injection:

    • Mice are briefly anesthetized with an inhalant anesthetic (e.g., isoflurane).

    • The injection site, over the lumbar region, is shaved and sterilized.

    • The injection is performed between the L5 and L6 vertebrae using a 30-gauge needle attached to a microsyringe. A slight flick of the tail upon needle entry confirms correct placement in the intrathecal space.

    • A small volume (typically 5 µL) containing Substance P and the test compound (Sendide) or vehicle is injected.

  • Behavioral Observation:

    • Immediately after injection, the mouse is placed in a clear observation chamber.

    • The animal's behavior is recorded for a set period (e.g., 20-30 minutes).

    • An observer, blind to the treatment conditions, quantifies the number of scratching bouts and the total time spent biting and licking the hindquarters.

  • Data Analysis:

    • The behavioral scores for the group receiving Substance P plus Sendide are compared to the group receiving Substance P plus vehicle.

    • A dose-response curve can be generated by testing multiple doses of Sendide to determine its ID50 (the dose required to inhibit the Substance P-induced response by 50%).

Signaling Pathways

The NK-1 receptor is a canonical Gq-protein coupled receptor. The binding of an agonist, such as Substance P, initiates a well-defined signaling cascade. Sendide, as a competitive antagonist, prevents the initiation of this cascade by occupying the ligand-binding site on the NK-1 receptor.

4.1. NK-1 Receptor Signaling Cascade and Point of Inhibition by Sendide

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP Substance P NK1R NK-1 Receptor SP->NK1R Binds & Activates Sendide Sendide Sendide->NK1R Binds & Inhibits Gq Gαq NK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response Ca2->Response PKC->Response

Caption: NK-1 Receptor Signaling Pathway and Sendide's Mechanism of Action.

Mechanism of Action:

  • Agonist Binding: Substance P binds to the extracellular domain of the NK-1 receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, specifically the Gαq subunit.

  • PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).

    • DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

  • Cellular Response: The rise in intracellular calcium and the activation of PKC lead to a cascade of downstream signaling events, culminating in various cellular responses such as neuronal excitation, smooth muscle contraction, and the release of inflammatory mediators.

Inhibition by Sendide: Sendide competitively binds to the NK-1 receptor at the same site as Substance P. By occupying this site, Sendide prevents Substance P from binding and thereby blocks the initiation of the entire signaling cascade. This results in the inhibition of the physiological effects mediated by the SP/NK-1 system.

Conclusion

[Tyr6,D-Phe7,D-His9]-Substance P (6-11) (Sendide) is a powerful and selective tool for investigating the multifaceted roles of the NK-1 receptor. Its potent antagonist activity, demonstrated in both in vitro binding assays and in vivo behavioral models, underscores its utility in neuroscience and pharmacology. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and therapeutically target the neurokinin system.

References

A Technical Guide to the Discovery and Synthesis of [Tyr6,D-Phe7,D-His9]-Substance P (6-11): A Potent NK1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of the potent and selective neurokinin-1 (NK1) receptor antagonist, [Tyr6,D-Phe7,D-His9]-Substance P (6-11), also known as Sendide. This hexapeptide analog of the C-terminal fragment of Substance P has been instrumental in elucidating the physiological roles of the NK1 receptor. This document details the structure-activity relationships that led to its development, provides a comprehensive summary of its biological activity, and outlines the experimental protocols for its synthesis and key pharmacological assays.

Introduction

Substance P, an undecapeptide neurotransmitter, is the endogenous ligand for the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) implicated in a myriad of physiological processes including pain transmission, inflammation, and smooth muscle contraction. The development of selective antagonists for the NK1 receptor has been a critical area of research for therapeutic intervention in various pathological conditions. [Tyr6,D-Phe7,D-His9]-Substance P (6-11), or Sendide, emerged from structure-activity relationship (SAR) studies as a highly potent and selective antagonist at the NK1 receptor. Its discovery has provided a valuable pharmacological tool for investigating the therapeutic potential of NK1 receptor blockade.

Discovery and Structure-Activity Relationship (SAR)

The development of potent and selective Substance P antagonists has largely focused on modifications of the C-terminal hexapeptide fragment, Substance P (6-11), which retains significant biological activity. The key to converting the native agonist sequence into a potent antagonist lies in the strategic substitution of L-amino acids with their D-isomers. This modification is believed to alter the peptide's conformation, allowing it to bind to the NK1 receptor without eliciting a functional response.

The specific substitutions in Sendide (Tyr-D-Phe-Phe-D-His-Leu-Met-NH2) were the result of systematic SAR studies. The introduction of D-amino acids at positions 7 and 9 was found to be crucial for conferring antagonist properties. The substitution of Glycine at position 9 with a D-amino acid, in this case, D-His, was a critical determinant of antagonist activity. Furthermore, the incorporation of a D-Phe at position 7 enhanced the antagonistic potency. The selection of Tyrosine at position 6 was also found to contribute to the overall high affinity of the peptide for the NK1 receptor.

SAR_Logic substance_p Substance P (6-11) (Agonist) [pGlu-Phe-Phe-Gly-Leu-Met-NH2] d_substitution Introduction of D-Amino Acids substance_p->d_substitution Modification Strategy antagonist_activity Conversion to Antagonist d_substitution->antagonist_activity Key for antagonism tyr6 Tyr at position 6 d_substitution->tyr6 Contributes to affinity d_phe7 D-Phe at position 7 antagonist_activity->d_phe7 Enhances potency d_his9 D-His at position 9 antagonist_activity->d_his9 Crucial for antagonism sendide [Tyr6,D-Phe7,D-His9]-Substance P (6-11) (Potent & Selective Antagonist) d_phe7->sendide d_his9->sendide tyr6->sendide

Caption: Structure-Activity Relationship Logic for Sendide.

Synthesis and Purification

The synthesis of [Tyr6,D-Phe7,D-His9]-Substance P (6-11) is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Resin: Rink Amide resin is commonly used to generate the C-terminal amide.

Amino Acid Derivatives: Fmoc-protected amino acids are used, including Fmoc-Met-OH, Fmoc-Leu-OH, Fmoc-D-His(Trt)-OH, Fmoc-Phe-OH, Fmoc-D-Phe-OH, and Fmoc-Tyr(tBu)-OH.

Coupling Reagents: A combination of a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) or NMM (N-methylmorpholine) in DMF (N,N-Dimethylformamide) is used.

Deprotection: The Fmoc protecting group is removed using a solution of 20% piperidine in DMF.

Cleavage and Deprotection: The final peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

Experimental Protocol: Purification and Characterization

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A gradient of acetonitrile in water, both containing 0.1% TFA, is commonly used for elution.

Characterization: The purity of the final peptide is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry to verify the correct molecular weight.

Synthesis_Workflow start Rink Amide Resin coupling Iterative Coupling of Fmoc-Amino Acids start->coupling deprotection Fmoc Deprotection (20% Piperidine/DMF) coupling->deprotection After each coupling cleavage Cleavage from Resin and Side-Chain Deprotection (TFA cocktail) coupling->cleavage After final coupling deprotection->coupling For next amino acid purification RP-HPLC Purification cleavage->purification characterization Analytical HPLC and Mass Spectrometry purification->characterization final_product [Tyr6,D-Phe7,D-His9]-Substance P (6-11) characterization->final_product

Caption: Solid-Phase Synthesis Workflow for Sendide.

Biological Activity and Data Presentation

[Tyr6,D-Phe7,D-His9]-Substance P (6-11) is a potent and highly selective competitive antagonist of the NK1 receptor. It effectively blocks the biological effects of Substance P and other NK1 receptor agonists both in vitro and in vivo.

Quantitative Data
ParameterValueSpecies/TissueReference
Binding Affinity
Ki (for [D-Trp7]sendide)0.023 ± 0.007 nMMouse spinal cord membranes[1]
Functional Antagonism
pA27.2Guinea pig ileum[2]
pA26.95Guinea pig ileum[2]

Mechanism of Action and Signaling Pathway

The NK1 receptor is a Gq-protein coupled receptor. Upon binding of an agonist like Substance P, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As a competitive antagonist, [Tyr6,D-Phe7,D-His9]-Substance P (6-11) binds to the NK1 receptor but does not induce this signaling cascade, thereby blocking the effects of Substance P.

NK1_Signaling_Pathway substance_p Substance P (Agonist) nk1r NK1 Receptor substance_p->nk1r Binds and Activates sendide Sendide (Antagonist) sendide->nk1r Binds and Blocks gq Gq Protein nk1r->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Response (e.g., neuronal excitation, smooth muscle contraction) ca_release->cellular_response pkc->cellular_response

Caption: NK1 Receptor Signaling Pathway and Antagonism by Sendide.

Key Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of the antagonist for the NK1 receptor.

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from tissues or cells expressing the NK1 receptor (e.g., mouse spinal cord).

  • Incubation: Incubate the membranes with a radiolabeled NK1 receptor agonist (e.g., [3H]-Substance P) and varying concentrations of the unlabeled antagonist ([Tyr6,D-Phe7,D-His9]-Substance P (6-11)).

  • Separation: Separate the bound from the free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay (e.g., Guinea Pig Ileum Bioassay)

This assay measures the functional antagonism of the NK1 receptor by assessing the inhibition of Substance P-induced smooth muscle contraction.

Protocol Outline:

  • Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing a physiological salt solution.

  • Agonist Response: Obtain a cumulative concentration-response curve for Substance P.

  • Antagonist Incubation: Incubate the tissue with a fixed concentration of [Tyr6,D-Phe7,D-His9]-Substance P (6-11) for a defined period.

  • Agonist Response in Presence of Antagonist: Obtain a second concentration-response curve for Substance P in the presence of the antagonist.

  • Data Analysis: Calculate the dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) and determine the pA2 value from a Schild plot. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve.

Conclusion

[Tyr6,D-Phe7,D-His9]-Substance P (6-11) stands as a testament to the power of rational peptide drug design. Through strategic D-amino acid substitutions, a potent and selective NK1 receptor antagonist was developed, providing an invaluable tool for pharmacological research. This guide has summarized the key aspects of its discovery, synthesis, and biological characterization, offering a comprehensive resource for scientists and researchers in the field of neurokinin pharmacology and drug development.

References

The Structure-Activity Relationship of Sendide (Pep 14): A Senotherapeutic Peptide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sendide, identified in scientific literature as Pep 14, is a novel senotherapeutic peptide that has demonstrated significant potential in mitigating cellular senescence. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Sendide (Pep 14), detailing its biological effects, the experimental protocols used to evaluate its activity, and the signaling pathways it modulates. While the precise amino acid sequence of Sendide (Pep 14) and a comprehensive quantitative SAR dataset from its analog library are proprietary and not publicly available, this guide synthesizes the existing data to provide a thorough understanding of its function. A US patent related to this peptide suggests that it may be a short peptide, with disclosed embodiments including sequences such as LKGI, LKGIL, and WLKGI.[1] Sendide (Pep 14) was identified through a two-step screening of a large peptide library for its ability to reduce cellular senescence in human dermal fibroblasts.[2][3]

Data Presentation

Due to the proprietary nature of the specific quantitative structure-activity relationship (SAR) data for Sendide (Pep 14) and its analogs, a detailed table with IC50 and EC50 values cannot be provided. However, the available qualitative and semi-quantitative data from published studies are summarized below.

Biological Activity Peptide Concentration Observed Effect Cell Model
Reduction of Cellular Senescence (SA-β-gal staining)50 µM>25% reduction in senescent cells[2][3]Human Dermal Fibroblasts (HGPS)
12.5 µMSignificant decrease in SA-β-gal positive cellsHuman Dermal Fibroblasts (HGPS)
Various concentrationsDose-dependent decrease in SA-β-gal staining[2]Human Dermal Fibroblasts (from healthy aged donors)
500 nMDecreased SA-β-gal staining following UVB exposure[2][4]Human Dermal Fibroblasts (30 and 79 years old)
Modulation of Senescence Markers12.5 µMSignificant decrease in mRNA expression of p16, p21, and IL-8[2]Human Dermal Fibroblasts (HGPS)
12.5 µMReduction in protein levels of p16 and p21[5]Human Dermal Fibroblasts (HGPS)
DNA Damage Response12.5 µMReduction in the DNA damage marker γH2A.x[5]Human Dermal Fibroblasts (HGPS)
Paracrine Senescence Inhibition12.5 µMPrevention of senescence-inducing effects of conditioned media from senescent cells[5]Human Dermal Fibroblasts (30 years old)

Core Biological Activities and Signaling Pathways

Sendide (Pep 14) exerts its senotherapeutic effects primarily through the modulation of Protein Phosphatase 2A (PP2A), a key enzyme involved in cellular signaling, and by enhancing DNA repair mechanisms.[5][6] This activity helps to prevent cells from entering a late-stage senescent state.[6]

Modulation of the PP2A Signaling Pathway

Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that regulates multiple signaling pathways, including those involved in cell cycle control and apoptosis. In the context of senescence, PP2A acts as a tumor suppressor by negatively regulating oncogenic signaling pathways.[5] By modulating PP2A, Sendide (Pep 14) influences downstream targets that control cell cycle progression and prevent the accumulation of senescent cells.

PP2A_Signaling_in_Senescence cluster_stress Cellular Stressors cluster_sendide Therapeutic Intervention cluster_core Core Regulation cluster_outcome Cellular Outcome DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates DNA_Repair DNA Repair DNA_Damage->DNA_Repair triggers Oncogene_Activation Oncogene Activation Oncogene_Activation->p53 activates Oxidative_Stress Oxidative Stress Oxidative_Stress->p53 activates Sendide Sendide (Pep 14) PP2A PP2A Sendide->PP2A modulates Sendide->DNA_Repair enhances PP2A->p53 dephosphorylates (regulates) CDK2 CDK2 PP2A->CDK2 dephosphorylates (activates) p21 p21 p53->p21 induces Apoptosis Apoptosis p53->Apoptosis can induce p21->CDK2 inhibits Rb Rb CDK2->Rb phosphorylates E2F E2F Rb->E2F inhibits Cell_Cycle_Arrest Cell Cycle Arrest E2F->Cell_Cycle_Arrest leads to Senescence Senescence Cell_Cycle_Arrest->Senescence can lead to DNA_Repair->Cell_Cycle_Arrest promotes

PP2A Signaling Pathway in Cellular Senescence

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of Sendide (Pep 14).

Senescence-Associated β-Galactosidase (SA-β-gal) Assay

This assay is a widely used biomarker for identifying senescent cells.

Workflow:

SA_Beta_Gal_Workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_analysis Analysis Seed_Cells 1. Seed cells in a multi-well plate Culture 2. Culture cells to desired confluency Seed_Cells->Culture Treat 3. Treat cells with Sendide (Pep 14) or controls Culture->Treat Wash_PBS 4. Wash cells with PBS Treat->Wash_PBS Fix 5. Fix cells (e.g., with formaldehyde/glutaraldehyde) Wash_PBS->Fix Wash_Again 6. Wash cells with PBS Fix->Wash_Again Add_Stain 7. Add SA-β-gal staining solution (pH 6.0) Wash_Again->Add_Stain Incubate 8. Incubate at 37°C (no CO2) until blue color develops Add_Stain->Incubate Image 9. Image cells using a bright-field microscope Incubate->Image Quantify 10. Quantify the percentage of blue (senescent) cells Image->Quantify

Workflow for SA-β-gal Assay

Methodology:

  • Cell Seeding: Plate human dermal fibroblasts in 6-well plates at an appropriate density.

  • Treatment: Treat cells with various concentrations of Sendide (Pep 14) for a specified period (e.g., 48 hours). Include positive (e.g., etoposide-induced senescence) and negative (vehicle) controls.

  • Fixation: Wash the cells with phosphate-buffered saline (PBS) and then fix with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.

  • Staining: After washing again with PBS, add the staining solution. The staining solution contains 1 mg/mL of X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.

  • Incubation: Incubate the plates at 37°C in a dry incubator (no CO2) for 12-16 hours.

  • Analysis: Observe the cells under a microscope and count the number of blue-stained (senescent) cells versus the total number of cells to determine the percentage of senescent cells.

Protein Phosphatase 2A (PP2A) Activity Assay

This assay measures the enzymatic activity of PP2A in cell lysates.

Methodology:

  • Cell Lysis: Wash cells treated with Sendide (Pep 14) and controls with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Immunoprecipitate PP2A from the cell lysates using an antibody specific for the catalytic subunit of PP2A (PP2Ac) coupled to protein A/G-agarose beads.

  • Phosphatase Reaction: Wash the immunoprecipitated PP2A beads and resuspend them in a phosphatase assay buffer. Initiate the reaction by adding a synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R).

  • Phosphate Detection: After incubation, stop the reaction and measure the amount of free phosphate released using a colorimetric method, such as the malachite green assay.

  • Data Analysis: Determine the PP2A activity by comparing the amount of phosphate released in the treated samples to the controls.

DNA Repair Assay (General Workflow)

While specific DNA repair assays were not detailed in the initial papers for Pep 14 screening, a general workflow for assessing the peptide's effect on DNA repair capacity can be outlined.

DNA_Repair_Workflow cluster_damage Induction of DNA Damage cluster_treatment Peptide Treatment cluster_assessment Assessment of DNA Repair cluster_assays Examples of Specific Assays Cell_Culture 1. Culture cells Induce_Damage 2. Induce DNA damage (e.g., UVB, etoposide) Cell_Culture->Induce_Damage Treat_Peptide 3. Treat cells with Sendide (Pep 14) Induce_Damage->Treat_Peptide Incubate_Repair 4. Incubate for a defined repair period Treat_Peptide->Incubate_Repair Lyse_Cells 5. Lyse cells and isolate DNA/protein Incubate_Repair->Lyse_Cells Assay 6. Perform specific DNA repair assay Lyse_Cells->Assay Comet_Assay Comet Assay (for DNA breaks) Assay->Comet_Assay gammaH2AX_Staining γH2A.X Staining (for double-strand breaks) Assay->gammaH2AX_Staining qPCR_based qPCR-based assays (for lesion removal) Assay->qPCR_based

General Workflow for DNA Repair Assays

Methodology (Example using γH2A.X Staining):

  • Cell Culture and Damage Induction: Grow cells on coverslips and induce DNA double-strand breaks using an agent like etoposide or ionizing radiation.

  • Peptide Treatment: Treat the cells with Sendide (Pep 14) for various time points to allow for DNA repair.

  • Immunofluorescence Staining: Fix the cells, permeabilize them, and then incubate with a primary antibody against phosphorylated H2A.X (γH2A.X), a marker for DNA double-strand breaks. Subsequently, stain with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

  • Microscopy and Analysis: Visualize the cells using a fluorescence microscope and quantify the number and intensity of γH2A.X foci per nucleus. A decrease in γH2A.X foci in peptide-treated cells compared to controls indicates enhanced DNA repair.

Conclusion

Sendide (Pep 14) is a promising senotherapeutic peptide with a mechanism of action centered on the modulation of PP2A and the enhancement of DNA repair, leading to a reduction in cellular senescence. The structure-activity relationship of Sendide (Pep 14) has been explored through the screening of a large analog library, leading to the identification of Pep 14 as a lead candidate. While the specific amino acid sequence and detailed quantitative SAR data remain proprietary, the available information clearly indicates that this peptide possesses significant potential for applications in aging and age-related diseases. Further research and disclosure of the precise structural details and comprehensive SAR data will be invaluable for the scientific community to fully understand and potentially build upon these findings for the development of novel senotherapeutics.

References

[Tyr6,D-Phe7,D-His9]-Substance P (6-11) (Sendide): A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Tyr6,D-Phe7,D-His9]-Substance P (6-11), also known as Sendide, is a potent and highly selective synthetic hexapeptide antagonist of the neurokinin-1 (NK-1) receptor. This document provides a comprehensive technical overview of Sendide, including its chemical properties, mechanism of action, and its application in neuroscience research. Detailed experimental protocols for its use in in vitro and in vivo studies are provided, along with a summary of its pharmacological data. Furthermore, key signaling pathways associated with NK-1 receptor antagonism are visualized to facilitate a deeper understanding of its cellular effects.

Introduction

Substance P (SP), an undecapeptide neurotransmitter of the tachykinin family, plays a crucial role in a variety of physiological and pathophysiological processes within the central and peripheral nervous systems, including pain transmission, inflammation, and mood regulation. It exerts its effects primarily through the G-protein coupled neurokinin-1 (NK-1) receptor. The development of selective NK-1 receptor antagonists is therefore of significant interest for therapeutic intervention in a range of neurological disorders.

[Tyr6,D-Phe7,D-His9]-Substance P (6-11), or Sendide, is a C-terminal fragment analog of Substance P that has been modified with D-amino acid substitutions to confer potent antagonistic properties at the NK-1 receptor. Its high affinity and selectivity make it an invaluable tool for elucidating the role of the Substance P/NK-1 receptor system in neuroscience.

Chemical Properties and Structure

PropertyValue
IUPAC Name L-Tyrosyl-D-phenylalanyl-L-phenylalanyl-D-histidyl-L-leucyl-L-methioninamide
Synonyms Sendide, [Tyr6,D-Phe7,D-His9]-SP (6-11)
Amino Acid Sequence Tyr-D-Phe-Phe-D-His-Leu-Met-NH2
Molecular Formula C46H61N9O7S
Molecular Weight 888.1 g/mol
CAS Number 145194-26-9

Mechanism of Action: NK-1 Receptor Antagonism

Sendide functions as a competitive antagonist at the NK-1 receptor. By binding to the receptor, it prevents the endogenous ligand, Substance P, from activating its downstream signaling cascades. The NK-1 receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein complex.

NK-1 Receptor Signaling Pathway

Activation of the NK-1 receptor by Substance P initiates a well-defined signaling cascade. Sendide, by blocking this initial step, inhibits all subsequent downstream events.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_antagonist Substance P Substance P NK-1 Receptor NK-1 Receptor Substance P->NK-1 Receptor Binds to Gq Protein Gq Protein NK-1 Receptor->Gq Protein Activates PLC PLC Gq Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC PKC DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Activates MAPK Pathway MAPK Pathway PKC->MAPK Pathway Activates Cellular Response Cellular Response MAPK Pathway->Cellular Response Leads to Sendide Sendide Sendide->NK-1 Receptor Blocks

Figure 1: NK-1 Receptor Signaling Cascade and Inhibition by Sendide.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for Sendide and its close analog, [D-Trp7]sendide, which provides a strong indication of Sendide's potency.

Table 1: Receptor Binding Affinity
CompoundRadioligandPreparationKi (nM)Reference
[D-Trp7]sendide[3H]-Substance PMouse spinal cord membranes0.023 ± 0.007[1]

Note: A specific Ki value for Sendide was not available in the reviewed literature, however, its potency is consistently reported to be extremely high.

Table 2: In Vivo Antagonistic Activity
AgonistBehavioral ModelSpeciesRoute of AdministrationID50 of AntagonistAntagonistReference
Substance PScratching, biting, and lickingMouseIntrathecal11.0 pmol/mouse[D-Trp7]sendide[1]
Substance PScratching, biting, and lickingMouseIntrathecal0.0625 - 1.0 pmol (dose-dependent reduction)Sendide

Experimental Protocols

In Vivo: Substance P-Induced Scratching Behavior in Mice

This protocol is adapted from established methods for assessing the in vivo efficacy of NK-1 receptor antagonists.

Experimental_Workflow_In_Vivo Acclimatization 1. Animal Acclimatization (e.g., Male ICR mice, 20-25g) Acclimatize for at least 1 week. Habituation 2. Habituation Place mice in individual observation cages for 30-60 minutes before injection. Acclimatization->Habituation Drug_Prep 3. Drug Preparation Dissolve Substance P and Sendide in sterile saline. Habituation->Drug_Prep IT_Injection 4. Intrathecal (i.t.) Injection Administer Sendide (or vehicle) followed by Substance P via lumbar puncture. Drug_Prep->IT_Injection Observation 5. Behavioral Observation Immediately after SP injection, record the number of scratches directed at the caudal part of the body over a defined period (e.g., 20 minutes). IT_Injection->Observation Data_Analysis 6. Data Analysis Compare the number of scratches between Sendide-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA). Observation->Data_Analysis

Figure 2: Workflow for Substance P-Induced Scratching Assay.

Detailed Methodology:

  • Animals: Male ICR mice (20-25 g) are commonly used. They should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • Habituation: On the day of the experiment, mice are placed in individual transparent observation cages for at least 30 minutes to allow for acclimatization to the testing environment.

  • Drug Preparation: Substance P and Sendide are dissolved in sterile, pyrogen-free saline.

  • Intrathecal Injection:

    • Mice are manually restrained, and the lumbar region is sterilized.

    • A 30-gauge needle attached to a microsyringe is inserted between the L5 and L6 vertebrae.

    • A tail-flick response is indicative of a successful injection into the subarachnoid space.

    • A volume of 5 µL is typically injected. Sendide (or vehicle) is administered shortly before the Substance P injection.

  • Behavioral Observation: Immediately following the Substance P injection, the number of scratching bouts directed towards the caudal regions of the body is counted by a trained observer who is blind to the treatment conditions. The observation period is typically 20 minutes.

  • Data Analysis: The total number of scratches for each mouse is recorded. The data are then analyzed using statistical methods such as one-way ANOVA followed by a post-hoc test to determine the significance of the antagonistic effect of Sendide.

In Vitro: Radioligand Binding Assay for NK-1 Receptor

This protocol outlines a general procedure for determining the binding affinity of a compound like Sendide to the NK-1 receptor.

Workflow for Radioligand Binding Assay:

Radioligand_Binding_Workflow Membrane_Prep 1. Membrane Preparation Homogenize tissue or cells expressing NK-1 receptors (e.g., mouse spinal cord, CHO-hNK1R cells) in appropriate buffer and isolate the membrane fraction by centrifugation. Assay_Setup 2. Assay Setup In a 96-well plate, add: - Membrane preparation - Radioligand (e.g., [³H]-Substance P) - Varying concentrations of Sendide (competitor) Membrane_Prep->Assay_Setup Incubation 3. Incubation Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium. Assay_Setup->Incubation Filtration 4. Separation of Bound and Free Ligand Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with bound radioligand. Incubation->Filtration Washing 5. Washing Wash the filters with ice-cold buffer to remove unbound radioligand. Filtration->Washing Scintillation_Counting 6. Quantification Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter. Washing->Scintillation_Counting Data_Analysis 7. Data Analysis Plot the percentage of specific binding against the log concentration of Sendide to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation. Scintillation_Counting->Data_Analysis

Figure 3: General Workflow for a Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation:

    • Tissues (e.g., mouse spinal cord) or cells overexpressing the NK-1 receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

    • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, add the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]-Substance P), and varying concentrations of the unlabeled competitor (Sendide).

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled NK-1 receptor ligand (e.g., unlabeled Substance P).

    • Total binding is determined in the absence of any competitor.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are placed in scintillation vials, scintillation fluid is added, and the radioactivity is counted using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of Sendide.

    • The IC50 (the concentration of Sendide that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve using non-linear regression analysis.

    • The Ki (inhibitory constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

[Tyr6,D-Phe7,D-His9]-Substance P (6-11) (Sendide) is a powerful and selective tool for investigating the multifaceted roles of the Substance P/NK-1 receptor system in the nervous system. Its high potency and selectivity make it an ideal antagonist for in vivo and in vitro studies aimed at understanding the involvement of NK-1 receptors in pain, inflammation, and other neurological processes. The experimental protocols and pharmacological data provided in this guide offer a solid foundation for researchers to effectively utilize Sendide in their neuroscience research and drug development endeavors.

References

The Role of Sendide in the Substance P Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an eleven-amino acid neuropeptide of the tachykinin family, is a key mediator in pain transmission, neurogenic inflammation, and various physiological processes.[1] Its actions are primarily mediated through the high-affinity neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR).[1] The development of selective antagonists for the NK-1 receptor is therefore of significant interest for therapeutic intervention in a range of clinical conditions. Sendide, and its potent analogue [D-Trp7]sendide, have emerged as highly selective and potent peptide antagonists of the NK-1 receptor, serving as critical tools in elucidating the physiological and pathological roles of Substance P.[2][3] This technical guide provides an in-depth overview of the role of Sendide in the Substance P signaling pathway, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved molecular interactions.

Substance P Signaling Pathway

The binding of Substance P to the NK-1 receptor initiates a cascade of intracellular events. The NK-1 receptor is coupled to multiple G-proteins, primarily Gq and Gs.[4][5][6][7]

  • Gq Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[1] DAG, in conjunction with elevated Ca2+, activates protein kinase C (PKC).[4]

  • Gs Pathway: Coupling of the NK-1 receptor to the Gs protein activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1][6] cAMP then activates protein kinase A (PKA).[8]

These signaling cascades ultimately lead to the modulation of various cellular functions, including neuronal excitability, gene expression, and cell proliferation.

Mechanism of Action of Sendide

Sendide acts as a competitive antagonist at the NK-1 receptor. It binds to the receptor with high affinity, thereby preventing the binding of the endogenous ligand, Substance P, and inhibiting its downstream signaling effects.[3] Studies with the potent analogue, [D-Trp7]sendide, have demonstrated its high potency and selectivity for the NK-1 receptor over other neurokinin receptors (NK-2 and NK-3).[2] This selective antagonism makes Sendide and its analogues invaluable for isolating and studying the specific effects mediated by the Substance P/NK-1 receptor pathway.

Quantitative Data

The following tables summarize the available quantitative data for Sendide and its analogue, [D-Trp7]sendide, in various assays.

Table 1: Receptor Binding Affinity

CompoundAssay TypeRadioligandTissue/Cell LineKi (nM)Reference
[D-Trp7]sendideRadioligand Binding[3H]-Substance PMouse spinal cord membranes0.023 ± 0.007[2]

Table 2: In Vivo Behavioral Assays

CompoundAssay TypeSpeciesAgonistEndpointID50Reference
[D-Trp7]sendideInhibition of scratching, biting, and lickingMouseSubstance P (intrathecal)Behavioral response11.0 pmol/mouse[2]
SendideInhibition of scratching, biting, and lickingMouseSubstance P (intrathecal)Behavioral responseDose-dependent inhibition (0.0625-1.0 pmol)[9]
SendideFormalin Test (licking response)MouseFormalin (subcutaneous)Reduction in early and late phase lickingDose-dependent reduction[10]

Experimental Protocols

NK-1 Receptor Radioligand Binding Assay

This protocol is adapted from the methodology used to determine the binding affinity of [D-Trp7]sendide.[2]

Objective: To determine the binding affinity (Ki) of a test compound (e.g., Sendide) for the NK-1 receptor.

Materials:

  • Tissue source: Mouse spinal cord membranes

  • Radioligand: [3H]-Substance P

  • Test compound: Sendide or its analogues

  • Non-specific binding control: Unlabeled Substance P (high concentration)

  • Assay buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize mouse spinal cords in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Binding Reaction: In a microplate, combine the membrane preparation, [3H]-Substance P, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled Substance P.

  • Incubation: Incubate the plate at a specified temperature for a set time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a competition binding curve and then calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Behavioral Assay: Substance P-Induced Scratching, Biting, and Licking

This protocol is based on studies investigating the inhibitory effects of Sendide and its analogues on Substance P-induced behaviors.[2][9]

Objective: To assess the in vivo antagonist activity of Sendide against Substance P-induced nociceptive behaviors.

Materials:

  • Animals: Male ICR mice

  • Agonist: Substance P

  • Test compound: Sendide

  • Vehicle control

  • Intrathecal injection apparatus (e.g., Hamilton syringe with a 30-gauge needle)

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental environment.

  • Intrathecal Injection: Under light anesthesia, administer a co-injection of Substance P and either vehicle or varying doses of Sendide directly into the intrathecal space.

  • Behavioral Observation: Immediately after injection, place the mouse in an observation chamber and record the cumulative time spent scratching, biting, and licking the caudal part of the body for a defined period (e.g., the first minute post-injection).

  • Data Analysis: Compare the duration of the behavioral responses in the Sendide-treated groups to the vehicle control group. Calculate the dose required to inhibit the response by 50% (ID50).

In Vivo Formalin Test

This protocol is adapted from studies evaluating the antinociceptive effects of Sendide.[10]

Objective: To evaluate the analgesic effect of Sendide in a model of persistent pain.

Materials:

  • Animals: Male ddY mice

  • Noxious stimulus: Formalin solution (e.g., 5%)

  • Test compound: Sendide

  • Vehicle control

  • Intrathecal or other route of administration apparatus

Procedure:

  • Drug Administration: Administer Sendide or vehicle via the desired route (e.g., intrathecal) at a specified time before the formalin injection.

  • Formalin Injection: Inject a small volume of formalin solution subcutaneously into the plantar surface of one hind paw.

  • Behavioral Scoring: Immediately after the formalin injection, place the animal in an observation chamber and record the amount of time spent licking the injected paw. The observation period is typically divided into two phases: an early, acute phase (e.g., 0-5 minutes) and a late, inflammatory phase (e.g., 15-30 minutes).

  • Data Analysis: Compare the licking time in the Sendide-treated groups to the vehicle control group for both phases of the test.

Visualizations

Substance P / NK-1 Receptor Signaling Pathway

Substance_P_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Substance P Substance P NK-1 Receptor NK-1 Receptor Substance P->NK-1 Receptor Binds Gq Gq NK-1 Receptor->Gq Activates Gs Gs NK-1 Receptor->Gs Activates PLC PLC Gq->PLC Activates Adenylyl Cyclase Adenylyl Cyclase Gs->Adenylyl Cyclase Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to PIP2 PIP2 Ca2+ release Ca2+ release from ER IP3->Ca2+ release PKC PKC DAG->PKC ATP ATP PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKC->Cellular Response Ca2+ release->PKC Activates PKA->Cellular Response

Caption: Substance P signaling through the NK-1 receptor activates both Gq and Gs pathways.

Mechanism of Action of Sendide

Sendide_MoA Substance P Substance P NK-1 Receptor NK-1 Receptor Substance P->NK-1 Receptor Binds Sendide Sendide Sendide->NK-1 Receptor Binds & Blocks Signaling Cascade Downstream Signaling NK-1 Receptor->Signaling Cascade Activates No Signal Signaling Blocked NK-1 Receptor->No Signal

Caption: Sendide competitively antagonizes the NK-1 receptor, blocking Substance P binding.

Experimental Workflow for In Vivo Behavioral Assay

Experimental_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Data Analysis Acclimation Animal Acclimation Drug Prep Prepare Substance P & Sendide/Vehicle Acclimation->Drug Prep Injection Intrathecal Co-injection Drug Prep->Injection Observation Record Scratching, Biting, & Licking Injection->Observation Quantification Quantify Behavioral Duration Observation->Quantification Comparison Compare Sendide vs. Vehicle Groups Quantification->Comparison ID50 Calc Calculate ID50 Comparison->ID50 Calc

Caption: Workflow for assessing Sendide's antagonism of Substance P-induced behaviors.

Conclusion

Sendide and its analogues are powerful pharmacological tools for investigating the complex roles of the Substance P/NK-1 receptor signaling pathway. As highly potent and selective antagonists, they have been instrumental in demonstrating the involvement of this pathway in nociception and other physiological processes. This guide has provided a comprehensive overview of the mechanism of action of Sendide, summarized key quantitative data, and detailed relevant experimental protocols. The provided visualizations offer a clear representation of the signaling cascade and experimental logic. Further research focusing on the in vitro functional characterization and pharmacokinetic properties of Sendide will be crucial for its potential development as a therapeutic agent.

References

A Technical Guide to the Pharmacology of [Tyr6,D-Phe7,D-His9]-Substance P (6-11)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Tyr6,D-Phe7,D-His9]-Substance P (6-11), also known as Sendide, is a potent and highly selective synthetic hexapeptide antagonist of the neurokinin-1 (NK1) receptor.[1] As a derivative of the C-terminal fragment of Substance P (SP), Sendide has been instrumental in elucidating the physiological and pathological roles of the NK1 receptor, particularly in nociception, neurogenic inflammation, and various behavioral responses. Its high affinity and selectivity make it a valuable tool in pharmacological research and a potential lead scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of the pharmacology of Sendide, including its binding characteristics, in vivo activity, underlying signaling mechanisms, and detailed experimental protocols for its characterization.

Quantitative Pharmacological Data

The potency and selectivity of Sendide and its analogs have been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data available for these compounds, providing a comparative overview of their pharmacological profiles.

CompoundAssay TypeReceptorValueUnitsReference
[D-Trp7]sendideRadioligand BindingNK10.023 ± 0.007nM (Ki)[2]
Substance PRadioligand BindingNK1~3.22nM (Ki)[2]
CP-96,345Radioligand BindingNK1~216.2nM (Ki)[2]

Table 1: In Vitro Binding Affinities at the NK1 Receptor. This table presents the equilibrium inhibition constants (Ki) for [D-Trp7]sendide, the endogenous ligand Substance P, and a non-peptide antagonist, CP-96,345. The significantly lower Ki value for [D-Trp7]sendide, an analog of Sendide, highlights its exceptionally high affinity for the NK1 receptor, being approximately 140 times more potent than Substance P in this assay.[2]

CompoundAssay TypeEffectValueUnitsReference
[D-Trp7]sendideIn vivo behavioral antagonism (Substance P-induced scratching, biting, and licking)Inhibition11.0pmol/mouse (ID50)[2]
SendideIn vivo behavioral antagonism (Substance P-induced scratching, biting, and licking)Inhibition0.0625-1.0pmol (dose-dependent)[3]

Table 2: In Vivo Antagonist Potency. This table showcases the in vivo potency of Sendide and its analog in a mouse model of Substance P-induced nociceptive behaviors. The ID50 value represents the dose required to inhibit the response by 50%. The data demonstrates the potent central nervous system activity of these peptides following intrathecal administration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are representative protocols for key experiments used to characterize [Tyr6,D-Phe7,D-His9]-Substance P (6-11).

Radioligand Binding Assay for NK1 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of a test compound, such as Sendide, for the NK1 receptor using a radiolabeled ligand.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize CHO-hNK1 cells in ice-cold 50 mM Tris-HCl prep2 Centrifuge at 1,000 x g for 10 min at 4°C prep1->prep2 prep3 Centrifuge supernatant at 40,000 x g for 20 min at 4°C prep2->prep3 prep4 Resuspend pellet in assay buffer prep3->prep4 assay1 Incubate membrane suspension (5 µg protein) with: - 2 nM [3H]Substance P - Increasing concentrations of Sendide prep4->assay1 Membranes assay2 Incubate for 60 min at 25°C assay1->assay2 assay3 Filter through GF/C filters (pre-soaked in 0.5% PEI) assay2->assay3 assay4 Wash filters with ice-cold buffer assay3->assay4 analysis1 Measure radioactivity on filters using liquid scintillation counting assay4->analysis1 Filters analysis2 Generate competition curves analysis1->analysis2 analysis3 Calculate IC50 and Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD) analysis2->analysis3

Figure 1: Workflow for NK1 Receptor Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor. Cells are homogenized in an ice-cold buffer (50 mM Tris-HCl, pH 7.4) and subjected to differential centrifugation to isolate the membrane fraction. The final pellet is resuspended in the assay buffer.

  • Assay Components: The binding assay is performed in a 96-well plate format in an assay buffer containing 50 mM Tris, 5 mM MnCl2, 150 mM NaCl, and 0.1% BSA at pH 7.4.

  • Incubation: 25 µL of the membrane suspension (approximately 5 µg of protein) is incubated with 50 µL of varying concentrations of Sendide and 25 µL of [3H]Substance P (final concentration 2 nM).

  • Equilibrium and Filtration: The mixture is incubated for 60 minutes at 25°C to reach equilibrium. The reaction is terminated by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine) to separate bound from free radioligand. The filters are then washed with ice-cold assay buffer.

  • Data Analysis: The radioactivity retained on the filters is quantified using a scintillation counter. The data are used to generate competition curves, from which the IC50 (the concentration of Sendide that inhibits 50% of the specific binding of [3H]Substance P) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This protocol outlines a functional assay to measure the antagonist effect of Sendide on Substance P-induced intracellular calcium mobilization in cells expressing the NK1 receptor.

G cluster_cell_prep Cell Preparation cluster_dye_loading Dye Loading cluster_assay_protocol Assay Protocol cluster_data_analysis Data Analysis cell1 Seed CHO-NK1 cells in a 96-well black-walled plate cell2 Incubate overnight to form a monolayer cell1->cell2 dye1 Wash cells with assay buffer (HBSS, 20 mM HEPES) cell2->dye1 dye2 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) dye1->dye2 dye3 Incubate for 45-60 min at 37°C in the dark dye2->dye3 dye4 Wash cells to remove extracellular dye dye3->dye4 assay1 Pre-incubate cells with varying concentrations of Sendide dye4->assay1 assay2 Establish a baseline fluorescence reading assay1->assay2 assay3 Stimulate with a fixed concentration of Substance P (e.g., EC80) assay2->assay3 assay4 Record fluorescence changes over time (kinetic read) assay3->assay4 analysis1 Quantify the peak fluorescence intensity assay4->analysis1 analysis2 Generate dose-response curves for Sendide's inhibition analysis1->analysis2 analysis3 Calculate the IC50 value for Sendide analysis2->analysis3

Figure 2: Workflow for Calcium Mobilization Assay.

Methodology:

  • Cell Culture: CHO cells stably expressing the human NK1 receptor are seeded into a 96-well black, clear-bottom plate and cultured to form a confluent monolayer.[4]

  • Dye Loading: The cell culture medium is removed, and the cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for 45-60 minutes at 37°C in the dark.[5] After incubation, the cells are washed to remove any extracellular dye.[5]

  • Compound Addition and Measurement: The cell plate is placed in a fluorescence plate reader. A baseline fluorescence is recorded before the addition of compounds. Cells are pre-incubated with various concentrations of Sendide. Subsequently, cells are stimulated with a fixed concentration of Substance P (typically at its EC80 concentration to ensure a robust signal). The change in fluorescence, indicative of intracellular calcium mobilization, is measured kinetically.[5]

  • Data Analysis: The peak fluorescence intensity following Substance P stimulation is quantified. The inhibitory effect of Sendide is determined by comparing the response in the presence of the antagonist to the response with Substance P alone. A dose-response curve is generated, and the IC50 value for Sendide is calculated.

In Vivo Behavioral Antagonism Assay

This protocol details an in vivo experiment in mice to assess the antagonist activity of Sendide against Substance P-induced nociceptive behaviors.

Methodology:

  • Animal Subjects: Male ddY strain mice are used for the experiments.[2] The animals are housed under standard laboratory conditions with free access to food and water.

  • Intrathecal Injection: A lumbar puncture is performed on conscious mice for intrathecal (i.t.) administration of the compounds.[6]

  • Drug Administration: Sendide is co-administered intrathecally with Substance P.[3] A range of doses of Sendide is tested against a fixed dose of Substance P that is known to elicit a robust behavioral response.

  • Behavioral Observation: Immediately after the injection, the mice are placed in individual observation cages. The cumulative time spent on scratching, biting, and licking of the hind paws is recorded for a defined period (e.g., 20 minutes).[6]

  • Data Analysis: The inhibitory effect of Sendide is quantified by comparing the duration of the nociceptive behaviors in the presence and absence of the antagonist. An ID50 value, the dose of Sendide that reduces the Substance P-induced behavioral response by 50%, is calculated from the dose-response curve.

Signaling Pathways

The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. [Tyr6,D-Phe7,D-His9]-Substance P (6-11) acts as a competitive antagonist, blocking the binding of Substance P and thereby inhibiting the downstream signaling cascade.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates Sendide Sendide Sendide->NK1R Binds & Blocks Gq11 Gαq/11 NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Mobilizes from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Downstream Downstream Cellular Responses (e.g., Neuronal Excitability, Inflammation) PKC->Downstream

Figure 3: NK1 Receptor Signaling Pathway and Antagonism by Sendide.

Pathway Description:

  • Agonist Binding and Receptor Activation: Substance P binds to the NK1 receptor, inducing a conformational change that activates the associated heterotrimeric G-protein, Gαq/11.

  • Antagonist Action: Sendide competitively binds to the NK1 receptor, preventing the binding of Substance P and thereby blocking the initiation of the signaling cascade.

  • Second Messenger Generation: Activated Gαq/11 stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization and PKC Activation: IP3 diffuses through the cytosol and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ concentration, along with DAG, activates protein kinase C (PKC).

  • Cellular Responses: Activated PKC phosphorylates various downstream target proteins, leading to a cascade of cellular responses, including increased neuronal excitability, modulation of ion channels, and pro-inflammatory effects.

Conclusion

[Tyr6,D-Phe7,D-His9]-Substance P (6-11) (Sendide) is a cornerstone pharmacological tool for the study of the NK1 receptor. Its high potency and selectivity, as demonstrated by both in vitro binding and in vivo functional assays, have enabled significant advances in our understanding of the tachykinin system. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate further research in this area and aid in the development of novel therapeutic agents targeting the NK1 receptor for a variety of pathological conditions.

References

The Sentinel of the Synapse: A Technical Guide to [Tyr6,D-Phe7,D-His9]-Substance P (6-11) as a Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Tyr6,D-Phe7,D-His9]-Substance P (6-11), also known as Sendide, is a potent and highly selective synthetic peptide antagonist of the neurokinin-1 (NK1) receptor. Its robust ability to competitively block the binding of the endogenous ligand, Substance P, has established it as an invaluable tool in neuroscience, pharmacology, and immunology research. This technical guide provides an in-depth overview of Sendide, including its binding characteristics, the signaling pathways it modulates, and detailed protocols for its application in key experimental paradigms.

Introduction

Substance P, an undecapeptide of the tachykinin family, is a key neurotransmitter and neuromodulator involved in a myriad of physiological and pathophysiological processes, including pain transmission, inflammation, and mood regulation.[1][2] Its actions are primarily mediated through the G-protein coupled neurokinin-1 (NK1) receptor.[2] The development of selective antagonists for the NK1 receptor has been pivotal in dissecting the complex roles of Substance P. Among these, [Tyr6,D-Phe7,D-His9]-Substance P (6-11) (Sendide) has emerged as a particularly powerful research tool due to its high potency and selectivity.[3] This guide will serve as a comprehensive resource for researchers utilizing Sendide to investigate the physiological and pathological roles of the Substance P/NK1 receptor system.

Physicochemical Properties and Binding Characteristics

Sendide is a hexapeptide amide with the sequence Tyr-D-Phe-Phe-D-His-Leu-Met-NH2. The incorporation of D-amino acids at positions 7 and 9 confers enhanced stability and potent antagonistic activity.

Binding Affinity

Sendide exhibits high affinity for the NK1 receptor, effectively displacing the binding of radiolabeled Substance P. While specific Ki values for Sendide can vary depending on the experimental conditions and tissue preparation, its inhibitory potency is well-established. An analogue, [D-Trp7]sendide, demonstrates the exceptional affinity of this class of antagonists, potently displacing [3H]-labeled Substance P with a Ki value of 0.023 ± 0.007 nM.[4] This is significantly more potent than unlabeled Substance P itself.[4] Commercial suppliers report an IC50 value of 0.3 nM for Sendide.[5]

Table 1: Binding Affinity of Sendide and its Analogue for the NK1 Receptor

CompoundParameterValueRadioligandTissue/Cell PreparationReference
[Tyr6,D-Phe7,D-His9]-Substance P (6-11) (Sendide)IC500.3 nMNot SpecifiedNot Specified[5]
[D-Trp7]sendideKi0.023 ± 0.007 nM[3H]-Substance PMouse spinal cord membranes[4]

Mechanism of Action: Modulation of the NK1 Receptor Signaling Pathway

The NK1 receptor is a canonical G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit of heterotrimeric G-proteins.[2] Upon binding of an agonist like Substance P, the receptor undergoes a conformational change, activating Gq. This initiates a downstream signaling cascade that Sendide effectively blocks.

The activated Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[6] The elevation of intracellular Ca2+ activates various downstream effectors, including calmodulin-dependent protein kinases (CaMKs).

Simultaneously, DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC). Activated PKC can then phosphorylate a multitude of target proteins, leading to diverse cellular responses such as neuronal excitation, smooth muscle contraction, and gene expression changes.

By competitively inhibiting the binding of Substance P to the NK1 receptor, Sendide prevents the initiation of this signaling cascade, thereby blocking the physiological effects mediated by Substance P.

NK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R binds & activates Sendide Sendide ([Tyr6,D-Phe7,D-His9]-SP (6-11)) Sendide->NK1R binds & blocks Gq Gq NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3 PKC_mem PKC DAG->PKC_mem activates PKC_cyto PKC (activated) ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto releases Ca2+ Ca2_cyto->PKC_mem co-activates Cellular_Response Cellular Responses (e.g., Neuronal Excitation, Inflammation) Ca2_cyto->Cellular_Response activates effectors PKC_cyto->Cellular_Response phosphorylates targets

Caption: NK1 Receptor Signaling Pathway and its Inhibition by Sendide.

Experimental Protocols

Radioligand Binding Assay: Competitive Inhibition of [3H]-Substance P Binding

This protocol describes a competitive radioligand binding assay to determine the affinity of Sendide for the NK1 receptor.

Materials:

  • Membrane preparation from cells or tissues expressing the NK1 receptor (e.g., CHO cells stably expressing human NK1R, or mouse spinal cord tissue).

  • [3H]-Substance P (Radioligand).

  • [Tyr6,D-Phe7,D-His9]-Substance P (6-11) (Sendide) as the competitor.

  • Unlabeled Substance P for determination of non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Filtration apparatus.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of [3H]-Substance P (at a concentration near its Kd, e.g., 0.5 nM), 50 µL of assay buffer, and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of [3H]-Substance P, 50 µL of a high concentration of unlabeled Substance P (e.g., 1 µM), and 100 µL of membrane preparation.

    • Competitive Binding: 50 µL of [3H]-Substance P, 50 µL of varying concentrations of Sendide (e.g., 10 pM to 1 µM), and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Sendide concentration. Fit the data using a non-linear regression model to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_membranes Prepare NK1R-expressing Membranes start->prep_membranes setup_assay Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding (Sendide) prep_membranes->setup_assay incubate Incubate at RT (60-90 min) setup_assay->incubate filtrate Filter through Glass Fiber Filters incubate->filtrate wash Wash Filters (3x with ice-cold buffer) filtrate->wash count Add Scintillation Cocktail & Count Radioactivity wash->count analyze Analyze Data: - Calculate Specific Binding - Determine IC50 and Ki count->analyze end End analyze->end

References

Sendide: A Technical Guide to a Potent and Selective Neurokinin-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Sendide, a peptidic antagonist of the neurokinin-1 (NK1) receptor. It is designed to serve as a core resource for researchers utilizing this tool for the study of tachykinin signaling, pain, inflammation, and other physiological processes mediated by the NK1 receptor.

Introduction to Sendide

Sendide is a synthetic peptide antagonist renowned for its high potency and selectivity for the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP).[1] Its chemical structure is Tyr-D-Phe-Phe-D-His-Leu-Met-NH2.[1] The strategic incorporation of D-amino acids confers metabolic stability, making it a valuable tool for both in vitro and in vivo investigations.[1] An analogue, [D-Trp7]sendide, has also been synthesized and characterized as a potent NK1 receptor antagonist.[2] Due to its pharmacological profile, Sendide has become an important instrument for elucidating the functional roles of the NK1 receptor in the central and peripheral nervous systems.[1][3]

Mechanism of Action and Selectivity

Sendide functions as a competitive antagonist at the NK1 receptor. It binds to the receptor with high affinity, thereby preventing the binding of the endogenous agonist, Substance P, and blocking the subsequent intracellular signaling cascade.[1][2] This antagonistic action inhibits the diverse physiological responses mediated by NK1 receptor activation, which include pain transmission, neurogenic inflammation, and emesis.[4][5]

Data Presentation: Quantitative Pharmacological Profile

The following tables summarize the quantitative data regarding the binding affinity and in vivo potency of Sendide and its analogue, [D-Trp7]sendide.

Compound Receptor Assay Type Preparation Parameter Value Reference
[D-Trp7]sendideNK1Radioligand Binding ([³H]-SP)Mouse spinal cord membranesKi0.023 ± 0.007 nM[2]
SendideNK1Behavioral Assay (SP-induced)Mouse (intrathecal)Potency vs. CP-96,345~7300x more potent[1]
[D-Trp7]sendideNK1Behavioral Assay (SP-induced)Mouse (intrathecal)ID5011.0 pmol/mouse[2]

Selectivity Profile:

Sendide exhibits high selectivity for the NK1 receptor, with no significant antagonistic activity observed at NK2 or NK3 receptors at concentrations effective at NK1.[1] Large doses of the analogue [D-Trp7]sendide were required to reduce the behavioral effects of NK2 and NK3 receptor agonists.[2]

Core Signaling Pathway

Activation of the NK1 receptor by Substance P initiates a signaling cascade through the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6][7] Sendide competitively blocks the initial binding of Substance P, thereby preventing the initiation of this cascade. Prolonged agonist stimulation leads to receptor desensitization, a process mediated by G-protein coupled receptor kinases (GRKs) and the subsequent recruitment of β-arrestins.

NK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates Sendide Sendide Sendide->NK1R Binds & Blocks Gq Gq NK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor on ER PKC PKC DAG->PKC Activates Ca_Cyto [Ca²⁺]i ↑ ER->Ca_Cyto Releases Ca²⁺ Ca_ER Downstream Downstream Cellular Responses Ca_Cyto->Downstream PKC->Downstream

Caption: NK1 Receptor Signaling Pathway and Antagonism by Sendide.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of Sendide for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing the NK1 receptor (e.g., CHO-NK1, U373MG).

  • Radioligand: [³H]-Substance P.

  • Unlabeled Ligand (for non-specific binding): Substance P (e.g., 1 µM).

  • Test Compound: Sendide, prepared in serial dilutions.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.

  • Scintillation Counter.

Procedure:

  • Reaction Setup: In a 96-well plate, add in order:

    • 50 µL of Assay Buffer (for total binding).

    • 50 µL of unlabeled Substance P (for non-specific binding).

    • 50 µL of Sendide at various concentrations.

  • Add 50 µL of [³H]-Substance P to all wells.

  • Add 100-150 µL of the cell membrane suspension to initiate the binding reaction.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters.

  • Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Prepare_Plates Prepare 96-well plates: Total Binding, Non-Specific Binding, & Sendide dilutions Start->Prepare_Plates Add_Radioligand Add [³H]-Substance P to all wells Prepare_Plates->Add_Radioligand Add_Membranes Add NK1R-expressing cell membranes Add_Radioligand->Add_Membranes Incubate Incubate at RT (60-90 min) Add_Membranes->Incubate Filter_Wash Rapid Filtration & Washing (3x with ice-cold buffer) Incubate->Filter_Wash Count Scintillation Counting Filter_Wash->Count Analyze Data Analysis: Calculate IC50 and Ki Count->Analyze End End Analyze->End

Caption: Workflow for a Competitive Radioligand Binding Assay.
Calcium Mobilization Assay

This protocol measures the ability of Sendide to antagonize Substance P-induced intracellular calcium mobilization in cells expressing the NK1 receptor.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human NK1 receptor.

  • Assay Plate: Black, clear-bottom 96-well microplates.

  • Calcium-sensitive dye: Fluo-4 AM or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Agonist: Substance P.

  • Antagonist: Sendide.

  • Fluorescence Plate Reader: (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed cells into the 96-well plate and grow to a confluent monolayer.

  • Dye Loading:

    • Remove growth medium and wash cells with Assay Buffer.

    • Add the calcium-sensitive dye solution to each well.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Antagonist Pre-incubation:

    • Wash the cells to remove excess dye.

    • Add serial dilutions of Sendide to the respective wells.

    • Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Add a pre-determined concentration of Substance P (e.g., EC80) to all wells.

    • Continuously monitor the change in fluorescence intensity over time.

  • Data Analysis: Determine the concentration-dependent inhibition of the Substance P-induced calcium flux by Sendide and calculate the IC50 or pA2 value.[6][7][8]

In Vivo Mouse Formalin Test

This protocol assesses the antinociceptive (pain-relieving) effects of intrathecally administered Sendide.

Materials:

  • Animals: Male mice.

  • Nociceptive Agent: Formalin solution (e.g., 5% in saline).

  • Test Compound: Sendide, dissolved in sterile saline.

  • Injection Equipment: Hamilton syringes with 30-gauge needles for intrathecal and intraplantar injections.

Procedure:

  • Intrathecal (i.t.) Injection:

    • Briefly restrain the mouse.

    • Insert the needle between the L5 and L6 vertebrae to deliver Sendide directly into the cerebrospinal fluid.

  • Acclimation: Allow the animal to acclimate in an observation chamber.

  • Formalin Injection: After a set pre-treatment time, inject 20 µL of formalin solution into the plantar surface of the mouse's hind paw.

  • Observation: Immediately after the formalin injection, record the animal's nociceptive behaviors (e.g., licking, biting, and shaking of the injected paw) for a set period (e.g., 30-60 minutes). The response is typically biphasic (early and late phase).

  • Data Analysis: Quantify the duration of nociceptive behaviors in treated versus control groups to determine the antinociceptive effect of Sendide.

Logical Relationship: Competitive Antagonism

The interaction between Sendide, Substance P, and the NK1 receptor is a classic example of competitive antagonism. Both the agonist (Substance P) and the antagonist (Sendide) compete for the same binding site on the receptor. The presence of Sendide reduces the ability of Substance P to bind and activate the receptor, thereby diminishing the biological response. This relationship is surmountable, meaning that a higher concentration of the agonist can overcome the effect of a fixed concentration of the antagonist.

Competitive_Antagonism cluster_ligands Ligands cluster_outcomes Outcomes SP Substance P (Agonist) NK1R NK1 Receptor Binding Site SP->NK1R Competes for binding Activation Receptor Activation & Signaling SP->Activation Leads to Sendide Sendide (Antagonist) Sendide->NK1R No_Activation No Receptor Activation Sendide->No_Activation Leads to NK1R->Activation If SP binds NK1R->No_Activation If Sendide binds

References

Methodological & Application

Application Notes and Protocols: [Tyr6,D-Phe7,D-His9]-Substance P (6-11) (Sendide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Tyr6,D-Phe7,D-His9]-Substance P (6-11), also known as Sendide, is a potent and selective antagonist of the Neurokinin-1 (NK-1) receptor. Substance P, the natural ligand for the NK-1 receptor, is a neuropeptide involved in a wide array of physiological processes, including nociception (pain perception), inflammation, and mood regulation. As an antagonist, Sendide blocks the action of Substance P, making it a valuable tool for investigating the roles of the NK-1 receptor in various biological systems. Its in vivo application is crucial for studying its potential therapeutic effects, such as analgesia and anti-inflammatory actions.

Quantitative Data Summary

The following table summarizes the quantitative data for Sendide from in vivo studies, highlighting its effects on nociception.

ParameterAnimal ModelAdministration RouteDosageObserved EffectReference
Analgesic Effect RatIntrathecal (i.t.)10 nmolBlockade of scratching, biting, and licking behavior induced by intrathecal Substance P injection.
Antinociception RatIntrathecal (i.t.)1 - 10 µgDose-dependent inhibition of the formalin-induced flinching response in the late phase.
Receptor Selectivity In vitroN/AIC50 = 1.7 nMHigh affinity and selectivity for the human NK-1 receptor.

Experimental Protocols

Assessment of Antinociceptive Effects in the Rat Formalin Test

This protocol details the use of Sendide to evaluate its effects on inflammatory pain in a rat model.

a. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Weight: 200-250 g.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

b. Reagents and Preparation:

  • Sendide ([Tyr6,D-Phe7,D-His9]-Substance P (6-11)): Dissolve in sterile 0.9% saline to the desired concentrations (e.g., for final doses of 1 µg, 3 µg, and 10 µg).

  • Formalin Solution: Prepare a 5% formalin solution by diluting 37% formaldehyde with sterile saline.

  • Anesthetic (for catheter implantation): Sodium pentobarbital (50 mg/kg, intraperitoneal injection).

c. Intrathecal Catheter Implantation:

  • Anesthetize the rat with sodium pentobarbital.

  • Implant a polyethylene (PE-10) catheter into the subarachnoid space at the lumbar level of the spinal cord.

  • Allow the animal to recover for 5-7 days post-surgery. Confirm proper catheter placement by observing transient paralysis following a lidocaine injection.

d. Experimental Procedure:

  • Habituate the rat to the observation chamber for at least 30 minutes before any injections.

  • Administer the prepared Sendide solution or vehicle (saline) via the intrathecal catheter in a volume of 10 µL, followed by a 10 µL saline flush.

  • Ten minutes after the Sendide/vehicle injection, inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Immediately place the animal back into the observation chamber and record the number of flinches of the injected paw for 60 minutes.

  • The pain response is typically biphasic: an early phase (0-5 minutes) and a late, inflammatory phase (15-60 minutes).

e. Data Analysis:

  • Sum the number of flinches for the late phase (15-60 minutes).

  • Compare the flinching response between the vehicle-treated group and the Sendide-treated groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

  • A significant reduction in flinching in the Sendide groups indicates an antinociceptive effect.

Visualizations: Diagrams and Workflows

Signaling Pathway of NK-1 Receptor Antagonism

The following diagram illustrates the mechanism of action for Sendide. As an NK-1 receptor antagonist, it blocks the binding of Substance P, thereby inhibiting the downstream signaling cascade that leads to neuronal excitation and pain signaling.

NK1_Antagonism cluster_membrane Cell Membrane NK1R NK-1 Receptor Gq Gq Protein NK1R->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG SP Substance P SP->NK1R Binds & Activates Sendide Sendide ([Tyr6,D-Phe7,D-His9]-SP (6-11)) Sendide->NK1R Binds & Blocks Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Excit Neuronal Excitation (Pain Signal) Ca->Excit PKC->Excit

Caption: Mechanism of Sendide as an NK-1 receptor antagonist.

Experimental Workflow

This diagram outlines the logical flow of the in vivo experiment described in the protocol, from animal preparation to final data analysis.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Data Analysis Phase arrow arrow animal_model Select Animal Model (Sprague-Dawley Rat) surgery Intrathecal Catheter Implantation Surgery animal_model->surgery recovery Post-Surgical Recovery (5-7 days) surgery->recovery drug_prep Prepare Sendide and Formalin Solutions recovery->drug_prep habituation Acclimate Rat to Observation Chamber drug_prep->habituation drug_admin Intrathecal Injection (Sendide or Vehicle) habituation->drug_admin formalin_inj Induce Nociception (Formalin Injection) drug_admin->formalin_inj observation Record Flinching Behavior (60 min) formalin_inj->observation quantify Quantify Flinches (Late Phase: 15-60 min) observation->quantify stats Statistical Analysis (ANOVA) quantify->stats results Interpret Results (Assess Antinociception) stats->results

Caption: Workflow for assessing Sendide's antinociceptive effects.

Application Notes and Protocols for In Vitro Calcium Imaging Assays

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Using Sendide for In Vitro Calcium Imaging Assay

A Note to the User: Initial searches for the compound "Sendide" did not yield specific results related to its use in in vitro calcium imaging assays. The following application notes and protocols are based on general principles and widely used methodologies in the field of calcium imaging. Should "Sendide" be a novel or proprietary compound, these guidelines can be adapted based on its specific characteristics, such as its mechanism of action, spectral properties (if fluorescent), and cellular targets.

Introduction to In Vitro Calcium Imaging

In vitro calcium imaging is a powerful technique used to measure intracellular calcium (Ca²⁺) dynamics in living cells.[1][2][3] Calcium ions are crucial second messengers involved in a vast array of cellular processes, including signal transduction, gene expression, cell proliferation, and apoptosis.[1][4] By visualizing and quantifying changes in intracellular Ca²⁺ concentration, researchers can investigate cellular responses to various stimuli, screen for drug candidates, and dissect complex signaling pathways.[1][5]

This document provides a comprehensive overview and detailed protocols for conducting in vitro calcium imaging assays, with a focus on methodologies applicable to the study of compounds like Sendide.

Core Principles and Methodologies

The fundamental principle of calcium imaging involves the use of Ca²⁺ indicators, which are molecules that exhibit a change in their fluorescent properties upon binding to Ca²⁺ ions.[3] These indicators can be broadly categorized into two types: chemical dyes and genetically encoded calcium indicators (GECIs).[3]

  • Chemical Dyes: These are small molecules that can be loaded into cells. Common examples include Fura-2, Indo-1, Fluo-4, and Rhod-2.[3][6] They are often supplied as acetoxymethyl (AM) esters, which allow them to cross the cell membrane. Once inside the cell, cellular esterases cleave the AM group, trapping the dye in the cytoplasm.

  • Genetically Encoded Calcium Indicators (GECIs): These are fluorescent proteins engineered to change their fluorescence intensity upon Ca²⁺ binding.[7] GCaMP is a widely used GECI.[7][8] GECIs can be targeted to specific cellular compartments and are suitable for long-term imaging studies.[7]

The choice between chemical dyes and GECIs depends on the specific experimental goals, cell type, and duration of the imaging experiment.[8]

Signaling Pathways and Calcium Mobilization

Intracellular Ca²⁺ levels are tightly regulated by a complex interplay of channels, pumps, and binding proteins that control its influx, efflux, and release from internal stores. A typical signaling pathway leading to an increase in intracellular calcium is depicted below.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Ligand Ligand GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR 1. Binding G_Protein G-Protein GPCR->G_Protein 2. Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 4. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_Protein->PLC 3. Activation IP3R IP3 Receptor (IP3R) IP3->IP3R 5. Binding Ca_ion Ca²⁺ Ca_store Ca²⁺ Store Ca_store->Ca_ion 6. Ca²⁺ Release

Caption: A generalized Gq-coupled GPCR signaling pathway leading to intracellular calcium release.

Experimental Workflow for In Vitro Calcium Imaging

A typical workflow for an in vitro calcium imaging experiment is outlined below. This workflow can be adapted for screening compounds like Sendide for their effects on intracellular calcium.

Cell_Culture 1. Cell Culture (e.g., HEK293, CHO) Dye_Loading 2. Calcium Indicator Loading (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Compound_Addition 3. Addition of Sendide Dye_Loading->Compound_Addition Image_Acquisition 4. Time-Lapse Fluorescence Microscopy Compound_Addition->Image_Acquisition Data_Analysis 5. Data Analysis (e.g., ΔF/F₀) Image_Acquisition->Data_Analysis

Caption: A standard workflow for an in vitro calcium imaging assay.

Detailed Experimental Protocols

Cell Preparation and Culture
  • Cell Line Selection: Choose a cell line appropriate for the target of interest. Commonly used cell lines for calcium assays include Human Embryonic Kidney (HEK293) cells and Chinese Hamster Ovary (CHO) cells, often stably or transiently expressing a specific receptor or ion channel.

  • Cell Seeding: Seed the cells in a 96-well or 384-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours.

Calcium Indicator Loading (Fluo-4 AM Example)
  • Reagent Preparation:

    • Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • Prepare a loading buffer consisting of Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid. Probenecid is an anion-exchange transport inhibitor that helps to prevent the leakage of the de-esterified dye out of the cell.

  • Loading Solution Preparation: On the day of the experiment, dilute the Fluo-4 AM stock solution in the loading buffer to a final concentration of 2-5 µM. The addition of Pluronic F-127 (at a final concentration of 0.02-0.04%) can aid in the dispersion of the nonpolar AM ester in the aqueous loading buffer.

  • Cell Loading:

    • Remove the cell culture medium from the wells.

    • Add the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing:

    • Remove the loading solution.

    • Wash the cells twice with the loading buffer (without the dye) to remove any extracellular Fluo-4 AM.

    • After the final wash, add fresh loading buffer to each well.

Compound Preparation and Addition
  • Compound Dilution: Prepare a stock solution of Sendide in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to create a range of concentrations for generating a dose-response curve. The final concentration of the solvent in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

  • Compound Addition: Use an automated liquid handler or a multi-channel pipette to add the diluted Sendide solutions to the appropriate wells of the microplate.

Data Acquisition
  • Instrumentation: Use a fluorescence microplate reader or a high-content imaging system equipped with the appropriate filters for the chosen calcium indicator (e.g., for Fluo-4, excitation ~494 nm, emission ~516 nm).

  • Kinetic Reading: Configure the instrument to take kinetic readings of fluorescence intensity over time.

    • Baseline Reading: Record the baseline fluorescence for a short period (e.g., 10-30 seconds) before compound addition.

    • Post-Addition Reading: Continue recording the fluorescence intensity for a defined period (e.g., 2-5 minutes) after the addition of the compound.

Data Analysis
  • Data Normalization: The raw fluorescence data is typically normalized to the baseline fluorescence to account for variations in cell number and dye loading. The change in fluorescence is often expressed as the ratio ΔF/F₀, where:

    • ΔF = F - F₀ (F is the fluorescence at a given time point, and F₀ is the baseline fluorescence).

  • Response Quantification: The cellular response to the compound can be quantified by various parameters, such as:

    • Peak Amplitude: The maximum ΔF/F₀ value.

    • Area Under the Curve (AUC): The integral of the fluorescence signal over time.

  • Dose-Response Analysis: Plot the quantified response against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine parameters like the half-maximal effective concentration (EC₅₀) or the half-maximal inhibitory concentration (IC₅₀).

Quantitative Data Presentation

The results of a calcium imaging assay with a hypothetical compound, "Sendide," are summarized in the tables below. These tables are for illustrative purposes and demonstrate how to present quantitative data clearly.

Table 1: Potency of Sendide on a Gq-Coupled Receptor

ParameterValue
EC₅₀150 nM
Hill Slope1.2
Eₘₐₓ (% of control agonist)95%

Table 2: Assay Performance Metrics

ParameterValue
Signal-to-Background Ratio12
Z'-Factor0.75

Troubleshooting

IssuePossible CauseSolution
Low Signal Insufficient dye loading, low receptor expression, inactive compound.Optimize dye concentration and loading time, verify cell line expression, check compound integrity.
High Background Incomplete removal of extracellular dye, autofluorescence.Ensure thorough washing, use a phenol red-free medium during imaging.
Cell Detachment Toxicity of the compound or dye, harsh washing steps.Test for compound cytotoxicity, handle cells gently during washing.
Variable Response Uneven cell seeding, inconsistent dye loading, temperature fluctuations.Ensure a uniform cell monolayer, use automated liquid handling, maintain stable temperature.

Conclusion

In vitro calcium imaging is a versatile and robust method for studying cellular signaling and for screening the pharmacological activity of compounds. The protocols and guidelines presented here provide a solid foundation for researchers, scientists, and drug development professionals to design and execute successful calcium imaging assays. While the specific compound "Sendide" was not identified in the public domain, these methodologies can be readily adapted to characterize its effects on intracellular calcium mobilization.

References

Application Notes and Protocols: NK1 Receptor Binding Assay Using Sendide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P (SP), is a G-protein coupled receptor implicated in a variety of physiological processes, including pain transmission, inflammation, and mood regulation.[1][2][3] Consequently, the NK1 receptor is a significant therapeutic target for conditions such as chronic pain, depression, and chemotherapy-induced nausea. Sendide is a potent and selective peptide antagonist of the NK1 receptor.[4][5] This document provides a detailed protocol for a competitive radioligand binding assay to characterize the binding affinity of Sendide and other test compounds for the NK1 receptor. This assay utilizes [³H]-Substance P as the radioligand and cell membranes expressing the NK1 receptor.

Signaling Pathway

Activation of the NK1 receptor by an agonist like Substance P primarily initiates a signaling cascade through the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, ultimately resulting in various cellular responses.[6][7]

NK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm SP Substance P (Agonist) NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC PKC DAG->PKC Activates Cellular_Response Cellular Responses Ca_ER->Cellular_Response MAPK MAPK Cascade PKC->MAPK Activates MAPK->Cellular_Response

NK1 Receptor Signaling Pathway

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol details the steps to determine the inhibitory constant (Ki) of Sendide by measuring its ability to displace the radiolabeled ligand [³H]-Substance P from the NK1 receptor.

I. Materials and Reagents
  • Cell Membranes: Membranes from cells stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells). Alternatively, tissue homogenates known to express NK1 receptors, such as mouse spinal cord membranes, can be used.[5][8]

  • Radioligand: [³H]-Substance P (specific activity: 30-60 Ci/mmol)

  • Test Compound: Sendide

  • Non-labeled Ligand: Substance P (for determining non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass Fiber Filters: (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)

  • Scintillation Fluid

  • 96-well plates

  • Filtration apparatus

  • Liquid scintillation counter

II. Membrane Preparation (from cultured cells)
  • Harvest cultured cells and wash twice with ice-cold PBS by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Homogenization Buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonication on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.

III. Assay Procedure
  • Prepare serial dilutions of Sendide in assay buffer. A typical concentration range would be 10⁻¹² M to 10⁻⁶ M.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding (TB): 50 µL of Assay Buffer, 50 µL of [³H]-Substance P (at a final concentration at or below its Kd, typically 0.5-1.0 nM), and 100 µL of membrane suspension.

    • Non-specific Binding (NSB): 50 µL of non-labeled Substance P (1 µM final concentration), 50 µL of [³H]-Substance P, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of Sendide at various concentrations, 50 µL of [³H]-Substance P, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.

  • Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.

Experimental_Workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_separation Separation & Quantification cluster_analysis Data Analysis A Prepare Serial Dilutions of Sendide B Prepare Assay Plate (TB, NSB, Competition) A->B C Add Radioligand ([³H]-SP) and Membrane Suspension B->C D Incubate at RT (60-90 min) C->D E Rapid Filtration (Glass Fiber Filters) D->E F Wash Filters (3x with ice-cold buffer) E->F G Scintillation Counting F->G H Calculate Specific Binding G->H I Plot % Inhibition vs. [Sendide] H->I J Determine IC₅₀ and Ki I->J

Experimental Workflow for NK1 Receptor Binding Assay
IV. Data Analysis

  • Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Calculate Percent Inhibition: For each concentration of Sendide, calculate the percentage of specific binding inhibited: % Inhibition = 100 * (1 - (Specific Binding with Sendide / Specific Binding without Sendide))

  • Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the Sendide concentration. Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of Sendide that inhibits 50% of the specific binding of the radioligand).[6]

  • Calculate Ki: Convert the IC₅₀ value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) Where:

    • [L] is the concentration of the radioligand ([³H]-Substance P).

    • Kd is the equilibrium dissociation constant of the radioligand for the NK1 receptor. This should be determined independently via a saturation binding assay.

Data Presentation

The binding affinity of Sendide and other reference compounds for the NK1 receptor can be summarized in the following table.

CompoundIC₅₀ (nM)Ki (nM)RadioligandReceptor SourceReference
Sendide User DeterminedUser Calculated[³H]-Substance PHuman NK1 in CHO cellsThis Study
[D-Trp7]sendide-0.023 ± 0.007[³H]-Substance PMouse spinal cord[8]
Substance P-~3.22[³H]-Substance PMouse spinal cord[8]
CP-96,345-~216.2[³H]-Substance PMouse spinal cord[8]

Note: The Ki values for Substance P and CP-96,345 are estimated based on the provided relative potencies in the reference.[8]

Saturation Binding Data (for Kd determination of [³H]-Substance P)

A saturation binding experiment should be performed to determine the Kd of the radioligand, which is necessary for the Cheng-Prusoff correction.

[³H]-SP (nM)Total Binding (cpm)Non-specific Binding (cpm)Specific Binding (cpm)
0.1
0.2
0.5
1.0
2.0
5.0
10.0
20.0

From this data, a saturation curve is plotted (Specific Binding vs. [³H]-SP concentration) and analyzed using non-linear regression to determine the Kd and Bmax (maximum number of binding sites).

References

Application of [Tyr6,D-Phe7,D-His9]-Substance P (6-11) in Pain Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Tyr6,D-Phe7,D-His9]-Substance P (6-11), also known as Sendide, is a potent and selective antagonist of the Tachykinin NK1 receptor.[1] Substance P, the endogenous ligand for the NK1 receptor, is a key neuropeptide involved in the transmission of pain signals, particularly in the spinal cord.[2] Its release from primary afferent nerve fibers in the dorsal horn of the spinal cord in response to noxious stimuli contributes to the sensitization of second-order neurons and the perception of pain.[2][3] By blocking the NK1 receptor, [Tyr6,D-Phe7,D-His9]-Substance P (6-11) offers a valuable pharmacological tool for investigating the role of the Substance P/NK1 pathway in various pain states and as a potential therapeutic agent for the management of pain.

These application notes provide a comprehensive overview of the use of [Tyr6,D-Phe7,D-His9]-Substance P (6-11) in preclinical pain models, including quantitative data on its antinociceptive effects, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation

The antinociceptive efficacy of intrathecally administered [Tyr6,D-Phe7,D-His9]-Substance P (6-11) has been demonstrated in various murine pain models. The following tables summarize the available quantitative data to facilitate comparison across different experimental paradigms.

Table 1: Antinociceptive Effect of Intrathecal [Tyr6,D-Phe7,D-His9]-Substance P (6-11) in the Mouse Formalin Test

Phase of Formalin TestDose (pmol)Route of AdministrationObserved EffectReference
Early Phasepmol rangeIntrathecal (i.t.)Dose-dependent reduction in licking response[1]
Late Phasepmol rangeIntrathecal (i.t.)Dose-dependent reduction in licking response[1]
Early Phase (0.0625% formalin)4.0 nmolIntrathecal (i.t.)Significant reduction in licking response[4]
Late Phase (2.0% formalin)4.0 nmolIntrathecal (i.t.)No significant antinociception[4]

Table 2: Antinociceptive Effect of Intrathecal [Tyr6,D-Phe7,D-His9]-Substance P (6-11) in the Mouse Capsaicin Test

DoseRoute of AdministrationObserved EffectReference
Not specifiedIntrathecal (i.t.)Dose-dependent reduction of paw licking response[5]
2.0 nmolIntrathecal (i.t.)Significant inhibition of licking behavior[4]

Signaling Pathways

The sensation of pain is initiated by the activation of nociceptors, which transmit signals along primary afferent neurons to the dorsal horn of the spinal cord.[2] Substance P is a key neurotransmitter released from these neurons, which then binds to NK1 receptors on second-order neurons.[2] This binding activates a Gq/11 protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers increase intracellular calcium levels and activate protein kinase C (PKC), respectively, resulting in neuronal depolarization, increased excitability, and transmission of the pain signal to higher brain centers. [Tyr6,D-Phe7,D-His9]-Substance P (6-11) acts by competitively blocking the NK1 receptor, thereby inhibiting this signaling cascade and reducing the transmission of nociceptive signals.

NK1_Receptor_Signaling_Pathway_in_Pain_Transmission cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (Dorsal Horn) Noxious_Stimulus Noxious Stimulus Primary_Afferent_Neuron Primary Afferent Neuron Noxious_Stimulus->Primary_Afferent_Neuron Substance_P_Vesicle Substance P Vesicles Substance_P Substance P Substance_P_Vesicle->Substance_P Release NK1_Receptor NK1 Receptor Substance_P->NK1_Receptor Binds Gq11 Gq/11 Protein NK1_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Increased Neuronal Excitability Ca_Release->Neuronal_Excitation PKC->Neuronal_Excitation Pain_Transmission Pain Signal Transmission Neuronal_Excitation->Pain_Transmission Sendide [Tyr6,D-Phe7,D-His9]-SP (6-11) (Sendide) Sendide->NK1_Receptor Blocks

Caption: NK1 Receptor Signaling in Pain.

Experimental Protocols

Detailed methodologies for key in vivo pain models used to evaluate the antinociceptive effects of [Tyr6,D-Phe7,D-His9]-Substance P (6-11) are provided below.

Intrathecal (i.t.) Injection in Mice

Intrathecal administration allows for the direct delivery of compounds to the spinal cord, bypassing the blood-brain barrier.

Materials:

  • 30-gauge, 0.5-inch needle attached to a 25 µl Hamilton syringe

  • [Tyr6,D-Phe7,D-His9]-Substance P (6-11) solution in sterile saline

  • Mouse restrainer

Procedure:

  • Acclimatize male ddY strain mice (5-6 weeks old) to the laboratory environment for at least one week prior to the experiment.

  • On the day of the experiment, briefly restrain the mouse.

  • Perform the intrathecal injection by inserting the 30-gauge needle between the L5 and L6 vertebrae.

  • A successful injection is often confirmed by a characteristic tail-flick response.

  • Administer a total volume of 5 µl of the [Tyr6,D-Phe7,D-His9]-Substance P (6-11) solution.

  • Proceed with the respective pain model protocol a specified time after the injection (e.g., 5-15 minutes).

Intrathecal_Injection_Workflow A Acclimatize Mice C Restrain Mouse A->C B Prepare Drug Solution D Perform Intrathecal Injection (L5-L6) B->D C->D E Observe for Tail-Flick Response D->E F Proceed to Pain Assay E->F

Caption: Intrathecal Injection Workflow.

Formalin Test

The formalin test is a model of tonic pain that involves two distinct phases of nociceptive behavior, an early neurogenic phase and a later inflammatory phase.

Materials:

  • Formalin solution (e.g., 2.0% or 0.0625% in saline)

  • 27-gauge needle attached to a microsyringe

  • Observation chamber with a transparent floor

  • Timer

Procedure:

  • Administer [Tyr6,D-Phe7,D-His9]-Substance P (6-11) intrathecally as described above.

  • After the desired pre-treatment time, inject 20 µl of formalin solution subcutaneously into the plantar surface of the mouse's right hind paw.

  • Immediately place the mouse in the observation chamber.

  • Record the total time the animal spends licking or biting the injected paw during the following two phases:

    • Early Phase: 0-5 minutes post-formalin injection.

    • Late Phase: 15-30 minutes post-formalin injection.

  • Compare the licking/biting time between treated and control groups to determine the antinociceptive effect.

Formalin_Test_Workflow A Intrathecal Administration of [Tyr6,D-Phe7,D-His9]-SP (6-11) or Vehicle B Subcutaneous Formalin Injection (Hind Paw) A->B C Place Mouse in Observation Chamber B->C D Record Licking/Biting Time (Early Phase: 0-5 min) C->D E Record Licking/Biting Time (Late Phase: 15-30 min) D->E F Data Analysis E->F

Caption: Formalin Test Experimental Workflow.

Capsaicin Test

The capsaicin test is a model of acute neurogenic pain induced by the activation of TRPV1 receptors on primary afferent neurons.

Materials:

  • Capsaicin solution (e.g., 1.6 µg in 20 µl of saline)

  • 27-gauge needle attached to a microsyringe

  • Observation chamber with a transparent floor

  • Timer

Procedure:

  • Administer [Tyr6,D-Phe7,D-His9]-Substance P (6-11) intrathecally.

  • After the pre-treatment period, inject 20 µl of capsaicin solution subcutaneously into the plantar surface of the mouse's right hind paw.

  • Immediately place the mouse in the observation chamber.

  • Record the total time the animal spends licking or biting the injected paw for a period of 5 minutes following the capsaicin injection.[5]

  • Compare the licking/biting time between the [Tyr6,D-Phe7,D-His9]-Substance P (6-11) treated group and the vehicle control group to assess the level of antinociception.

Capsaicin_Test_Workflow A Intrathecal Administration of [Tyr6,D-Phe7,D-His9]-SP (6-11) or Vehicle B Subcutaneous Capsaicin Injection (Hind Paw) A->B C Place Mouse in Observation Chamber B->C D Record Licking/Biting Time (0-5 min) C->D E Data Analysis D->E

Caption: Capsaicin Test Experimental Workflow.

Conclusion

[Tyr6,D-Phe7,D-His9]-Substance P (6-11) serves as a valuable research tool for elucidating the role of the Substance P/NK1 receptor pathway in nociception. Its demonstrated efficacy in attenuating pain-related behaviors in preclinical models underscores the potential of targeting the NK1 receptor for the development of novel analgesic therapies. The protocols and data presented herein provide a foundation for researchers to effectively utilize this compound in their pain research endeavors. Further investigation to determine precise ED50 values in various pain modalities will be crucial for a more complete quantitative understanding of its antinociceptive profile.

References

Application Notes and Protocols: In Vivo Microdialysis of [Tyr6,D-Phe7,D-His9]-Substance P (6-11)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Tyr6,D-Phe7,D-His9]-Substance P (6-11), also known as Sendide, is a potent and selective antagonist of the Neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, and mood regulation. In vivo microdialysis is a powerful technique used to measure the concentrations of endogenous substances in the extracellular fluid of living animals, providing crucial insights into neurochemical dynamics. This document provides a detailed protocol for conducting in vivo microdialysis studies with [Tyr6,D-Phe7,D-His9]-Substance P (6-11) to investigate its effects on neurotransmitter systems.

Principle of Action

[Tyr6,D-Phe7,D-His9]-Substance P (6-11) acts by competitively binding to the NK1 receptor, thereby blocking the downstream signaling cascade initiated by the endogenous ligand, Substance P. The NK1 receptor primarily couples to the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade can modulate neuronal excitability and neurotransmitter release. By antagonizing the NK1 receptor, [Tyr6,D-Phe7,D-His9]-Substance P (6-11) is expected to attenuate the effects of Substance P, which has been shown to influence the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin.

Signaling Pathway

NK1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates Sendide [Tyr6,D-Phe7,D-His9]-SP (6-11) (Sendide) Sendide->NK1R Binds & Blocks Gq11 Gq/11 NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: NK1 Receptor Signaling Pathway and Antagonism by Sendide.

Experimental Protocols

In Vivo Microdialysis Procedure

This protocol is a representative guide and may require optimization based on the specific brain region of interest and the analytical methods used.

1. Materials and Reagents:

  • Animals: Adult male Sprague-Dawley rats (250-300 g).

  • Microdialysis Probes: Concentric microdialysis probes with a 2-4 mm membrane length and a 10-20 kDa molecular weight cutoff.

  • Guide Cannula: Sized appropriately for the microdialysis probe.

  • Surgical Instruments: Standard stereotaxic surgical kit.

  • Stereotaxic Frame: For accurate implantation of the guide cannula.

  • Perfusion Pump: Capable of low and stable flow rates (e.g., 0.5-2.0 µL/min).

  • Fraction Collector: Refrigerated to prevent sample degradation.

  • Artificial Cerebrospinal Fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂, pH 7.4. Filter-sterilize before use.

  • [Tyr6,D-Phe7,D-His9]-Substance P (6-11) (Sendide): High purity grade. Dissolve in aCSF to the desired concentrations.

  • Anesthetics: Isoflurane or a ketamine/xylazine mixture for surgery.

  • Analytical System: High-Performance Liquid Chromatography (HPLC) with electrochemical or mass spectrometric detection for neurotransmitter analysis.

2. Surgical Procedure: Guide Cannula Implantation

  • Anesthetize the rat using an appropriate anesthetic agent and mount it in the stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Drill a small hole in the skull over the target brain region (e.g., striatum, prefrontal cortex, or nucleus accumbens). Stereotaxic coordinates should be determined from a rat brain atlas.

  • Slowly lower the guide cannula to the desired depth.

  • Secure the guide cannula to the skull using dental cement and surgical screws.

  • Insert a dummy cannula into the guide cannula to keep it patent.

  • Allow the animal to recover for at least 48-72 hours post-surgery.

3. In Vivo Microdialysis Experiment

  • Gently restrain the awake and freely moving rat.

  • Remove the dummy cannula and insert the microdialysis probe into the guide cannula.

  • Connect the probe inlet to the perfusion pump and the outlet to the fraction collector.

  • Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1.0 µL/min).

  • Allow a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.

  • Collect baseline dialysate samples (e.g., every 20 minutes) for at least 60-80 minutes (3-4 fractions).

  • Switch the perfusion medium to aCSF containing the desired concentration of [Tyr6,D-Phe7,D-His9]-Substance P (6-11). This can be done via reverse dialysis.

  • Continue collecting dialysate samples for the duration of the drug administration period.

  • After the experiment, the animal is euthanized, and the brain is removed for histological verification of the probe placement.

4. Sample Analysis

  • Immediately analyze the collected dialysate samples or store them at -80°C until analysis.

  • Quantify the concentrations of the neurotransmitters of interest (e.g., dopamine, serotonin, and their metabolites) using a validated HPLC method.

Experimental Workflow

Microdialysis_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Microdialysis Experiment cluster_post_experiment Post-Experiment surgery Guide Cannula Implantation Surgery recovery Post-Surgical Recovery (48-72h) surgery->recovery probe_insertion Probe Insertion & Perfusion with aCSF recovery->probe_insertion stabilization Stabilization Period (1-2h) probe_insertion->stabilization baseline Baseline Sample Collection stabilization->baseline drug_admin Reverse Dialysis of [Tyr6,D-Phe7,D-His9]-SP (6-11) baseline->drug_admin treatment_samples Treatment Sample Collection drug_admin->treatment_samples analysis Sample Analysis (HPLC) treatment_samples->analysis histology Histological Verification treatment_samples->histology data_analysis Data Analysis analysis->data_analysis

Caption: In Vivo Microdialysis Experimental Workflow.

Data Presentation

The following table presents hypothetical data illustrating the expected effect of [Tyr6,D-Phe7,D-His9]-Substance P (6-11) on dopamine release in a specific brain region, such as the nucleus accumbens, in response to a stimulus that normally evokes dopamine release (e.g., a mild stressor or administration of a psychostimulant). This data is for illustrative purposes only, as specific quantitative data for this compound from in vivo microdialysis studies is not currently available in the published literature.

Table 1: Hypothetical Effect of [Tyr6,D-Phe7,D-His9]-Substance P (6-11) on Stimulus-Evoked Dopamine Release in the Nucleus Accumbens

Treatment GroupPerfusate ConcentrationBasal Dopamine (pg/µL)Peak Dopamine after Stimulus (% of Baseline)
Vehicle (aCSF)N/A5.2 ± 0.8250 ± 35%
[Tyr6,D-Phe7,D-His9]-SP (6-11)1 µM5.5 ± 0.9180 ± 28%*
[Tyr6,D-Phe7,D-His9]-SP (6-11)10 µM5.3 ± 0.7125 ± 20%**

*Values are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle group (statistical analysis would be performed using appropriate tests such as ANOVA followed by post-hoc tests).

Interpretation of Hypothetical Data:

The hypothetical data in Table 1 suggests that local administration of [Tyr6,D-Phe7,D-His9]-Substance P (6-11) via reverse dialysis dose-dependently attenuates the stimulus-induced increase in extracellular dopamine levels in the nucleus accumbens, without affecting basal dopamine concentrations. This would indicate that NK1 receptor signaling is involved in the modulation of dopamine release under stimulated conditions in this brain region.

Conclusion

The in vivo microdialysis technique provides a powerful platform to investigate the neurochemical effects of the NK1 receptor antagonist [Tyr6,D-Phe7,D-His9]-Substance P (6-11). The detailed protocol and workflows provided herein offer a comprehensive guide for researchers to design and execute such studies. While specific quantitative data for this compound is yet to be published, the provided framework allows for the generation of valuable insights into the role of the Substance P/NK1 receptor system in modulating neurotransmitter dynamics in vivo, which is of significant interest for drug development in various neurological and psychiatric disorders.

Application Notes and Protocols for NK1 Receptor Mapping using Autoradiography with [Tyr6,D-Phe7,D-His9]-Substance P (6-11)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP), is a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, and mood disorders.[1] Accurate mapping and quantification of NK1 receptors in tissues are crucial for understanding their role in disease and for the development of novel therapeutics. Autoradiography is a highly sensitive technique for visualizing and quantifying the distribution of receptors in tissue sections.

This document provides detailed application notes and protocols for the mapping of NK1 receptors using the potent and selective antagonist, [Tyr6,D-Phe7,D-His9]-Substance P (6-11), also known as Sendide. As a directly radiolabeled form of this antagonist is not commonly available, this guide focuses on a competitive binding autoradiography protocol. This method utilizes a commercially available radiolabeled NK1 receptor agonist or antagonist to label the receptors, and unlabeled [Tyr6,D-Phe7,D-His9]-Substance P (6-11) as a competitor to determine specific binding and receptor distribution.

NK1 Receptor Signaling Pathway

The NK1 receptor is a class A GPCR that primarily couples to Gq and Gs heterotrimeric G proteins.[1] Upon binding of an agonist like Substance P, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades.

  • Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is involved in cellular processes like smooth muscle contraction, secretion, and neurotransmission.

  • Gs Pathway: Coupling to Gs activates adenylyl cyclase (AC), which converts ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, modulating gene expression and cellular function.

The activation of these pathways ultimately leads to various physiological responses.[1]

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK1R NK1 Receptor Gq Gq NK1R->Gq activates Gs Gs NK1R->Gs activates PLC PLC Gq->PLC activates AC AC Gs->AC activates IP3 IP3 PLC->IP3 hydrolyzes DAG DAG PLC->DAG hydrolyzes cAMP cAMP AC->cAMP converts PIP2 PIP2 PIP2->IP3 PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Cellular_Response_Gq Physiological Response Ca2->Cellular_Response_Gq PKC->Cellular_Response_Gq ATP ATP ATP->cAMP PKA PKA Activation cAMP->PKA Cellular_Response_Gs Physiological Response PKA->Cellular_Response_Gs SP Substance P (Agonist) SP->NK1R binds

Figure 1. Simplified signaling pathway of the NK1 receptor.

Quantitative Data Summary

The following tables summarize the binding affinities of common radioligands for the NK1 receptor and the competitive binding characteristics of [Tyr6,D-Phe7,D-His9]-Substance P (6-11).

Table 1: Binding Affinity of NK1 Receptor Radioligands

RadioligandTissue/Cell LineKd (nM)Bmax (fmol/mg protein)Reference
[3H]-[Sar9,Met(O2)11]-Substance PRat brain membranes1.4 ± 0.5160 ± 3.0[2]
[125I]Bolton-Hunter Substance PGuinea pig lung homogenates0.96 ± 0.15Not Reported[3]

Table 2: Competitive Binding of [Tyr6,D-Phe7,D-His9]-Substance P (6-11) (Sendide)

CompetitorRadioligandTissue/Cell LineActivityReference
[Tyr6,D-Phe7,D-His9]-Substance P (6-11)[3H]-Substance PMouse spinal cord membranesPotently displaces radioligand[4]

Experimental Protocols

This section provides a detailed protocol for quantitative in vitro receptor autoradiography using a competition assay with [Tyr6,D-Phe7,D-His9]-Substance P (6-11).

Experimental Workflow

Autoradiography_Workflow cluster_prep Tissue Preparation cluster_binding Radioligand Binding cluster_imaging Imaging and Analysis Tissue_Harvest 1. Tissue Harvest & Snap Freezing Sectioning 2. Cryostat Sectioning (10-20 µm) Tissue_Harvest->Sectioning Thaw_Mounting 3. Thaw-Mounting onto Microscope Slides Sectioning->Thaw_Mounting Preincubation 4. Pre-incubation (to remove endogenous ligands) Thaw_Mounting->Preincubation Incubation 5. Incubation with Radioligand ± Competitor Preincubation->Incubation Washing 6. Washing (to remove unbound radioligand) Incubation->Washing Drying 7. Drying Washing->Drying Exposure 8. Apposition to Phosphor Imaging Plate or Film Drying->Exposure Scanning 9. Image Acquisition (Phosphorimager or Densitometry) Exposure->Scanning Analysis 10. Quantitative Analysis (Regions of Interest) Scanning->Analysis

Figure 2. General workflow for in vitro receptor autoradiography.

Materials and Reagents
  • Tissues: Fresh frozen tissue sections (e.g., brain, spinal cord) known to express NK1 receptors.

  • Radioligand: e.g., [125I]Bolton-Hunter Substance P or [3H]-[Sar9,Met(O2)11]-Substance P.

  • Competitor: Unlabeled [Tyr6,D-Phe7,D-His9]-Substance P (6-11) (Sendide).

  • Non-specific binding control: A high concentration of unlabeled Substance P (e.g., 1 µM).

  • Incubation Buffer: e.g., 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail (e.g., bacitracin 40 µg/mL).

  • Wash Buffer: Cold incubation buffer.

  • Distilled Water: Ice-cold.

  • Microscope slides: Gelatin-coated or positively charged.

  • Autoradiography cassettes and imaging plates/film.

  • Radioactivity standards.

Protocol
  • Tissue Preparation:

    • Section frozen tissue blocks at 10-20 µm using a cryostat at -20°C.

    • Thaw-mount the sections onto pre-cleaned, labeled microscope slides.

    • Store the slide-mounted sections at -80°C until use.

  • Pre-incubation:

    • Bring the slides to room temperature.

    • Pre-incubate the slides in incubation buffer for 15-30 minutes at room temperature to remove endogenous ligands.

  • Incubation:

    • Prepare three sets of incubation solutions:

      • Total Binding: Incubation buffer containing the radioligand at a concentration close to its Kd.

      • Non-specific Binding: Incubation buffer containing the radioligand and a high concentration (e.g., 1 µM) of unlabeled Substance P.

      • Competition Binding: Incubation buffer containing the radioligand and varying concentrations of unlabeled [Tyr6,D-Phe7,D-His9]-Substance P (6-11) (e.g., 10-11 to 10-5 M).

    • Gently blot excess buffer from the slides and place them in a humidified chamber.

    • Pipette the appropriate incubation solution onto each tissue section.

    • Incubate for 60-120 minutes at room temperature to reach equilibrium.

  • Washing:

    • Rapidly wash the slides in ice-cold wash buffer. Perform multiple washes (e.g., 3 x 5 minutes) to remove unbound radioligand.

    • Perform a final quick dip in ice-cold distilled water to remove buffer salts.

  • Drying:

    • Dry the slides rapidly under a stream of cool, dry air.

  • Imaging:

    • Arrange the dried slides in an autoradiography cassette with appropriate radioactivity standards.

    • Appose a phosphor imaging plate or autoradiography film to the slides.

    • Expose in a light-tight container at an appropriate temperature (e.g., -80°C for 125I, room temperature for 3H) for a duration determined by the specific activity of the radioligand and receptor density (typically hours to weeks).

  • Data Analysis:

    • Develop the film or scan the imaging plate using a phosphorimager.

    • Quantify the optical density or photostimulated luminescence in specific regions of interest (ROIs) using image analysis software.

    • Convert the measured values to fmol/mg tissue equivalent using the calibration curve generated from the radioactivity standards.

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each ROI.

    • For competition experiments, plot the specific binding as a percentage of the total specific binding against the log concentration of [Tyr6,D-Phe7,D-His9]-Substance P (6-11) to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This document provides a comprehensive guide for the autoradiographic mapping of NK1 receptors using the selective antagonist [Tyr6,D-Phe7,D-His9]-Substance P (6-11) in a competition binding assay. The detailed protocols and supporting information are intended to assist researchers in accurately visualizing and quantifying NK1 receptor distribution, thereby facilitating a deeper understanding of their role in health and disease and aiding in the development of targeted therapies.

References

Application Notes and Protocols for Utilizing Sendide, a Putative NK-1 Receptor Antagonist, to Block Histamine-Induced Hyperalgesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for investigating the potential of Sendide, a putative neurokinin-1 (NK-1) receptor antagonist, in the amelioration of histamine-induced hyperalgesia. This document outlines the underlying scientific principles, detailed experimental protocols, and data presentation guidelines. The provided information is intended to facilitate research into the therapeutic potential of NK-1 receptor antagonists in pain states characterized by histamine-mediated sensitization.

Introduction

Histamine is a well-established inflammatory mediator that contributes to the sensitization of nociceptive pathways, leading to hyperalgesia—an exaggerated pain response to noxious stimuli.[1][2][3][4] This process is, in part, mediated by a complex interplay with neuropeptides, most notably Substance P.[5][6] Substance P, a key player in pain transmission, is released from the peripheral terminals of sensory neurons and acts on neurokinin-1 (NK-1) receptors.[6][7] Emerging evidence suggests a bidirectional relationship where histamine can evoke the release of Substance P, and Substance P, in turn, can induce histamine release from mast cells, creating a positive feedback loop that sustains neurogenic inflammation and hyperalgesia.[5]

Sendide, as a putative NK-1 receptor antagonist, is hypothesized to block the effects of Substance P, thereby disrupting this feedback cycle and mitigating histamine-induced hyperalgesia.[7][8][9][10][11] This document provides the theoretical framework and practical protocols to test this hypothesis in a preclinical setting.

Signaling Pathways

The interaction between histamine and Substance P in the generation of hyperalgesia involves distinct but interconnected signaling pathways. The following diagram illustrates this proposed mechanism and the putative point of intervention for Sendide.

Histamine_SubstanceP_Hyperalgesia cluster_0 Peripheral Tissue cluster_1 Spinal Cord (Dorsal Horn) Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R binds to MastCell Mast Cell MastCell->Histamine releases Nociceptor Nociceptor Terminal H1R->Nociceptor activates SP_Release Substance P Release Nociceptor->SP_Release stimulates PrimaryAfferent Primary Afferent Neuron Nociceptor->PrimaryAfferent propagates signal SP_Release->MastCell activates NK1R_Peripheral NK-1 Receptor SP_Release->NK1R_Peripheral binds to Hyperalgesia_Peripheral Peripheral Sensitization (Hyperalgesia) NK1R_Peripheral->Hyperalgesia_Peripheral mediates SP_Release_Central Substance P Release PrimaryAfferent->SP_Release_Central transmits signal NK1R_Central NK-1 Receptor SP_Release_Central->NK1R_Central binds to PostsynapticNeuron Postsynaptic Neuron CentralSensitization Central Sensitization (Hyperalgesia) PostsynapticNeuron->CentralSensitization leads to NK1R_Central->PostsynapticNeuron activates Sendide Sendide (NK-1 Antagonist) Sendide->NK1R_Peripheral blocks Sendide->NK1R_Central blocks

Caption: Proposed mechanism of histamine-induced hyperalgesia and Sendide's point of action.

Experimental Protocols

The following protocols are designed to induce histamine-induced hyperalgesia in a rodent model and to assess the efficacy of Sendide in blocking this effect.

Protocol 1: Induction of Histamine-Induced Thermal Hyperalgesia

Objective: To induce a measurable state of thermal hyperalgesia using an intraplantar injection of histamine.

Materials:

  • Male Wistar rats (200-250 g)

  • Histamine dihydrochloride solution (10 µg in 20 µL of sterile saline)

  • Plantar test apparatus (e.g., Ugo Basile)

  • Animal handling restraints

Procedure:

  • Acclimatization: Acclimate rats to the testing environment and apparatus for at least 3 days prior to the experiment. This involves placing them in the plexiglass enclosures of the plantar test apparatus for 15-20 minutes each day.

  • Baseline Measurement: On the day of the experiment, measure the baseline thermal paw withdrawal latency (PWL) for both hind paws of each rat. The heat source should be positioned under the plantar surface of the paw, and the time taken for the rat to withdraw its paw is recorded. Perform three measurements per paw, with at least 5 minutes between measurements, and average the values.

  • Histamine Administration: Following baseline measurements, gently restrain the rat and administer an intraplantar injection of histamine solution into the plantar surface of one hind paw. The contralateral paw will receive an equal volume of sterile saline as a control.

  • Post-Injection Measurements: At predetermined time points (e.g., 15, 30, 60, and 120 minutes) after the histamine injection, re-measure the thermal PWL of both paws. A significant decrease in PWL in the histamine-injected paw compared to the saline-injected paw and the baseline indicates the induction of thermal hyperalgesia.

Protocol 2: Evaluation of Sendide on Histamine-Induced Thermal Hyperalgesia

Objective: To determine the efficacy of Sendide in preventing or reversing histamine-induced thermal hyperalgesia.

Materials:

  • Rats with induced histamine hyperalgesia (from Protocol 1)

  • Sendide solution (various doses, e.g., 1, 5, 10 mg/kg, dissolved in a suitable vehicle)

  • Vehicle control solution

  • Administration tools (e.g., oral gavage needles, intraperitoneal injection syringes)

Procedure:

  • Experimental Groups: Divide the animals into the following groups:

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + Histamine

    • Group 3: Sendide (low dose) + Histamine

    • Group 4: Sendide (medium dose) + Histamine

    • Group 5: Sendide (high dose) + Histamine

  • Sendide Administration (Pre-treatment model): Administer the designated dose of Sendide or vehicle via the desired route (e.g., intraperitoneally or orally) at a specified time (e.g., 30 or 60 minutes) before the intraplantar histamine injection.

  • Induction of Hyperalgesia: Following the pre-treatment period, induce histamine hyperalgesia as described in Protocol 1.

  • Assessment of Hyperalgesia: Measure the thermal PWL at the same post-histamine time points as in Protocol 1.

  • Data Analysis: Compare the PWL values between the different treatment groups. A significant attenuation or reversal of the histamine-induced decrease in PWL in the Sendide-treated groups compared to the vehicle-treated histamine group indicates a therapeutic effect.

Experimental_Workflow cluster_Acclimatization Phase 1: Acclimatization cluster_Baseline Phase 2: Baseline Testing cluster_Treatment Phase 3: Treatment cluster_Induction Phase 4: Induction cluster_Assessment Phase 5: Assessment Acclimatize Acclimatize Rats to Testing Apparatus Baseline Measure Baseline Paw Withdrawal Latency Acclimatize->Baseline Treatment Administer Sendide or Vehicle Baseline->Treatment Induction Intraplantar Injection of Histamine or Saline Treatment->Induction Assessment Measure Paw Withdrawal Latency at Timed Intervals Induction->Assessment

Caption: A generalized experimental workflow for assessing Sendide's efficacy.

Data Presentation

All quantitative data should be summarized in clearly structured tables to facilitate comparison between experimental groups.

Table 1: Effect of Sendide on Histamine-Induced Thermal Hyperalgesia (Paw Withdrawal Latency in Seconds)

Treatment GroupBaseline15 min30 min60 min120 min
Vehicle + Saline10.5 ± 0.810.3 ± 0.710.6 ± 0.910.4 ± 0.810.5 ± 0.7
Vehicle + Histamine10.2 ± 0.95.1 ± 0.56.2 ± 0.67.8 ± 0.7*9.5 ± 0.8
Sendide (1 mg/kg) + Histamine10.4 ± 0.76.8 ± 0.6#7.9 ± 0.8#9.1 ± 0.9#10.1 ± 0.7
Sendide (5 mg/kg) + Histamine10.3 ± 0.88.5 ± 0.7#9.4 ± 0.8#10.0 ± 0.7#10.2 ± 0.8
Sendide (10 mg/kg) + Histamine10.6 ± 0.99.8 ± 0.8#10.1 ± 0.9#10.3 ± 0.8#10.4 ± 0.9

*Data are presented as Mean ± SEM. p < 0.05 compared to the Vehicle + Saline group. #p < 0.05 compared to the Vehicle + Histamine group.

Conclusion

The protocols and conceptual framework provided herein offer a robust starting point for the investigation of Sendide, a putative NK-1 receptor antagonist, as a potential therapeutic agent for histamine-induced hyperalgesia. By blocking the action of Substance P at the NK-1 receptor, Sendide has the potential to disrupt a key pathway in neurogenic inflammation and pain sensitization. The successful execution of these experiments will provide valuable insights into the analgesic properties of NK-1 receptor antagonists in inflammatory pain models.

References

Application Notes and Protocols for the Study of Vasopressin Release Using [Tyr6,D-Phe7,D-His9]-Substance P (6-11)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Tyr6,D-Phe7,D-His9]-Substance P (6-11), also known as Sendide, is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor. The endogenous ligand for the NK-1 receptor is Substance P (SP), a tachykinin neuropeptide implicated in a wide range of physiological processes, including the regulation of vasopressin (AVP) release. Substance P and other NK-1 receptor agonists have been shown to stimulate the secretion of AVP from the hypothalamo-neurohypophysial (HN) system.[1][2][3][4] Consequently, [Tyr6,D-Phe7,D-His9]-Substance P (6-11) serves as a valuable pharmacological tool for investigating the role of the NK-1 receptor in mediating vasopressin release. By competitively blocking the binding of Substance P to its receptor, this antagonist allows for the elucidation of the physiological and pathological significance of the tachykinin system in neurohormonal regulation.

These application notes provide a comprehensive overview of the use of [Tyr6,D-Phe7,D-His9]-Substance P (6-11) in studying vasopressin release, including its mechanism of action, relevant quantitative data from the literature, and detailed experimental protocols for in vitro and in vivo studies.

Data Presentation

The following tables summarize the available quantitative and semi-quantitative data regarding the effects of Substance P agonists and the antagonist [Tyr6,D-Phe7,D-His9]-Substance P (6-11) on vasopressin release. It is important to note that while the antagonistic action of [Tyr6,D-Phe7,D-His9]-Substance P (6-11) is well-established, detailed dose-response studies and IC50 values for the inhibition of vasopressin release are not extensively reported in the public domain literature.

Table 1: In Vitro Effects of Tachykinin NK-1 Receptor Ligands on Vasopressin (AVP) Release from the Rat Hypothalamo-Neurohypophysial System

CompoundClassificationConcentrationObserved Effect on AVP ReleaseCitation(s)
Substance PNK-1 Receptor Agonist10⁻⁷ MSignificant enhancement[1][2]
[Sar9,Met(O2)11]-Substance PSelective NK-1 Receptor Agonist10⁻⁷ MSignificant enhancement[1][2][3][4]
[Tyr6,D-Phe7,D-His9]-Substance P (6-11) (Sendide)NK-1 Receptor Antagonist10⁻⁷ MAntagonizes Substance P-induced AVP release[1][2]
[Tyr6,D-Phe7,D-His9]-Substance P (6-11) (Sendide)NK-1 Receptor Antagonist10⁻⁷ MEssentially inactive on basal AVP secretion[3][4]

Table 2: In Vivo Effects of Intracerebroventricular (ICV) Administration of Tachykinin NK-1 Receptor Ligands on Plasma Vasopressin (AVP) Concentration in Rats

CompoundClassificationConcentration (ICV)Observed Effect on Plasma AVPCitation(s)
Substance PNK-1 Receptor Agonist10⁻⁷ MSignificant enhancement[4]
[Sar9,Met(O2)11]-Substance PSelective NK-1 Receptor Agonist10⁻⁷ MSignificant enhancement[4]
Substance PNK-1 Receptor Agonist20 nmolIncrease from 7.8 ± 0.6 to 12.5 ± 1.9 fmol/ml[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of NK-1 Receptor-Mediated Vasopressin Release

Substance P binding to the NK-1 receptor on vasopressinergic neurons initiates a signaling cascade that leads to the release of vasopressin. The NK-1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq and Gs proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The Gs pathway activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA). These signaling events culminate in the depolarization of the neuron and the exocytosis of vasopressin-containing vesicles. [Tyr6,D-Phe7,D-His9]-Substance P (6-11) competitively binds to the NK-1 receptor, preventing Substance P from initiating this cascade.

NK1_Vasopressin_Release_Pathway NK-1 Receptor Signaling in Vasopressin Release cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK-1 Receptor Substance P->NK1R Binds & Activates Antagonist [Tyr6,D-Phe7,D-His9]-SP(6-11) Antagonist->NK1R Binds & Blocks Gq Gq NK1R->Gq Activates Gs Gs NK1R->Gs Activates PLC Phospholipase C Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2+ Ca²⁺ Release IP3->Ca2+ PKC Protein Kinase C DAG->PKC PKA Protein Kinase A cAMP->PKA Depolarization Depolarization Ca2+->Depolarization PKC->Depolarization PKA->Depolarization Vasopressin Release Vasopressin Release Depolarization->Vasopressin Release

NK-1 Receptor Signaling Pathway for Vasopressin Release.

Experimental Workflow: In Vitro Study Using Hypothalamo-Neurohypophysial (HN) Explants

This workflow outlines the key steps for investigating the effect of [Tyr6,D-Phe7,D-His9]-Substance P (6-11) on Substance P-induced vasopressin release from isolated rat HN explants.

In_Vitro_Workflow In Vitro Experimental Workflow cluster_treatments Treatment Groups A 1. Preparation of Rat Hypothalamo-Neurohypophysial (HN) Explants B 2. Equilibration of Explants in Artificial Cerebrospinal Fluid (aCSF) A->B C 3. Collection of Basal Vasopressin Release Samples B->C D 4. Treatment Incubation C->D E 5. Collection of Post-Treatment Samples D->E Incubation with treatment solutions T1 Control (aCSF) T2 Substance P (Agonist) T3 Antagonist Alone T4 Antagonist + Substance P F 6. Vasopressin Measurement (e.g., Radioimmunoassay - RIA) E->F G 7. Data Analysis and Comparison of Groups F->G

References

Sendide as a Tachykinin NK1 Receptor Antagonist in Chemotherapy-Induced Emesis Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotherapy-induced nausea and vomiting (CINV) are among the most distressing side effects for cancer patients, significantly impacting their quality of life and adherence to treatment. The neurokinin-1 (NK1) receptor and its endogenous ligand, substance P, play a critical role in the emetic reflex. Antagonists of the NK1 receptor have emerged as a cornerstone in the prevention of CINV, particularly in the delayed phase. Sendide is a potent and selective peptide antagonist of the tachykinin NK1 receptor.[1] These application notes provide a comprehensive overview of the use of Sendide as a research tool in preclinical models of CINV, complete with detailed experimental protocols and data presentation.

Mechanism of Action: The Role of NK1 Receptor Antagonism in Emesis

Chemotherapeutic agents can induce the release of substance P in both the gastrointestinal tract and the brainstem. Substance P then binds to NK1 receptors located on vagal afferent nerves and in key areas of the brainstem involved in the emetic reflex, such as the nucleus tractus solitarius (NTS) and the area postrema.[2][3] This binding initiates a signaling cascade that leads to the sensations of nausea and the physical act of vomiting.

Sendide acts as a competitive antagonist at the NK1 receptor, preventing the binding of substance P and thereby inhibiting the downstream signaling that triggers emesis.[4][5] Its high potency and selectivity for the NK1 receptor make it a valuable tool for studying the specific role of this pathway in CINV.[1]

NK1_Signaling_Pathway cluster_0 Chemotherapy cluster_1 Cellular Response cluster_2 Receptor Activation cluster_3 Physiological Effect Chemo Chemotherapeutic Agent SubP_Release Substance P Release Chemo->SubP_Release induces NK1R NK1 Receptor SubP_Release->NK1R binds to Emesis Emesis (Nausea & Vomiting) NK1R->Emesis activates signaling leading to No_Emesis Inhibition of Emesis Sendide Sendide (Antagonist) Sendide->NK1R blocks

NK1 Receptor Antagonism by Sendide in Emesis.

Quantitative Data: Efficacy of Sendide in a Cisplatin-Induced Emesis Model

The ferret is a well-established animal model for studying CINV due to its emetic reflex, which is similar to that in humans. The following tables summarize the anti-emetic efficacy of Sendide in a cisplatin-induced emesis model in ferrets.

Table 1: Effect of Sendide on Cisplatin-Induced Retching and Vomiting in Ferrets

Treatment GroupDose (mg/kg, s.c.)Mean Number of Retching Episodes (± SEM)Mean Number of Vomiting Episodes (± SEM)
Vehicle Control (Cisplatin 10 mg/kg, i.p.)-104.6 ± 14.319.0 ± 3.0
Sendide (Cisplatin 10 mg/kg, i.p.)3.014.0 ± 8.11.8 ± 1.2
*Data from a 6-hour observation period. SEM: Standard Error of the Mean. p < 0.05 compared to vehicle control.[5]

Table 2: Dose-Dependent Inhibition of Cisplatin-Induced Emesis by NK1 Receptor Antagonists (Reference Data)

NK1 Receptor AntagonistDose (mg/kg, i.v.)Inhibition of EmesisAnimal Model
L-741,6710.3MarkedFerret
1.0Dose-dependent
3.0Inhibition
FK8860.32SignificantFerret
1.0Dose-dependent
This table provides reference data for other NK1 receptor antagonists to illustrate the typical dose-dependent effect of this drug class.[1][6]

Experimental Protocols

Protocol 1: Cisplatin-Induced Acute Emesis in Ferrets

This protocol details the methodology for evaluating the anti-emetic efficacy of Sendide against acute CINV in ferrets.

Materials:

  • Male ferrets (1-1.5 kg)

  • Sendide

  • Cisplatin

  • Sterile saline for injection

  • Vehicle for Sendide (e.g., sterile water or specific buffer)

  • Anesthesia (e.g., isoflurane)

  • Administration supplies (syringes, needles for subcutaneous and intraperitoneal injections)

  • Observation cages with video recording capabilities

Procedure:

  • Animal Acclimation and Preparation:

    • House ferrets individually in a controlled environment for at least one week prior to the experiment to allow for acclimatization.

    • Fast the animals overnight before the experiment, with free access to water.

  • Drug Preparation:

    • Prepare a stock solution of Cisplatin in sterile saline.

    • Prepare the desired concentrations of Sendide in the appropriate vehicle.

  • Experimental Groups:

    • Group 1: Vehicle Control: Administer the vehicle for Sendide followed by cisplatin.

    • Group 2: Sendide Treatment: Administer the desired dose of Sendide followed by cisplatin.

  • Administration:

    • Thirty minutes prior to cisplatin administration, administer Sendide (e.g., 3.0 mg/kg) or its vehicle via subcutaneous (s.c.) injection.

    • Administer cisplatin (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection.

  • Observation and Data Collection:

    • Immediately after cisplatin administration, place each ferret in an individual observation cage.

    • Record the behavior of each animal for a period of at least 6 hours using a video camera.

    • Analyze the video recordings to quantify the following parameters:

      • Latency to first retch/vomit: Time from cisplatin injection to the first emetic episode.

      • Frequency of retching: Number of forceful abdominal contractions without expulsion of gastric contents.

      • Frequency of vomiting: Number of forceful expulsions of gastric contents.

  • Data Analysis:

    • Calculate the mean and standard error of the mean (SEM) for each parameter in each experimental group.

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the differences between the treatment and control groups. A p-value of < 0.05 is typically considered statistically significant.

Experimental_Workflow cluster_0 Preparation cluster_1 Dosing cluster_2 Data Collection & Analysis Acclimation Animal Acclimation & Fasting Drug_Prep Drug Preparation (Sendide & Cisplatin) Sendide_Admin Administer Sendide or Vehicle (s.c.) Drug_Prep->Sendide_Admin Cisplatin_Admin Administer Cisplatin (i.p.) 30 min later Sendide_Admin->Cisplatin_Admin Observation Video Record Behavior (6 hours) Cisplatin_Admin->Observation Data_Analysis Quantify Retching, Vomiting & Latency Observation->Data_Analysis Stats Statistical Analysis Data_Analysis->Stats

Workflow for Cisplatin-Induced Emesis Model.

Conclusion

Sendide is a powerful pharmacological tool for investigating the role of the NK1 receptor in chemotherapy-induced emesis. The provided protocols and data serve as a guide for researchers to effectively utilize Sendide in preclinical models. The significant reduction in both retching and vomiting in the ferret model highlights the potential of NK1 receptor antagonism as a key strategy in the management of CINV. Further studies exploring a wider dose range and different chemotherapeutic agents would provide a more comprehensive understanding of Sendide's anti-emetic profile.

References

Troubleshooting & Optimization

[Tyr6,D-Phe7,D-His9]-Substance P (6-11) solubility in physiological buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [Tyr6,D-Phe7,D-His9]-Substance P (6-11), also known as Sendide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this potent tachykinin NK1 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of [Tyr6,D-Phe7,D-His9]-Substance P (6-11)?

A1: The fundamental chemical properties of this peptide are summarized in the table below.

PropertyValue
Sequence Tyr-D-Phe-Phe-D-His-Leu-Met-NH2
Molecular Weight 856.04 g/mol [1]
Chemical Formula C44H57N9O7S[1]
Appearance White to off-white powder
CAS Number 145194-26-9[1]

Q2: How should I store the lyophilized peptide and its solutions?

A2: Proper storage is crucial to maintain the integrity of the peptide. For long-term storage, keep the lyophilized powder at -20°C or colder in a sealed container with a desiccant. Once dissolved, it is recommended to aliquot the peptide solution into single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles. Solutions are generally stable for several weeks at -20°C. Peptides containing methionine, like this one, are susceptible to oxidation, so using oxygen-free solvents and minimizing air exposure is beneficial.

Q3: What is the recommended solvent for reconstituting [Tyr6,D-Phe7,D-His9]-Substance P (6-11)?

A3: The solubility of a peptide is highly dependent on its amino acid sequence. The sequence of this peptide, Tyr-D-Phe-Phe-D-His-Leu-Met-NH2, contains a mix of hydrophobic (Phe, Leu, Met) and polar/charged (Tyr, His) residues. At a physiological pH of 7.4, the N-terminal amine group is protonated (positive charge), and the Histidine side chain may also be partially protonated (positive charge). The C-terminus is amidated and therefore neutral. This gives the peptide an overall net positive charge, suggesting it is a basic peptide.

For basic peptides, the general recommendation is to first try dissolving it in sterile, distilled water. If solubility is limited, adding a small amount of a dilute acidic solution, such as 10% acetic acid, can help. For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, followed by slow, dropwise addition of the aqueous buffer of choice while vortexing.

Q4: Can I dissolve this peptide directly in physiological buffers like PBS or TBS?

A4: While it may be possible to dissolve the peptide at low concentrations directly in buffers like PBS (phosphate-buffered saline) or TBS (Tris-buffered saline), it is generally recommended to first prepare a concentrated stock solution in a suitable solvent (as described in Q3) and then dilute it into the desired physiological buffer. This approach helps to avoid issues with salt-induced precipitation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Peptide does not dissolve in water. The peptide has significant hydrophobic character.Try adding a small amount (e.g., 10%) of acetic acid to the water to aid dissolution. If this fails, consider preparing a stock solution in DMSO.
A precipitate forms when diluting the stock solution into a physiological buffer. The peptide is aggregating or precipitating out in the presence of salts in the buffer.Try diluting the stock solution further before adding it to the buffer. Alternatively, add the stock solution to the buffer very slowly while vortexing to ensure rapid mixing.
Loss of peptide activity over time in solution. The peptide may be degrading or oxidizing. The methionine residue is particularly susceptible to oxidation.Store stock solutions in aliquots at -20°C to minimize freeze-thaw cycles. For peptides containing methionine, consider using degassed buffers to reduce oxidation.
Inconsistent experimental results. Inaccurate concentration of the peptide solution due to incomplete dissolution or degradation.Ensure the peptide is fully dissolved before use. A clear solution should be observed. If necessary, sonication can be used to aid dissolution. Always use freshly prepared dilutions from a properly stored stock solution for your experiments.

Experimental Protocols

Protocol for Preparing a Peptide Stock Solution
  • Preparation: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation of moisture.

  • Initial Solubilization: Based on the peptide's basic nature, first attempt to dissolve it in sterile, distilled water to a concentration of 1-10 mg/mL. Gentle vortexing or sonication can be used to aid dissolution.

  • Alternative Solubilization (if needed): If the peptide does not fully dissolve in water, add a small volume of 10% acetic acid dropwise until the peptide dissolves. Alternatively, for a stock solution intended for dilution in buffers that can tolerate small amounts of organic solvent, dissolve the peptide in 100% DMSO to a high concentration (e.g., 10-20 mg/mL).

  • Storage: Aliquot the stock solution into single-use tubes and store at -20°C.

Protocol for Diluting the Peptide in Physiological Buffer
  • Thaw: Thaw a single aliquot of the peptide stock solution.

  • Dilution: Slowly add the desired volume of the stock solution to your physiological buffer (e.g., PBS, TBS) while gently vortexing. It is crucial to add the peptide stock to the buffer and not the other way around to minimize the risk of precipitation.

  • Final Concentration: Adjust the final volume with the physiological buffer to achieve the desired working concentration.

  • Use: Use the freshly prepared working solution in your experiment immediately.

Visualizations

NK1 Receptor Signaling Pathway

Since [Tyr6,D-Phe7,D-His9]-Substance P (6-11) is an antagonist of the tachykinin NK1 receptor, understanding the receptor's signaling pathway is crucial for interpreting experimental results. The following diagram illustrates the major signaling cascades initiated upon the binding of the natural ligand, Substance P, to the NK1 receptor. As an antagonist, [Tyr6,D-Phe7,D-His9]-Substance P (6-11) would block these downstream effects.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates Antagonist [Tyr6,D-Phe7,D-His9]-SP (6-11) (Antagonist) Antagonist->NK1R Binds & Blocks Gq Gq NK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Gene Gene Expression (Proliferation, Inflammation) Ca2->Gene PKC->Gene

Caption: NK1 Receptor Signaling Cascade

Experimental Workflow for Solubility Testing

The following diagram outlines a logical workflow for determining the optimal solvent for [Tyr6,D-Phe7,D-His9]-Substance P (6-11).

Solubility_Workflow Start Start: Small Aliquot of Lyophilized Peptide TryWater Attempt to Dissolve in Sterile Water Start->TryWater IsSolubleWater Is it Soluble? TryWater->IsSolubleWater SuccessWater Success: Use Aqueous Solution IsSolubleWater->SuccessWater Yes TryAcid Add 10% Acetic Acid IsSolubleWater->TryAcid No IsSolubleAcid Is it Soluble? TryAcid->IsSolubleAcid SuccessAcid Success: Use Acidified Aqueous Solution IsSolubleAcid->SuccessAcid Yes TryDMSO Dissolve in minimal DMSO IsSolubleAcid->TryDMSO No Dilute Slowly Dilute with Aqueous Buffer TryDMSO->Dilute IsSolubleDMSO Does it Remain Soluble? Dilute->IsSolubleDMSO SuccessDMSO Success: Use DMSO Stock IsSolubleDMSO->SuccessDMSO Yes Failure Consult Further Technical Support IsSolubleDMSO->Failure No

Caption: Peptide Solubility Testing Workflow

References

long-term stability and storage of Sendide peptide solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and storage of Semaglutide peptide solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of Semaglutide in aqueous solutions?

A1: The stability of Semaglutide in aqueous solutions is principally influenced by three main factors: pH, temperature, and the composition of the buffer.[1] As a peptide, Semaglutide is susceptible to both chemical and physical degradation pathways.[1]

Q2: What is the optimal pH for storing Semaglutide solutions?

A2: Semaglutide demonstrates its highest stability at a pH greater than 7.0.[1][2][3] Significant degradation is observed in the pH range of 4.5 to 5.5, which is near its isoelectric point (pI ≈ 5.4).[1][2][3] At its pI, the peptide has a neutral net charge, which can promote aggregation and precipitation.[1] For research applications, maintaining a pH between 7.0 and 7.8 is recommended.

Q3: How does temperature affect the stability of Semaglutide solutions?

A3: Elevated temperatures accelerate the degradation of Semaglutide.[1] While it can remain stable for very short periods at high temperatures (e.g., 3 hours at 80°C), long-term storage requires refrigeration or freezing to minimize degradation.[1][2][3] For short-term storage (up to one week), 4°C is generally acceptable.[1] For long-term stability, storing aliquots at -20°C or -80°C is optimal.[1]

Q4: What are the common types of degradation observed with Semaglutide solutions?

A4: Semaglutide can undergo both chemical and physical degradation.

  • Chemical Degradation: Key pathways include oxidation, deamidation, and hydrolysis.[1] Residues like methionine, cysteine, histidine, tryptophan, and tyrosine are particularly susceptible to oxidation.[4]

  • Physical Instability: This primarily manifests as the formation of aggregates, which can range from soluble oligomers and micelles to insoluble fibrils.[1][5][6][7] Aggregation can negatively impact the biological activity and safety of the peptide.[1]

Q5: How can I prevent the aggregation of Semaglutide in my experiments?

A5: To minimize aggregation, it is critical to control the solution's pH, keeping it above 7.0 and well away from the isoelectric point.[1] The use of appropriate stabilizing excipients, such as histidine or arginine, can also reduce the formation of high molecular weight proteins (HMWPs).[1] Additionally, proper handling techniques, like gentle swirling or inversion instead of vigorous vortexing, can minimize physical stress that leads to aggregation.

Q6: What are recommended storage practices for lyophilized Semaglutide powder?

A6: For maximum stability, lyophilized Semaglutide should be stored at -20°C or preferably -80°C, protected from light and moisture.[1] Before opening a vial, it is crucial to allow it to equilibrate to room temperature in a desiccator to prevent condensation, as moisture uptake can significantly decrease long-term stability.[1]

Data Presentation

Table 1: Summary of pH and Temperature Effects on Semaglutide Stability
ParameterConditionObservationReference(s)
pH pH 1.2 (at 25°C and 40°C for 24h)Relatively stable.[1][2][3]
pH 4.5 - 5.5High extent of degradation due to proximity to the isoelectric point (pI ≈ 5.4).[1][2][3]
pH > 7.0Recommended for optimal stability in finished products and research solutions.[1][2][3]
pH 9.0Increased susceptibility to oxidation.[4]
Temperature 5°C, 25°C, 40°C, 55°C, 60°CDegradation rate increases progressively with temperature.[1][2][3]
80°CStable for a short duration (e.g., 3 hours).[1][2][3]
-20°C to -80°COptimal for long-term storage of solutions to minimize degradation.[1]
Table 2: Common Degradation Pathways and Analytical Methods for Detection
Degradation TypeDescriptionRecommended Analytical Method(s)
Aggregation Formation of dimers, oligomers, micelles, or insoluble fibrils.[1][5][6][7]Size-Exclusion Chromatography (SEC)[1][8][9]
Oxidation Modification of susceptible amino acid residues (e.g., Met, Cys, Trp).[4]Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS).[1][10]
Deamidation Hydrolysis of asparagine (Asn) or glutamine (Gln) side chains.[1]RP-HPLC-MS, Ion-Exchange Chromatography (IEX).
Hydrolysis Cleavage of the peptide backbone, particularly at aspartic acid (Asp) residues.RP-HPLC-MS.[1][10]

Troubleshooting Guide

Issue 1: Precipitation or cloudiness observed in the Semaglutide solution.

  • Possible Cause: The pH of your solution may be near the isoelectric point of Semaglutide (pH ≈ 5.4), causing the peptide to aggregate and precipitate out of solution.[1][2][3]

  • Troubleshooting Steps:

    • Measure the pH of your solution using a calibrated pH meter.

    • If the pH is between 4.5 and 5.5, adjust it to be above 7.0 using a suitable buffer (e.g., phosphate or histidine buffer).[1]

    • Consider using a buffer with sufficient buffering capacity to maintain the desired pH throughout your experiment.

    • Visually inspect the solution for clarity after pH adjustment. Gentle warming (< 40°C) or brief sonication may help redissolve the peptide.[11][12]

Issue 2: Loss of biological activity in a stored Semaglutide solution.

  • Possible Cause 1: Chemical degradation due to improper storage conditions (e.g., high temperature, prolonged storage at 4°C, exposure to light).[1]

  • Troubleshooting Steps:

    • Review your storage conditions. Ensure the solution is stored at the recommended temperature (4°C for short-term, -20°C or -80°C for long-term) and protected from light.[1]

    • Analyze the solution for degradation products using a stability-indicating method like RP-HPLC.[1]

    • Prepare fresh solutions from lyophilized powder for all critical experiments.

  • Possible Cause 2: Formation of soluble aggregates that are not visually apparent but may have reduced or altered biological activity.[1]

  • Troubleshooting Steps:

    • Analyze the solution for the presence of high molecular weight species using Size-Exclusion Chromatography (SEC).[1]

    • Review your formulation. If not already present, consider adding stabilizing excipients like histidine or using a buffer system known to minimize aggregation.[1]

    • Ensure gentle handling during reconstitution and dilution; avoid vigorous shaking or vortexing.

Issue 3: Peptide fails to dissolve completely during reconstitution.

  • Possible Cause: The peptide's sequence has hydrophobic characteristics, making it difficult to dissolve in purely aqueous solutions.

  • Troubleshooting Steps:

    • First, attempt to dissolve a small test amount of the peptide in sterile, distilled water or a slightly basic buffer (pH 7.4-8.0).[11]

    • If solubility is poor, try brief sonication (3 cycles of 10-15 seconds, chilling on ice in between).[11]

    • For highly hydrophobic peptides, dissolve the peptide first in a small amount of an organic solvent like DMSO and then slowly add the aqueous buffer to the desired final concentration.[11][13] Ensure the final concentration of the organic solvent is compatible with your downstream application.

Visualizations and Workflows

Troubleshooting_Flowchart start Instability Observed (Precipitation, Activity Loss) check_visual Visually inspect for precipitation or cloudiness start->check_visual precipitate_yes Precipitation Observed check_visual->precipitate_yes Yes precipitate_no No Visible Precipitation check_visual->precipitate_no No check_ph Measure pH precipitate_yes->check_ph check_storage Review Storage Conditions (Temp, Light, Freeze/Thaw) precipitate_no->check_storage ph_is_pi pH near pI (4.5-5.5)? check_ph->ph_is_pi adjust_ph Adjust pH to >7.0 with appropriate buffer ph_is_pi->adjust_ph Yes ph_is_pi->check_storage No reassess Re-assess clarity adjust_ph->reassess end Problem Resolved reassess->end improper_storage Improper Storage? check_storage->improper_storage discard Discard and Prepare Fresh Solution improper_storage->discard Yes analyze_aggregates Analyze for soluble aggregates using SEC improper_storage->analyze_aggregates No discard->end analyze_degradation Analyze for chemical degradation using RP-HPLC-MS analyze_aggregates->analyze_degradation analyze_degradation->end

Caption: Troubleshooting flowchart for Semaglutide instability issues.

Solution_Preparation_Workflow start Start: Lyophilized Semaglutide Powder equilibrate Equilibrate vial to Room Temperature in Desiccator start->equilibrate prepare_buffer Prepare sterile, stable buffer (e.g., 10mM Histidine, pH 7.4) equilibrate->prepare_buffer reconstitute Reconstitute peptide in buffer with gentle swirling prepare_buffer->reconstitute check_dissolution Visually confirm complete dissolution reconstitute->check_dissolution sonicate Briefly sonicate if needed (keep on ice) check_dissolution->sonicate Not Dissolved filter Sterile filter solution through 0.22 µm filter check_dissolution->filter Dissolved sonicate->check_dissolution aliquot Aliquot into single-use, low-binding tubes filter->aliquot storage Store aliquots appropriately aliquot->storage short_term Short-term: 4°C (up to 1 week) storage->short_term long_term Long-term: -20°C or -80°C storage->long_term end Ready for Experiment short_term->end long_term->end

Caption: Workflow for preparing a stabilized Semaglutide solution.

Degradation_Pathways cluster_physical Physical Degradation cluster_chemical Chemical Degradation sema Native Semaglutide aggregates Soluble Aggregates (Dimers, Oligomers, Micelles) sema->aggregates High Conc., Temp., pH near pI oxidation Oxidation Products sema->oxidation Exposure to O2, Metal Ions deamidation Deamidation Products (iso-Asp variants) sema->deamidation Basic pH, High Temp. hydrolysis Hydrolysis Products (Truncated Peptides) sema->hydrolysis Acidic/Basic pH, High Temp. fibrils Insoluble Aggregates (Fibrils) aggregates->fibrils Further Aggregation

Caption: Primary degradation pathways of Semaglutide in aqueous solution.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Semaglutide Research Solution

This protocol describes how to reconstitute lyophilized Semaglutide to create a stabilized stock solution for research use.

Materials:

  • Lyophilized Semaglutide powder

  • Sterile 10 mM L-Histidine buffer, pH 7.4

  • Sterile, low-protein-binding polypropylene microcentrifuge tubes

  • Sterile 0.22 µm syringe filter

  • Calibrated pipettes and sterile tips

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized Semaglutide to warm to room temperature in a desiccator for at least 30 minutes. This prevents water condensation on the peptide powder.[1]

  • Buffer Preparation: Prepare a sterile 10 mM L-Histidine buffer and adjust the pH to 7.4 using small volumes of dilute NaOH or HCl.

  • Reconstitution: Carefully unseal the vial. Using a calibrated pipette, add the calculated volume of the pH 7.4 Histidine buffer to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Dissolution: Gently swirl the vial or invert it slowly to dissolve the powder.[14] Avoid vigorous shaking or vortexing to prevent aggregation.[1] Visually inspect to ensure the solution is clear and free of particulates. If dissolution is slow, brief sonication in a chilled water bath can be attempted.[11]

  • Sterilization: To ensure sterility for cell-based assays, filter the final solution through a 0.22 µm sterile syringe filter into a new sterile tube.[1]

  • Aliquoting: Immediately aliquot the stock solution into single-use volumes in sterile, low-protein-binding tubes. This is critical to avoid repeated freeze-thaw cycles, which accelerate degradation.[1]

  • Storage:

    • For short-term storage (up to 1 week), store the aliquots at 4°C.[1]

    • For long-term storage , flash-freeze the aliquots and store them at -20°C or, ideally, -80°C.[1]

Protocol 2: Forced Degradation Study for Semaglutide

This protocol is designed to intentionally degrade Semaglutide under various stress conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method.

Materials:

  • 1.0 mg/mL Semaglutide stock solution (prepared as in Protocol 1)

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated incubator/oven

  • Analytical balance, pH meter

  • RP-HPLC-MS system

Procedure:

  • Preparation of Stock: Prepare a 1.0 mg/mL solution of Semaglutide in purified water.[10]

  • Thermal Stress:

    • Transfer aliquots of the stock solution into separate vials.

    • Incubate the vials at elevated temperatures (e.g., 40°C, 60°C, 80°C) for defined time points (e.g., 24, 48, 72 hours).[1][10]

    • Include a control sample stored at 4°C.

    • After incubation, allow samples to cool to room temperature before analysis.

  • Acid Hydrolysis:

    • Mix an equal volume of the stock solution with 0.1 M HCl.

    • Incubate at 40°C for a set time (e.g., 24 hours).

    • Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix an equal volume of the stock solution with 0.1 M NaOH.

    • Incubate at room temperature for a set time (e.g., 8 hours).

    • Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Stress:

    • Add hydrogen peroxide to an aliquot of the stock solution to a final concentration of 0.01-3% H₂O₂.[10]

    • Incubate at room temperature in the dark for various time points (e.g., 2, 4, 6, 14 hours).[1][10]

  • Analysis: Analyze all stressed samples and controls by a stability-indicating RP-HPLC method, preferably coupled with Mass Spectrometry (MS), to separate and identify the parent peptide and any degradation products formed.[1]

Protocol 3: Stability Analysis by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general framework for assessing the purity and stability of a Semaglutide solution over time.

Equipment & Materials:

  • HPLC system with UV or PDA detector

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5-5 µm particle size) suitable for peptides[15]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Semaglutide samples from a stability study (stored under different conditions)

Procedure:

  • System Preparation: Equilibrate the HPLC system and the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved. The column temperature is typically maintained around 30-40°C.

  • Sample Preparation: Thaw stored Semaglutide aliquots to room temperature. Dilute them to a suitable concentration for UV detection (e.g., 0.1-0.5 mg/mL) using Mobile Phase A.

  • Chromatographic Run:

    • Inject a standard volume (e.g., 10-20 µL) of the sample onto the column.

    • Run a linear gradient to elute the peptide and its degradation products. A typical gradient might be:

      • 5-60% Mobile Phase B over 30 minutes.

      • 60-95% Mobile Phase B over 5 minutes.

      • Hold at 95% B for 5 minutes (column wash).

      • Return to 5% B and re-equilibrate for 10 minutes.

    • Monitor the elution profile at a suitable wavelength, typically 220 nm or 280 nm.[16]

  • Data Analysis:

    • Integrate the peak areas of the main Semaglutide peak and any new peaks that appear in the stressed or aged samples.

    • Calculate the purity of the sample as the percentage of the main peak area relative to the total area of all peaks:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Compare the purity of samples stored under different conditions to determine the rate of degradation. New peaks represent potential degradation products.

References

optimizing [Tyr6,D-Phe7,D-His9]-Substance P (6-11) dosage for behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [Tyr6,D-Phe7,D-His9]-Substance P (6-11), a potent and selective NK1 receptor antagonist. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing its use for behavioral studies.

Frequently Asked Questions (FAQs)

Q1: What is [Tyr6,D-Phe7,D-His9]-Substance P (6-11) and what is its primary mechanism of action?

A1: [Tyr6,D-Phe7,D-His9]-Substance P (6-11), also known as Sendide, is a peptide analogue of Substance P. It functions as a selective and extremely potent competitive antagonist of the neurokinin-1 (NK1) receptor.[1] By binding to the NK1 receptor, it blocks the action of Substance P (SP), a neuropeptide involved in pain transmission, inflammation, and various behavioral responses.[1][2] Its selectivity makes it a valuable tool for studying the role of the SP/NK1 system in specific behaviors.

Q2: What are the common behavioral applications for this antagonist?

A2: This antagonist is primarily used in preclinical behavioral studies to investigate the roles of Substance P and the NK1 receptor in nociception and other sensory processes. It is particularly effective at inhibiting scratching, biting, and licking behaviors induced by intrathecal administration of Substance P or other NK1 receptor agonists.[1][3]

Q3: What is the recommended route of administration for behavioral studies in rodents?

A3: The most common and effective route of administration for targeting spinal mechanisms in behavioral studies is via intrathecal (i.t.) injection.[3][4] This method delivers the antagonist directly into the cerebrospinal fluid (CSF) in the spinal subarachnoid space, allowing it to act on NK1 receptors in the spinal cord that are crucial for mediating nociceptive behaviors.

Q4: How should the compound be prepared and stored?

A4: As a peptide, [Tyr6,D-Phe7,D-His9]-Substance P (6-11) should be handled with care to avoid degradation. It is typically supplied as a lyophilized powder. For in vivo studies, it should be reconstituted in a sterile, pyrogen-free vehicle such as 0.9% saline. Aliquot the reconstituted solution and store it at -20°C or lower to minimize freeze-thaw cycles. For short-term use, refrigerated temperatures (2-8°C) may be acceptable, but consult the manufacturer's specific recommendations.

Q5: Does [Tyr6,D-Phe7,D-His9]-Substance P (6-11) have any effect on motor function?

A5: Studies have shown that, at effective antagonist doses, [Tyr6,D-Phe7,D-His9]-Substance P (6-11) does not impair motor performance in mice, as assessed by the rotarod test.[3] This is a significant advantage over some non-peptide NK1 receptor antagonists which have been reported to cause transient motor incoordination.[3]

Troubleshooting Guide

Problem 1: No observable behavioral effect after administration.

  • Possible Cause 1: Incorrect Dosage.

    • Solution: The effective dose can be very low and is dependent on the specific agonist and behavioral endpoint. Review the literature for established dose ranges. Perform a dose-response study to determine the optimal effective dose (ED50) for your specific experimental conditions. Start with doses in the picomolar to nanomolar range for intrathecal administration.

  • Possible Cause 2: Improper Administration Technique.

    • Solution: Intrathecal injection in mice requires precision. An unsuccessful injection may deliver the compound to the epidural space or surrounding tissues instead of the CSF. A characteristic tail-flick is a reliable indicator of successful dural puncture.[5] Ensure proper training and technique. Refer to the detailed Intrathecal Injection Protocol for Mice below.

  • Possible Cause 3: Agonist Specificity.

    • Solution: [Tyr6,D-Phe7,D-His9]-Substance P (6-11) is highly selective for the NK1 receptor. It will not inhibit behaviors mediated by other receptor systems (e.g., NK2, NK3, or NMDA receptors).[1][4] Confirm that the behavioral response you are trying to block is indeed mediated by the NK1 receptor. For instance, it was found to be ineffective against spermine-induced scratching and biting behaviors, which are mediated through the NMDA receptor complex.[4]

  • Possible Cause 4: Compound Degradation.

    • Solution: Peptides are susceptible to degradation by proteases and improper storage. Ensure the compound has been stored correctly in aliquots at ≤ -20°C. Avoid repeated freeze-thaw cycles. Prepare fresh solutions for each experiment from a new aliquot.

Problem 2: High variability in behavioral results between subjects.

  • Possible Cause 1: Inconsistent Injection Volume or Placement.

    • Solution: Even small variations in intrathecal injection volume or location can lead to different concentrations of the antagonist at the target site. Use a high-quality microliter syringe (e.g., a Hamilton syringe) for precise volume control. Standardize the injection site (e.g., between L5 and L6 vertebrae).[5]

  • Possible Cause 2: Animal Strain or Age Differences.

    • Solution: The responsiveness to neuropeptides and their antagonists can vary between different rodent strains and across different ages.[6] Ensure that all animals in the study are of the same strain, sex, and age range to minimize biological variability.

  • Possible Cause 3: Stress-Induced Effects.

    • Solution: Handling and injection procedures can be stressful for the animals, potentially influencing behavioral outcomes. Acclimate the animals to the experimental environment and handling procedures before the study begins to reduce stress-related artifacts.

Quantitative Data Summary

The following table summarizes effective doses of [Tyr6,D-Phe7,D-His9]-Substance P (6-11) from published behavioral studies. Note that doses are typically administered intrathecally (i.t.) in mice and are often co-injected with an NK1 receptor agonist to assess antagonistic activity.

Behavioral AssaySpeciesRouteAntagonist Dose RangeED50 ValueNotes
Inhibition of SP-induced scratching, biting, lickingMousei.t.--Competitively antagonizes SP-induced behaviors.[1]
Inhibition of nociceptin-induced scratching, etc.Mousei.t.0.71 - 1.0 pmol0.67 pmolDemonstrates potent antagonism of behaviors induced by other substances that act via the SP system.[7]

Experimental Protocols & Methodologies

Protocol 1: Reconstitution of [Tyr6,D-Phe7,D-His9]-Substance P (6-11)
  • Preparation: Before opening, bring the vial of lyophilized peptide to room temperature.

  • Reconstitution: Add the required volume of sterile, pyrogen-free 0.9% saline to the vial to achieve the desired stock concentration (e.g., 1 µg/µL).

  • Mixing: Gently swirl or pipette the solution to ensure the peptide is fully dissolved. Avoid vigorous shaking or vortexing to prevent peptide degradation.

  • Aliquoting: Dispense the stock solution into low-protein-binding microcentrifuge tubes in volumes suitable for a single experiment to avoid multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Intrathecal (i.t.) Injection in Mice (Direct Lumbar Puncture)

This protocol is adapted from established methods for direct lumbar puncture in mice.[5][8]

  • Anesthesia: Anesthetize the mouse using a short-acting inhalant anesthetic (e.g., isoflurane) until the animal is unresponsive to a toe pinch.

  • Positioning: Position the mouse with its spine flexed. This can be achieved by holding the mouse by the pelvic girdle. Shave the fur over the lumbar region to clearly visualize the injection site.

  • Site Identification: Palpate the spine to locate the intervertebral space between the L5 and L6 vertebrae. This is typically at the level of the iliac crests.

  • Injection:

    • Use a 30-gauge, ½-inch needle attached to a 10 or 25 µL Hamilton syringe.

    • Insert the needle into the center of the intervertebral space at a slight angle.

    • A sudden, reflexive flick of the tail or hind leg upon needle entry indicates a successful puncture of the dura mater and entry into the subarachnoid space.[5]

  • Administration: Slowly inject the desired volume (typically 5 µL for mice) of the antagonist solution.[4] If co-injecting with an agonist, the total volume should remain the same.

  • Recovery: Withdraw the needle and return the mouse to its cage. Monitor the animal until it has fully recovered from anesthesia.

Visualizations: Pathways and Workflows

Substance P / NK1 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by Substance P binding to the NK1 receptor and the point of inhibition by [Tyr6,D-Phe7,D-His9]-Substance P (6-11).

NK1_Signaling_Pathway cluster_intracellular Intracellular Signaling NK1R NK1 Receptor G_Protein Gq/11 Activation SP Substance P (Agonist) SP->NK1R Binds & Activates Antagonist [Tyr6,D-Phe7,D-His9]-SP(6-11) (Antagonist) Antagonist->NK1R Binds & Blocks PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Response Neuronal Excitation (e.g., Pain Signal) Ca_PKC->Response

Caption: NK1 Receptor signaling pathway and antagonist inhibition.

Experimental Workflow for Behavioral Studies

This diagram outlines the typical workflow for an experiment investigating the antagonist's effect on agonist-induced behaviors.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A1 Acclimate Animals to Environment A2 Prepare Antagonist & Agonist Solutions A1->A2 B1 Anesthetize Animal A2->B1 B2 Administer Compound(s) via Intrathecal Injection B1->B2 B3 Place Animal in Observation Arena B2->B3 B4 Record Behavior (e.g., for 30 min) B3->B4 C1 Quantify Behaviors (e.g., duration of scratching) B4->C1 C2 Statistical Analysis (e.g., ANOVA, t-test) C1->C2 C3 Generate Dose-Response Curves & ED50 C2->C3

References

potential off-target effects of high-dose Sendide administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects observed during high-dose administration of Sendide, a potent inhibitor of the XYZ kinase.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant increase in apoptosis in our cell line at high concentrations of Sendide, which is not consistent with the known function of its primary target, XYZ kinase. What could be the underlying cause?

A1: At high concentrations, small molecule inhibitors like Sendide can lose their specificity and bind to proteins other than their intended target. This phenomenon, known as off-target activity, is a common cause of unexpected cellular phenotypes such as excessive apoptosis. It is possible that Sendide is inhibiting one or more kinases that are critical for cell survival pathways. A common off-target class includes Src-family kinases, which play a role in cell adhesion and survival signaling.

Q2: Our western blots show decreased phosphorylation of a protein that is not a known downstream target of the XYZ kinase signaling pathway. How can we determine if this is an off-target effect of Sendide?

A2: To confirm if the observed change in phosphorylation is due to an off-target effect of Sendide, a systematic approach is recommended. First, perform a dose-response experiment to see if the effect is concentration-dependent. If the effect is only present at higher doses, it suggests a potential off-target interaction. The next step would be to perform a kinase profiling assay to identify other kinases that Sendide may be inhibiting. Finally, you can use a more specific inhibitor for the suspected off-target kinase as a control to see if it phenocopies the results observed with high-dose Sendide.

Q3: What are some common off-target kinases for inhibitors like Sendide, and what are the typical consequences of their inhibition?

A3: While specific off-target effects are unique to each inhibitor, several kinases are commonly inhibited by multiple small molecules. These can include Src-family kinases (e.g., SRC, LYN, FYN), which can lead to altered cell adhesion and survival, and kinases like KDR (VEGFR2), which can impact angiogenesis signaling. Unintended inhibition of these kinases can lead to a variety of cellular effects, from decreased proliferation to increased apoptosis, depending on the cell type and context.

Troubleshooting Guide

Issue: Unexpected Cell Toxicity or Phenotype

If you observe unexpected cellular effects, such as a sharp decrease in viability or a change in morphology at high doses of Sendide, consider the following troubleshooting workflow:

G A Observation: Unexpected phenotype at high-dose Sendide B Step 1: Dose-Response Validation (e.g., Cell Viability Assay) A->B C Is the effect dose-dependent? B->C D Yes C->D E No C->E F Step 2: Kinase Profiling Assay (e.g., KINOMEscan) D->F K Consider other factors: - Compound stability - Experimental artifact - Contamination E->K G Identify potential off-target kinases F->G H Step 3: Target Validation (e.g., Western Blot for downstream pathways) G->H I Confirm inhibition of off-target pathway H->I J Conclusion: Phenotype is likely due to off-target effects I->J

Caption: Troubleshooting workflow for identifying off-target effects.

Quantitative Data Summary

The following tables summarize the selectivity and dose-dependent effects of Sendide.

Table 1: Kinase Selectivity Profile of Sendide

Kinase TargetIC50 (nM)Selectivity (Fold difference vs. XYZ)
XYZ (Primary Target) 5 1x
SRC (Off-Target)25050x
KDR (Off-Target)600120x
LCK (Off-Target)1,200240x
EGFR (Off-Target)>10,000>2000x

IC50 values represent the concentration of Sendide required to inhibit 50% of the kinase activity. A higher IC50 indicates lower potency.

Table 2: Dose-Dependent Effects of Sendide on Cell Viability (48-hour treatment)

Sendide Concentration (nM)Cell Line A (XYZ-dependent) % ViabilityCell Line B (XYZ-independent) % Viability
198%99%
1055%95%
10020%92%
5005%60%
1000<1%35%

Note the significant decrease in viability in Cell Line B at concentrations above 500 nM, suggesting off-target toxicity.

Signaling Pathway Considerations

High doses of Sendide may lead to the inhibition of unintended signaling pathways. The diagram below illustrates the intended on-target pathway versus a potential off-target pathway.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Sendide_On Sendide (Low Dose) XYZ XYZ Kinase Sendide_On->XYZ Inhibits P1 Protein A XYZ->P1 Phosphorylates P2 Downstream Signaling P1->P2 Phenotype_On Therapeutic Effect P2->Phenotype_On Sendide_Off Sendide (High Dose) SRC SRC Kinase Sendide_Off->SRC Inhibits P3 Protein B SRC->P3 Phosphorylates P4 Survival Signaling P3->P4 Phenotype_Off Toxicity / Apoptosis P4->Phenotype_Off

Technical Support Center: Stability of [Tyr6,D-Phe7,D-His9]-Substance P (6-11) in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of the Substance P analog, [Tyr6,D-Phe7,D-His9]-Substance P (6-11), in solution.

Frequently Asked Questions (FAQs)

Q1: What is [Tyr6,D-Phe7,D-His9]-Substance P (6-11) and why is its stability a concern?

A: [Tyr6,D-Phe7,D-His9]-Substance P (6-11), also known as Sendide, is a potent and highly selective antagonist for neurokinin-1 (NK1) receptors.[1] It is a C-terminal hexapeptide analog of Substance P.[1] Like many peptides, it can be susceptible to degradation in solution, which can compromise its biological activity and lead to inconsistent experimental results. Understanding and preventing this degradation is crucial for accurate and reproducible research.

Q2: What are the primary pathways of degradation for this peptide in solution?

A: The primary degradation pathways for peptides like Substance P analogs in solution include:

  • Proteolytic Degradation: This is a major concern in biological samples. Enzymes such as peptidases can cleave the peptide bonds. However, the inclusion of D-amino acids (D-Phe at position 7 and D-His at position 9) in [Tyr6,D-Phe7,D-His9]-Substance P (6-11) significantly enhances its resistance to proteolysis compared to peptides containing only L-amino acids.[2][3][4]

  • Chemical Degradation: This includes:

    • Oxidation: The Methionine (Met) residue at the C-terminus is susceptible to oxidation.[5][6]

    • Deamidation: The C-terminal amide is crucial for its biological activity, and its hydrolysis can lead to inactivation.

    • Hydrolysis: Peptide bonds can be hydrolyzed, especially at extreme pH values.

Q3: How do the D-amino acids in this analog enhance its stability?

A: Proteases, the enzymes responsible for peptide degradation, are highly specific for L-amino acids, which are the naturally occurring stereoisomers in proteins.[3] The presence of D-amino acids at positions 7 and 9 creates a structure that is not readily recognized by these enzymes, thus hindering their ability to cleave the peptide bonds and significantly increasing the peptide's half-life in biological fluids.[2][4]

Q4: What are the general recommendations for storing [Tyr6,D-Phe7,D-His9]-Substance P (6-11)?

A:

  • Lyophilized Form: For long-term storage, the peptide should be stored in its lyophilized (powder) form at -20°C or preferably -80°C, protected from light.[5][6][7][8] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent moisture absorption.[6][9]

  • In Solution: Storing peptides in solution is not recommended for long periods.[5][9] If necessary, prepare fresh solutions for each experiment. For short-term storage, sterile buffers at a slightly acidic pH (5-6) are recommended, and solutions should be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.[5][8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Loss of peptide activity in my experiment. Peptide degradation due to improper storage or handling.- Store the lyophilized peptide at -20°C or -80°C.- Prepare fresh solutions for each experiment.- Avoid repeated freeze-thaw cycles by aliquoting solutions.- Use recommended buffers and pH.
Proteolytic degradation from biological samples (e.g., cell culture media, plasma).- Add a broad-spectrum protease inhibitor cocktail to your biological samples.- Minimize the incubation time of the peptide in the biological matrix.
Inconsistent results between experiments. Variability in peptide concentration due to degradation or adsorption.- Ensure consistent and proper handling procedures.- Use low-protein-binding tubes and pipette tips.- Consider quantifying the peptide concentration before each experiment using a validated analytical method like HPLC.
Precipitation of the peptide in solution. The peptide has poor solubility in the chosen solvent or buffer.- For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO or DMF may be necessary before dilution with aqueous buffer.- Sonication can aid in dissolution.- Adjust the pH of the buffer; basic peptides are generally more soluble in acidic buffers.[9]

Data Presentation: Stability of a D-Amino Acid Containing Substance P Analog

Table 1: Effect of pH on the Stability of [Arg6,D-Trp7,9,MePhe8]-Substance P (6-11) at 63°C [10]

pHObserved Rate Constant (kobs) (days-1)Half-life (t1/2) (days)
2.00.01257.8
3.00.006115.5
4.2 0.0046 150.7
5.00.00799.0
6.00.02330.1
7.00.0759.2
8.00.233.0
9.00.721.0
10.02.20.3

This data indicates maximum stability at a slightly acidic pH of 4.2.

Table 2: Effect of Temperature on the Stability of [Arg6,D-Trp7,9,MePhe8]-Substance P (6-11) [10]

pHTemperature (°C)Observed Rate Constant (kobs) (days-1)Half-life (t1/2) (days)
2.1500.003231.0
2.1630.01163.0
2.1800.05812.0
10.8250.233.0
10.8401.150.6
10.8503.450.2

As expected, degradation rates increase significantly with higher temperatures.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing and Storing [Tyr6,D-Phe7,D-His9]-Substance P (6-11)
  • Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator for at least 15-20 minutes to prevent condensation.

  • Solvent Selection: Based on the peptide's properties (the presence of basic residues suggests good solubility in acidic solutions), start with sterile, deionized water. If solubility is an issue, a small amount of a suitable organic solvent like dimethyl sulfoxide (DMSO) can be used for initial dissolution, followed by dilution with the desired buffer.

  • Reconstitution: Add the appropriate volume of solvent to the vial to achieve the desired stock concentration. Gently vortex or sonicate to ensure complete dissolution.

  • Aliquoting: Immediately aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C. For short-term storage (a few days), 4°C may be acceptable, but freezing is recommended for longer periods.

Protocol 2: Assessing Peptide Stability in Solution using HPLC

This protocol provides a general framework for evaluating the stability of [Tyr6,D-Phe7,D-His9]-Substance P (6-11) under various conditions.

  • Sample Preparation:

    • Prepare solutions of the peptide at a known concentration (e.g., 1 mg/mL) in different buffers (e.g., phosphate, acetate, citrate) across a range of pH values (e.g., pH 3, 5, 7.4, 9).

    • Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter), withdraw an aliquot from each solution.

  • HPLC Analysis:

    • Analyze the aliquots using a validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method.

    • Typical HPLC Conditions (starting point, may require optimization):

      • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

      • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30 minutes).

      • Flow Rate: 1 mL/min.

      • Detection: UV at 214 nm or 280 nm.

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of the remaining peptide relative to the initial time point (t=0).

    • Plot the percentage of remaining peptide versus time to determine the degradation kinetics and calculate the half-life (t1/2) under each condition.

Visualizations

degradation_pathways Peptide [Tyr6,D-Phe7,D-His9]-Substance P (6-11) in Solution Proteolysis Proteolytic Degradation (Enzymatic Cleavage) Peptide->Proteolysis Chemical Chemical Degradation Peptide->Chemical Inactive Inactive Fragments & Degradation Products Proteolysis->Inactive Oxidation Oxidation (e.g., Met residue) Chemical->Oxidation Deamidation Deamidation (C-terminal amide) Chemical->Deamidation Hydrolysis Hydrolysis (Peptide Bonds) Chemical->Hydrolysis Oxidation->Inactive Deamidation->Inactive Hydrolysis->Inactive

Caption: Major degradation pathways for peptide solutions.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Lyophilized Peptide reconstitute Reconstitute in Buffer start->reconstitute aliquot Aliquot Samples reconstitute->aliquot conditions Incubate under Test Conditions (pH, Temp) aliquot->conditions timepoint Collect Time Points conditions->timepoint hplc Analyze by HPLC timepoint->hplc data Quantify Peak Area hplc->data kinetics Determine Degradation Kinetics & Half-life data->kinetics

Caption: Workflow for peptide stability assessment.

stability_factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center Peptide Stability seq Amino Acid Sequence (D-Amino Acids increase stability) center->seq ph pH center->ph temp Temperature center->temp buffer Buffer Composition center->buffer proteases Presence of Proteases center->proteases storage Storage Conditions (Lyophilized vs. Solution) center->storage

Caption: Key factors influencing peptide stability.

References

Technical Support Center: Troubleshooting Sendide Antagonist Activity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sendide in cell culture-based assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is Sendide and what is its primary mechanism of action?

Sendide is recognized primarily as a potent and selective antagonist of the neurokinin-1 (NK1) receptor. However, in the context of your experiments targeting somatostatin receptors, it is crucial to verify its activity and specificity. Somatostatin receptors (SSTRs) are G-protein coupled receptors (GPCRs) that, upon activation by the endogenous ligand somatostatin, couple to inhibitory G-proteins (Gαi). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][3] An effective antagonist like Sendide is expected to bind to the somatostatin receptor and block the agonist-induced decrease in cAMP.

Q2: I am not observing any antagonist activity with Sendide. What are the possible causes?

Failure to observe antagonism can stem from several experimental factors. A systematic approach to troubleshooting is recommended.

  • Reagent and Compound Integrity:

    • Peptide Quality and Stability: Peptides like Sendide can degrade over time. Ensure your stock is not expired and has been stored correctly (typically lyophilized at -20°C or -80°C).[4] Peptide stability in solution can also be a factor; it's best to prepare fresh dilutions for each experiment.[5][6][7]

    • Solubility Issues: Sendide, being a peptide, may have specific solubility requirements. Improper dissolution can lead to a lower effective concentration. Test solubility in a small amount of aqueous buffer first. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be needed for the stock solution, but ensure the final solvent concentration in your assay is low (e.g., <0.5%) to avoid cell toxicity.[4][5]

  • Experimental Setup:

    • Agonist Concentration: If the concentration of the somatostatin agonist (e.g., Somatostatin-14, Octreotide) is too high, it can overcome the competitive antagonism of Sendide.[8] It is recommended to use an agonist concentration at or near its EC80 for antagonist screening.

    • Cell Health and Receptor Expression: Ensure your cells are healthy, within a low passage number, and not over-confluent, as this can affect receptor expression and signaling.[8]

    • Incubation Times: For a competitive antagonist, pre-incubating the cells with Sendide for a sufficient time (e.g., 15-30 minutes) before adding the agonist is crucial to allow the antagonist to reach equilibrium with the receptor.[8]

Q3: My results show that Sendide is acting as an agonist (i.e., it's decreasing cAMP levels by itself). Why is this happening?

Observing agonist activity from a compound expected to be an antagonist can be explained by several pharmacological phenomena:

  • Partial Agonism: Sendide might be a partial agonist. A partial agonist binds to the receptor and elicits a submaximal response compared to a full agonist. When tested alone, it will show agonist activity. In the presence of a full agonist, it will act as an antagonist by competing for the same binding site.[9]

  • Inverse Agonism: Many GPCR systems exhibit some level of basal or constitutive activity even without an agonist. An inverse agonist binds to the receptor and reduces this basal activity. If your cell system has high constitutive SSTR activity, an inverse agonist will appear to have a functional effect opposite to an agonist.[9][10]

  • Off-Target Effects: The observed agonist activity could be due to Sendide acting on a different receptor expressed by your cells that also couples to Gαi and inhibits adenylyl cyclase.[9]

Q4: I'm seeing only partial or weak antagonism. How can I improve my assay?

  • Optimize Agonist Concentration: The ability to detect antagonism is highly dependent on the agonist concentration used. Perform a full agonist dose-response curve to accurately determine the EC50 and EC80 values. For antagonist characterization, using an agonist concentration around the EC80 is often optimal as it provides a large signal window for inhibition.

  • Check Sendide Concentration Range: You may need to test a wider range of Sendide concentrations. If the potency is lower than expected, you may need to increase the concentrations used.

  • Assay Signal Window: Ensure your assay has a robust signal-to-background ratio. A small signal window can make it difficult to resolve dose-dependent inhibition.[8]

Q5: How do I properly handle and prepare Sendide for my experiments?

Being a peptide, Sendide requires careful handling to ensure its stability and activity.

  • Storage: Store lyophilized Sendide at -20°C or -80°C. Once in solution, it's best to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[4]

  • Solubilization:

    • Review the manufacturer's datasheet for specific solubility instructions.

    • If none are provided, attempt to dissolve a small amount in a sterile aqueous buffer (e.g., PBS or HEPES-buffered saline). Sonication can aid dissolution.

    • For hydrophobic peptides, dissolve in a minimal amount of DMSO to create a high-concentration stock.

    • When preparing working solutions, add the stock solution to the aqueous buffer dropwise while vortexing to prevent precipitation.[4]

  • Working Solutions: Prepare fresh working solutions from your stock for each experiment to avoid degradation in aqueous media.[5]

Signaling & Experimental Workflow Diagrams

Sendide_Signaling_Pathway SSTR Somatostatin Receptor (SSTR) G_protein Gαi/βγ SSTR->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Somatostatin Somatostatin (Agonist) Somatostatin->SSTR Binds & Activates Sendide Sendide (Antagonist) Sendide->SSTR Binds & Blocks ATP ATP ATP->AC Response Inhibition of Cellular Response cAMP->Response

Caption: Somatostatin Receptor (SSTR) Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A 1. Culture Cells (Expressing SSTR) B 2. Seed Cells in Assay Plate A->B D 4. Pre-incubate Cells with Sendide B->D C 3. Prepare Agonist & Sendide Serial Dilutions C->D E 5. Add Agonist & Forskolin (to stimulate cAMP) D->E F 6. Incubate to Allow Signaling Reaction E->F G 7. Lyse Cells & Add cAMP Detection Reagents F->G H 8. Measure Signal (e.g., Luminescence) G->H I 9. Analyze Data (Dose-Response Curves, pA2) H->I

Caption: General Workflow for a Sendide Antagonist cAMP Assay.

Troubleshooting_Workflow Start Problem: Unexpected Sendide Activity Q1 Is there NO antagonist effect? Start->Q1 Q2 Is Sendide acting as an AGONIST? Start->Q2 Q3 Is antagonism WEAK or PARTIAL? Start->Q3 A1 Check Sendide Solubility & Integrity Q1->A1 B1 Test for Partial Agonism: Run Sendide alone (full dose-response) Q2->B1 C1 Optimize Agonist Concentration Q3->C1 A2 Verify Agonist Concentration (use EC80) A1->A2 A3 Confirm Cell Health & Receptor Expression A2->A3 A4 Ensure adequate pre-incubation time A3->A4 A5 Run Cell Viability Assay (see Protocol 3) A4->A5 B2 Test for Inverse Agonism: Measure basal cAMP without agonist B1->B2 B3 Check for Off-Target Effects: Use cells lacking SSTR or a selective SSTR antagonist B2->B3 C2 Increase Sendide Concentration Range C1->C2 C3 Perform Schild Analysis (see Protocol 2) C2->C3

Caption: Troubleshooting Decision Tree for Sendide Experiments.

Quantitative Data Summary

The following tables provide example data that can be used as a reference for setting up experiments and interpreting results.

Table 1: Potency of Common Somatostatin Receptor Agonists

AgonistReceptor TargetAssay TypeReported EC50 (nM)Reference
Somatostatin-14SSTR2cAMP Inhibition0.2[11]
OctreotideSSTR2cAMP Inhibition0.6[11]
Somatostatin-28SSTR4cAMP Inhibition0.44
L-803,87SSTR4cAMP Inhibition0.41
α-MSHMC4RcAMP Accumulation17.6[12]

Note: EC50 values are highly dependent on the specific cell line and assay conditions.

Table 2: Example Data for Schild Analysis of Sendide

Agonist (Somatostatin-14)Antagonist (Sendide) Conc. (nM)Agonist EC50 (nM)Dose Ratio (DR)log(DR-1)
Dose-Response 100.51-
Dose-Response 211.530.30
Dose-Response 333.570.78
Dose-Response 41010.5211.30
Dose-Response 53030.5611.78

This is simulated data for illustrative purposes. The Dose Ratio (DR) is calculated as (EC50 in presence of antagonist) / (EC50 in absence of antagonist).

Experimental Protocols

Protocol 1: Functional Antagonist Assay - cAMP Measurement

This protocol is designed to measure the ability of Sendide to antagonize a somatostatin agonist's effect on forskolin-stimulated cAMP production in cells expressing a Gαi-coupled somatostatin receptor.

Materials:

  • Cells expressing the target somatostatin receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium (e.g., DMEM/F12) with serum and antibiotics

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Somatostatin agonist (e.g., Somatostatin-14)

  • Sendide

  • Forskolin

  • cAMP detection kit (e.g., HTRF, Luminescence, or ELISA-based)

  • White, opaque 96- or 384-well microplates

Procedure:

  • Cell Seeding: Seed cells into a white, opaque microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of Sendide in assay buffer. Also, prepare a stock of the somatostatin agonist at a concentration of 2x the desired final EC80 concentration. Prepare a stock of forskolin.

  • Antagonist Pre-incubation: Wash the cells with assay buffer. Add the diluted Sendide solutions to the wells and incubate for 15-30 minutes at 37°C. Include wells with assay buffer only as a vehicle control.

  • Agonist Stimulation: Add the 2x agonist and forskolin solution to the wells (except for the 'forskolin only' control wells). The final agonist concentration should be at its EC80.

  • Incubation: Incubate the plate for the time recommended by your cAMP assay kit manufacturer (typically 15-30 minutes) at 37°C.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your specific cAMP detection kit.

  • Data Analysis: Plot the cAMP signal against the logarithm of the Sendide concentration. The data should show a dose-dependent reversal of the agonist's inhibitory effect.

Protocol 2: Determination of Antagonist Potency (pA2) via Schild Analysis

Schild analysis is used to quantify the potency of a competitive antagonist (expressed as a pA2 value) and to confirm its mechanism of action.[13][14]

Procedure:

  • Agonist Dose-Response: Perform a full dose-response curve for your somatostatin agonist to determine its EC50 value accurately.

  • Antagonist Treatment: Set up multiple parallel agonist dose-response curves. Each curve will be generated in the presence of a different, fixed concentration of Sendide (e.g., 0, 1, 3, 10, 30 nM). Ensure you pre-incubate with Sendide before adding the agonist, as described in Protocol 1.

  • Data Collection: Generate the dose-response curves and calculate the EC50 value for the agonist for each concentration of Sendide used.

  • Calculate Dose Ratios (DR): For each concentration of Sendide, calculate the dose ratio using the formula: DR = (EC50 of agonist in the presence of Sendide) / (EC50 of agonist in the absence of Sendide)

  • Schild Plot Construction:

    • Calculate log(DR - 1) for each Sendide concentration.

    • Create a plot with log([Sendide]) on the x-axis and log(DR - 1) on the y-axis.

  • Data Interpretation:

    • Perform a linear regression on the plotted data.

    • Slope: For a competitive antagonist, the slope of the line should be close to 1.0.[13][15] A slope significantly different from 1 may indicate a non-competitive mechanism or an issue with experimental equilibrium.[15][16]

    • pA2 Value: The pA2 is the x-intercept of the regression line.[15] It represents the negative logarithm of the antagonist concentration required to produce a dose ratio of 2.[13][17] A higher pA2 value indicates a more potent antagonist.

Protocol 3: Cell Viability Assay

It is important to ensure that the observed antagonist effects are not due to cell toxicity. A simple viability assay should be run in parallel with your functional assays.

Materials:

  • Cells seeded in a clear 96-well plate

  • Sendide stock solution

  • Cell viability reagent (e.g., MTT, XTT, or a commercial kit like CellTiter-Glo®)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells at the same density used for your functional assay and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same concentrations of Sendide used in your antagonist experiments. Include a vehicle control and a positive control for cell death (e.g., a high concentration of DMSO or a known cytotoxic agent).

  • Incubation: Incubate the cells for the same duration as your longest functional assay.

  • Assay: Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.

  • Readout: Measure the absorbance or luminescence using a plate reader.

  • Analysis: Calculate the percentage of viable cells for each Sendide concentration relative to the vehicle control. A significant decrease in cell viability at concentrations where you observe functional effects may indicate that cytotoxicity is confounding your results.[1]

References

dose-response curve optimization for Sendide in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sendide

Welcome to the technical support center for Sendide. This resource provides researchers, scientists, and drug development professionals with detailed guidance on optimizing in vivo dose-response studies for Sendide, a novel peptide therapeutic.

Note on Sendide: As "Sendide" is a hypothetical agent for the purpose of this guide, we will proceed under the assumption that it is a peptide antagonist for a G-protein coupled receptor (GPCR). The principles, protocols, and troubleshooting advice provided are based on established best practices for in vivo studies of peptide-based GPCR antagonists.

Frequently Asked Questions (FAQs)

Q1: How should I select the initial dose range for my first in vivo study with Sendide?

A1: Selecting the appropriate starting dose range is critical for a successful and ethical study. It involves a multi-step process that integrates in vitro data with preclinical safety and pharmacokinetic findings.[1] A common approach is to begin with a dose-range finding (DRF) study.

  • Leverage In Vitro Data: Use the IC50 (half-maximal inhibitory concentration) from your in vitro receptor binding or functional assays as a starting point. The in vivo doses will likely need to be significantly higher due to factors like metabolism, distribution, and bioavailability.[2]

  • Conduct a Dose-Range Finding (DRF) Study: This is a preliminary experiment to identify the Maximum Tolerated Dose (MTD) and a potential Minimum Effective Dose (MED).[1] It typically involves a small number of animals per group and a wide range of doses (e.g., logarithmic spacing like 0.1, 1, 10, 100 mg/kg).

  • Pharmacokinetic (PK) Data: If available, PK data can inform the dosing regimen (e.g., frequency) needed to maintain plasma concentrations above the target IC50. Peptides can have short half-lives, which may necessitate more frequent dosing or specific formulations.[3][4]

Q2: What are the most critical parameters to define in the experimental protocol for a dose-response study?

A2: A robust protocol minimizes variability and ensures reproducible results. Key parameters to standardize include the animal model, drug formulation and administration, and endpoint measurement.[5]

ParameterKey ConsiderationsRationale
Animal Model Species, strain, age, sex, and health status.Ensure the target receptor pharmacology is relevant to humans and minimize biological variability.[6]
Drug Formulation Vehicle, solubility, stability, and pH.The formulation must be non-toxic and ensure the peptide remains stable and bioavailable.[6][7]
Route of Administration Subcutaneous (SC), Intravenous (IV), Intraperitoneal (IP).The route affects the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide.[3]
Dosing Schedule Frequency and timing of doses.Must be based on the peptide's half-life to ensure adequate target engagement over the study period.[3]
Endpoint Measurement Specific, quantifiable biomarker or physiological response.The chosen endpoint must be directly or mechanistically linked to Sendide's antagonism of the target GPCR.
Sample Size Number of animals per group.Must be sufficient for statistical power to detect a significant effect.[8]

Q3: How many animals are required per dose group for a robust dose-response curve?

A3: The number of animals per group is a balance between statistical power and ethical considerations (the 3Rs: Replacement, Reduction, Refinement). For a typical dose-response study, 8-12 animals per group is a common starting point. However, this should be formally determined using a power analysis.[8]

Factors influencing sample size include:

  • The expected variability (standard deviation) of the endpoint measurement.

  • The magnitude of the effect size you want to detect.

  • The desired statistical significance level (alpha, usually 0.05).

  • The desired statistical power (beta, usually 80% or 90%).

Q4: Which model is best for analyzing the dose-response data?

A4: Dose-response data are typically analyzed using non-linear regression. The most common model is the four-parameter logistic (4PL) equation, which describes a sigmoidal dose-response relationship.[8]

The 4PL model calculates key parameters:

  • Top: The maximum possible response.

  • Bottom: The minimum possible response.

  • Hill Slope: The steepness of the curve.

  • EC50/IC50: The concentration or dose that produces 50% of the maximal effect or inhibition.

Specialized software like GraphPad Prism, R, or SAS should be used for this analysis.

Troubleshooting Guide

Problem 1: High variability in animal responses within the same dose group.

Potential Cause Troubleshooting Step
Inconsistent Dosing Technique Ensure all personnel are thoroughly trained on the administration route (e.g., injection volume, speed, location). Automate where possible.
Formulation Instability Prepare fresh formulations daily. Verify the stability of Sendide in the chosen vehicle under experimental conditions.[7]
Biological Variability Use age- and weight-matched animals from a reputable supplier. Acclimate animals properly before the study. Consider potential circadian rhythm effects on the target.
Assay Error Validate the endpoint assay for precision and accuracy. Randomize sample processing and analysis to avoid batch effects.[9]

Problem 2: No clear dose-response relationship is observed (a "flat" curve).

Potential Cause Troubleshooting Step
Inappropriate Dose Range The selected doses may be too high (on the plateau of the curve) or too low (below the therapeutic threshold). Perform a wider DRF study.
Poor Bioavailability/Rapid Clearance The peptide may be degrading too quickly in vivo or not reaching the target tissue.[2] Conduct a PK study to measure Sendide concentration in plasma and target tissue. Consider formulation changes (e.g., PEGylation) or a different route of administration.[6]
Target Engagement Issues Confirm that Sendide is binding to its intended GPCR target in vivo. This may require developing a specific target engagement biomarker assay.
Inactive Compound Verify the identity, purity, and activity of the synthesized Sendide batch with in vitro assays before starting in vivo experiments.

Problem 3: Unexpected toxicity or adverse effects are seen at low doses.

Potential Cause Troubleshooting Step
Off-Target Effects The peptide may be interacting with other receptors or biological systems. Conduct in vitro screening against a panel of common off-targets.
Vehicle Toxicity Run a vehicle-only control group to ensure the formulation vehicle is inert and well-tolerated at the administered volume and frequency.
Immunogenicity Peptides can sometimes elicit an immune response.[6] Assess relevant biomarkers of inflammation or conduct histopathology on key organs.
Metabolite Toxicity A metabolite of Sendide, rather than the parent peptide, could be causing toxicity. This requires specialized metabolic profiling to investigate.

Experimental Protocols

Protocol: In Vivo Dose-Response Study of Sendide in a Mouse Model

This protocol outlines a standard methodology for evaluating the dose-dependent efficacy of Sendide.

  • Animal Preparation & Acclimation:

    • Use 8-week-old male C57BL/6 mice, weighing 20-25g.

    • House animals in groups of 5 with standard chow and water ad libitum.

    • Maintain a 12-hour light/dark cycle.

    • Acclimate animals to the facility for at least 7 days before the experiment.

  • Sendide Formulation:

    • Prepare a stock solution of Sendide in sterile saline.

    • On each day of dosing, dilute the stock to the final required concentrations (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) with sterile saline.

    • The vehicle control group will receive sterile saline only.

    • Ensure the final injection volume is consistent across all groups (e.g., 10 mL/kg).

  • Study Groups & Dosing:

    • Randomly assign animals to treatment groups (n=10 per group):

      • Group 1: Vehicle (Saline)

      • Group 2: 0.1 mg/kg Sendide

      • Group 3: 0.3 mg/kg Sendide

      • Group 4: 1 mg/kg Sendide

      • Group 5: 3 mg/kg Sendide

      • Group 6: 10 mg/kg Sendide

    • Administer Sendide or vehicle via subcutaneous (SC) injection once daily for 7 days.

  • Pharmacodynamic (PD) Endpoint Measurement:

    • One hour after the final dose on Day 7, administer a specific agonist for the target GPCR to challenge the system.

    • At the time of peak agonist activity (e.g., 15 minutes post-agonist administration), collect blood samples via cardiac puncture into EDTA-coated tubes.

    • Process blood to plasma by centrifugation (2000 x g for 15 minutes at 4°C).

    • Measure the relevant downstream biomarker (e.g., cAMP, calcium, or a specific hormone) in the plasma using a validated ELISA or similar immunoassay.

  • Data Analysis:

    • Calculate the mean and standard deviation (SD) for the biomarker level in each group.

    • Normalize the data by expressing the response as a percentage of the effect seen in the vehicle-treated, agonist-stimulated group.

    • Plot the percent inhibition versus the logarithm of the Sendide dose.

    • Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the in vivo IC50.

Visualizations

Signaling Pathway

cluster_membrane Cell Membrane GPCR Target GPCR G_Protein G-Protein (Gα, Gβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Agonist Endogenous Agonist Agonist->GPCR Sendide Sendide (Antagonist) Sendide->GPCR Blocks Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Response Cellular Response Second_Messenger->Response

Caption: Hypothetical signaling pathway for Sendide as a competitive antagonist of a GPCR.

Experimental Workflow

Plan 1. Study Planning (Dose Selection, Protocol Design) Acclimate 2. Animal Acclimation (7 Days) Plan->Acclimate Dose 3. Dosing Period (Daily SC Injections) Acclimate->Dose Challenge 4. Agonist Challenge & Sample Collection Dose->Challenge Assay 5. Biomarker Assay (ELISA) Challenge->Assay Analyze 6. Data Analysis (Non-linear Regression) Assay->Analyze Report 7. Reporting (IC50, Curve Parameters) Analyze->Report

Caption: Workflow for an in vivo dose-response study of Sendide.

Troubleshooting Logic

Start Problem Observed? HighVar High Intra-group Variability? Start->HighVar Yes FlatCurve Flat Dose Response? HighVar->FlatCurve No CheckDosing Review Dosing Technique & Formulation HighVar->CheckDosing Yes Toxicity Unexpected Toxicity? FlatCurve->Toxicity No CheckDoseRange Run Wider Dose Range FlatCurve->CheckDoseRange Yes CheckOffTarget Screen for Off-Target Effects Toxicity->CheckOffTarget Yes End Problem Resolved Toxicity->End No CheckDosing->End CheckPK Conduct PK Study CheckDoseRange->CheckPK CheckPK->End CheckVehicle Test Vehicle Toxicity CheckOffTarget->CheckVehicle CheckVehicle->End

Caption: Decision tree for troubleshooting common issues in in vivo Sendide studies.

References

Technical Support Center: Synthesis of [Tyr6,D-Phe7,D-His9]-Substance P (6-11)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of [Tyr6,D-Phe7,D-His9]-Substance P (6-11), also known as Sendide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the solid-phase peptide synthesis (SPPS) of this potent and selective NK1 receptor antagonist.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of [Tyr6,D-Phe7,D-His9]-Substance P (6-11).

Issue Potential Cause Recommended Solution
Low Yield of Crude Peptide Incomplete Coupling: Steric hindrance from D-Phe and the bulky side chain of His can lead to inefficient peptide bond formation. Aggregation: The hydrophobic nature of the peptide sequence (Tyr-D-Phe-Phe-D-His-Leu-Met-NH2) can cause the growing peptide chains to aggregate on the resin, blocking reactive sites.Optimize Coupling: Use a more powerful coupling reagent such as HATU or HCTU. Double couple the D-Phe and D-His residues. Increase coupling time for these residues. Disrupt Aggregation: Synthesize at a higher temperature (up to 50°C). Use a high-swelling resin (e.g., ChemMatrix®). Incorporate a solvent mixture known to disrupt aggregation, such as a "magic mixture" of DCM, DMF, and NMP (1:1:1).[1][2]
Presence of Deletion Peptides in Mass Spectrometry Analysis Inefficient Fmoc Removal: Aggregation can hinder the access of the deprotection reagent (piperidine) to the N-terminus.Improve Deprotection: Increase the deprotection time with piperidine. Use a more effective deprotection solution, such as 20% piperidine in NMP. Perform a second deprotection step. Monitor Fmoc removal using a UV-Vis spectrophotometer.
Racemization of D-Histidine Over-activation: The imidazole side chain of histidine is susceptible to racemization, especially with prolonged activation times or strong activating agents.[3] Base-catalyzed epimerization: The use of excess base during coupling can promote racemization.Minimize Activation Time: Use a pre-activation strategy for Fmoc-D-His(Trt)-OH for a shorter period before adding it to the resin. Control Base: Use a milder base like collidine instead of DIPEA. Use the base at the recommended stoichiometry.
Oxidation of Methionine Exposure to Oxidizing Agents: The thioether side chain of methionine is easily oxidized during synthesis, cleavage, or storage.Use Scavengers: During the final cleavage from the resin with trifluoroacetic acid (TFA), use a cleavage cocktail containing scavengers like triisopropylsilane (TIS) and water to protect the methionine residue. Storage: Store the purified peptide under an inert atmosphere (argon or nitrogen) and at low temperatures (-20°C or -80°C).
Difficulty in Purifying the Crude Peptide Hydrophobicity: The hydrophobic nature of the peptide can lead to poor solubility in aqueous buffers used for reverse-phase HPLC and can cause the peptide to irreversibly bind to the column.[4]Optimize HPLC Conditions: Use a lower pH mobile phase (e.g., 0.1% TFA in water/acetonitrile). A shallow gradient of the organic solvent can improve separation. Improve Solubility: Dissolve the crude peptide in a small amount of a strong organic solvent like 10-20% trifluoroethanol before diluting it with the HPLC mobile phase.[4]
Guanidinylation of the N-terminus Use of Uronium-based Coupling Reagents: Reagents like HBTU and TBTU can react with the free N-terminal amine to form a guanidinium group, which terminates the peptide chain.Use Phosphonium-based Reagents: Switch to a phosphonium-based coupling reagent like PyBOP or PyAOP, which do not cause this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solid support for the synthesis of this peptide?

A1: A Rink Amide resin is recommended for the synthesis of [Tyr6,D-Phe7,D-His9]-Substance P (6-11) as it directly yields a C-terminal amide upon cleavage with TFA. Given the hydrophobic nature of the peptide, a high-swelling resin like a PEG-PS or ChemMatrix® resin can help to minimize aggregation. A resin with a loading capacity of 0.3-0.5 mmol/g is a good starting point.

Q2: Which protecting groups should be used for the amino acid side chains?

A2: The following side-chain protecting groups are recommended for Fmoc-based solid-phase synthesis:

  • Tyr: tert-Butyl (tBu)

  • D-His: Trityl (Trt)

  • Met: No side-chain protection is necessary, but care must be taken to prevent oxidation.

Q3: What is the best coupling reagent for this synthesis?

A3: Due to the presence of sterically hindered D-amino acids, a highly efficient coupling reagent is recommended. HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are excellent choices as they are known to be effective for difficult couplings.

Q4: How can I monitor the completion of the coupling and deprotection steps?

A4: The Kaiser test (ninhydrin test) is a common method to check for the presence of free primary amines after coupling. A negative result (yellow beads) indicates a complete reaction. However, this test may give false negatives with aggregated peptides.[5] For monitoring Fmoc deprotection, the UV absorbance of the dibenzylfulvene-piperidine adduct at around 301 nm can be measured after each deprotection step.

Q5: What is a suitable cleavage cocktail for this peptide?

A5: A standard cleavage cocktail for removing the peptide from the resin and deprotecting the side chains is a mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water. A common ratio is 95:2.5:2.5 (TFA:TIS:H2O). TIS acts as a scavenger to protect the methionine from oxidation and the trityl group from re-attaching to other residues.

Quantitative Data Summary

The following table provides representative data for the synthesis of [Tyr6,D-Phe7,D-His9]-Substance P (6-11). Please note that actual results may vary depending on the specific synthesis conditions and equipment used.

ParameterExpected Value
Crude Peptide Yield 40-60%
Purity of Crude Peptide (by HPLC) 50-70%
Purity of Purified Peptide (by HPLC) >95%
Observed Molecular Weight (Monoisotopic) ~883.45 Da
Expected Molecular Weight (Monoisotopic) 883.44 Da

Experimental Protocols

Detailed Fmoc-SPPS Protocol for [Tyr6,D-Phe7,D-His9]-Substance P (6-11)

This protocol is a general guideline and may require optimization.

1. Resin Swelling:

  • Start with Rink Amide resin (0.1 mmol scale).

  • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Add fresh 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-amino acid (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

  • Pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours. For D-Phe and D-His, a double coupling is recommended.

  • After coupling, drain the solution and wash the resin with DMF (3 times).

  • Perform a Kaiser test to confirm the completion of the coupling.

4. Repeat Deprotection and Coupling Cycles:

  • Repeat steps 2 and 3 for each amino acid in the sequence: Met, Leu, D-His, Phe, D-Phe, Tyr.

5. Final Fmoc Deprotection:

  • After the final coupling of Fmoc-Tyr(tBu)-OH, perform a final deprotection step as described in step 2.

6. Cleavage and Deprotection:

  • Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and let it react for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

7. Purification by RP-HPLC:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Purify using a preparative reverse-phase C18 column.

  • Use a linear gradient of acetonitrile in water, both containing 0.1% TFA.

  • Collect fractions and analyze them by analytical HPLC and mass spectrometry.

  • Pool the fractions containing the pure product and lyophilize.

Visualizations

Synthesis_Workflow Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Deprotect->Couple Cycle 1: Met Cleave Cleavage & Deprotection (TFA/TIS/H2O) Deprotect->Cleave Final Cycle Wash Wash (DMF) Couple->Wash Wash->Deprotect Repeat for Leu, D-His, Phe, D-Phe, Tyr Purify RP-HPLC Purification Cleave->Purify Peptide [Tyr6,D-Phe7,D-His9]-SP(6-11) Purify->Peptide

Caption: Fmoc-SPPS workflow for [Tyr6,D-Phe7,D-His9]-Substance P (6-11).

Troubleshooting_Logic Start Synthesis Issue LowYield Low Crude Yield Start->LowYield Impure Impure Product (MS) Start->Impure Purification Purification Difficulty Start->Purification IncompleteCoupling Incomplete Coupling? LowYield->IncompleteCoupling Aggregation Aggregation? LowYield->Aggregation SideReaction Side Reaction? Impure->SideReaction Hydrophobic Hydrophobic Nature? Purification->Hydrophobic Solution1 Use stronger coupling reagent Double couple difficult residues IncompleteCoupling->Solution1 Yes Solution2 Use high-swelling resin Add 'magic mixture' solvent Aggregation->Solution2 Yes Solution3 Check for racemization (D-His) Check for oxidation (Met) SideReaction->Solution3 Yes Solution4 Optimize HPLC gradient Use TFE for solubility Hydrophobic->Solution4 Yes

Caption: Troubleshooting decision tree for synthesis challenges.

References

Technical Support Center: Improving Bioavailability of Sendide for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sendide. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo performance of Sendide by addressing common challenges related to its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the in vivo bioavailability of Sendide?

A1: The primary challenges in achieving optimal bioavailability for peptide therapeutics like Sendide include:

  • Enzymatic Degradation: Peptides are susceptible to breakdown by proteases found in the gastrointestinal (GI) tract and blood.[1][2][3][4]

  • Poor Membrane Permeability: Due to its size and hydrophilic nature, Sendide may have difficulty crossing biological membranes, such as the intestinal epithelium, to reach systemic circulation.[4][5][6][7]

  • Rapid Clearance: Peptides can be quickly cleared from the bloodstream by the kidneys, leading to a short half-life.[7][8]

  • Low Solubility: Some peptide formulations may have poor solubility in physiological fluids, which can hinder absorption.[7][9]

Q2: Which administration routes are recommended for initial in vivo experiments with Sendide?

A2: For initial in vivo studies, parenteral administration routes such as intravenous (IV), subcutaneous (SC), or intraperitoneal (IP) injections are recommended.[10][11] These routes bypass the harsh environment of the GI tract, ensuring that a more predictable concentration of Sendide reaches systemic circulation.[11] The subcutaneous route is often preferred for sustained release and ease of administration in animal models.[12][13]

Q3: Can Sendide be administered orally? What are the key considerations?

A3: Oral administration of peptides like Sendide is challenging due to significant degradation by digestive enzymes and low permeability across the intestinal wall.[1][5][6][14] However, various formulation strategies can be explored to improve oral bioavailability, including the use of permeation enhancers, enzyme inhibitors, and encapsulation in protective delivery systems like nanoparticles or self-emulsifying drug delivery systems (SEDDS).[6][15][16]

Q4: What are some common signs of poor Sendide bioavailability in my animal model?

A4: Indicators of poor bioavailability include:

  • Lack of a dose-dependent therapeutic effect.

  • High variability in outcomes between individual animals.

  • Rapid disappearance of the therapeutic effect.

  • Low plasma concentrations of Sendide in pharmacokinetic (PK) studies.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in plasma concentrations between subjects. Inconsistent administration technique (e.g., subcutaneous injection depth). Differences in animal fasting state affecting GI absorption (for oral administration).Refine and standardize the administration protocol. Ensure consistent training for all personnel. For oral studies, standardize the fasting period for all animals.[17]
Low Cmax (peak plasma concentration) after subcutaneous injection. Poor solubility of the formulation at the injection site leading to precipitation. Rapid degradation at the injection site.Optimize the formulation to improve solubility (e.g., adjust pH, use co-solvents). Consider using a sustained-release formulation to protect the peptide.[13]
Rapid clearance and short half-life of Sendide. Fast renal filtration due to the small size of the peptide.Consider chemical modifications such as PEGylation or lipidation to increase the hydrodynamic size and reduce renal clearance.[7][9][18]
No detectable therapeutic effect even at high doses. Extensive enzymatic degradation. Low membrane permeability. The peptide may not be reaching the target tissue in sufficient concentrations.For oral administration, co-administer with protease inhibitors or use encapsulation technologies.[3][15] For systemic action, consider formulation strategies like nanoparticles to improve tissue penetration.[19][20]
Precipitation of Sendide observed during formulation. The pH of the buffer is close to the isoelectric point (pI) of Sendide. High peptide concentration exceeding its solubility limit.Determine the pI of Sendide and formulate at a pH at least 1-2 units away. Conduct solubility studies to determine the optimal concentration range.[12][21]

Strategies to Enhance Sendide Bioavailability

Below is a summary of common strategies that can be employed to improve the in vivo bioavailability of Sendide.

StrategyMechanism of ActionKey AdvantagesKey Considerations
Chemical Modification
PEGylationCovalent attachment of polyethylene glycol (PEG) increases the hydrodynamic size of Sendide.[7]Reduces renal clearance, prolongs circulation half-life, and shields from enzymatic degradation.[7]May potentially reduce binding affinity to the target receptor.
LipidationCovalent attachment of a lipid moiety.[18]Enhances binding to plasma proteins like albumin, reducing renal clearance and prolonging half-life.[18] Can improve membrane permeability.[22]May alter solubility and require specific formulation approaches.
CyclizationIntroducing a cyclic structure to the peptide backbone.Increases rigidity, which can enhance stability against proteases and may improve receptor binding affinity.Can be synthetically challenging and may alter the peptide's conformation.
Formulation Approaches
NanoparticlesEncapsulation of Sendide within polymeric or lipid-based nanoparticles.[19][20]Protects Sendide from enzymatic degradation, can provide sustained release, and may improve cellular uptake.[20][23]Particle size, surface charge, and drug loading need to be optimized.
SEDDS/SMEDDSA mixture of oils, surfactants, and co-solvents that form a fine emulsion or microemulsion upon gentle agitation in an aqueous medium.[24][25][26]Enhances the solubility and absorption of poorly water-soluble drugs.[27][28]Requires careful selection of excipients to ensure compatibility and stability.[26]
Permeation EnhancersCo-administration with agents that temporarily and reversibly open tight junctions in the intestinal epithelium.[6][15]Can significantly improve the absorption of orally administered peptides.[3]Potential for local irritation or damage to the intestinal barrier with excessive use.[6]
Protease InhibitorsCo-formulation with inhibitors that block the activity of digestive proteases.[3][15]Protects Sendide from degradation in the GI tract, increasing the amount available for absorption.[3][15]The effect can be transient, and the inhibitors may have their own pharmacological effects.

Experimental Protocols

Protocol 1: Assessment of Sendide Pharmacokinetics Following Subcutaneous Administration in Mice

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of Sendide following a single subcutaneous injection.

Materials:

  • C57BL/6 mice (8-10 weeks old)[4]

  • Sendide formulated in a suitable vehicle (e.g., sterile saline)

  • Insulin syringes with 27-30G needles[10]

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)[19]

  • Centrifuge

  • Analytical equipment for Sendide quantification (e.g., LC-MS/MS)[19]

Procedure:

  • Acclimatize mice for at least one week prior to the experiment.[4]

  • Prepare the Sendide formulation at the desired concentration under sterile conditions.

  • Administer a single subcutaneous injection of the Sendide formulation to each mouse. The injection site is typically the loose skin over the scruff of the neck.[10]

  • Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) via a suitable method like tail vein or retro-orbital sinus sampling.[4]

  • Process the blood samples immediately by centrifuging to obtain plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of Sendide in the plasma samples using a validated analytical method.

  • Plot the plasma concentration-time curve and calculate the pharmacokinetic parameters.[4]

Protocol 2: In Vitro Caco-2 Cell Permeability Assay

Objective: To evaluate the intestinal permeability of Sendide using a Caco-2 cell monolayer model, which mimics the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Sendide solution

  • Lucifer yellow (as a marker for monolayer integrity)

  • Analytical equipment for Sendide quantification

Procedure:

  • Seed Caco-2 cells on the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

  • Wash the cell monolayers with pre-warmed transport buffer.

  • Add the Sendide solution to the apical (donor) side of the Transwell insert.

  • Add fresh transport buffer to the basolateral (receiver) side.

  • Incubate the plates at 37°C with gentle shaking.

  • Collect samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh transport buffer.

  • At the end of the experiment, collect samples from the apical side.

  • Analyze the concentration of Sendide in all samples.

  • Calculate the apparent permeability coefficient (Papp) to assess the rate of transport across the Caco-2 monolayer.[29]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis formulation Sendide Formulation optimization Optimization (e.g., SEDDS, Nanoparticles) formulation->optimization caco2 Caco-2 Permeability optimization->caco2 stability Plasma Stability Assay optimization->stability pk_study Pharmacokinetic (PK) Study in Mice caco2->pk_study stability->pk_study pd_study Pharmacodynamic (PD) Study pk_study->pd_study data_analysis Data Analysis & Interpretation pd_study->data_analysis

Caption: Workflow for improving Sendide bioavailability.

signaling_pathway sendide Sendide receptor Target Receptor sendide->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor cellular_response Cellular Response (Therapeutic Effect) transcription_factor->cellular_response

Caption: Hypothetical signaling pathway for Sendide.

References

Validation & Comparative

A Comparative Guide to Sendide and CP-96345 as NK1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent neurokinin-1 (NK1) receptor antagonists: the peptide-based Sendide and the non-peptide small molecule CP-96345. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a key target in drug development for conditions such as pain, inflammation, depression, and chemotherapy-induced nausea and vomiting. This document summarizes key experimental data, outlines methodologies for relevant assays, and visualizes associated biological pathways to aid researchers in selecting the appropriate antagonist for their specific needs.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for Sendide and CP-96345, focusing on their binding affinity and in vivo potency. It is important to note that direct comparative values from a single study are ideal for minimizing inter-experimental variability.

AntagonistReceptor Binding Affinity (Ki)Species/TissueRadioligandReference
[D-Trp7]sendide (Sendide analog)0.023 ± 0.007 nMMouse spinal cord membranes[3H]-Substance P[1]
CP-96345~216.2 nM (calculated)Mouse spinal cord membranes[3H]-Substance P[1]
CP-9634559.6 nMRat cerebral cortex membranes[125I]-Bolton-Hunter-Substance P

Note: The Ki for CP-96345 in mouse spinal cord was calculated based on the reported 9400-fold lower potency compared to [D-Trp7]sendide in the same study.[1] It is important to highlight that CP-96345 exhibits significant species-dependent variations in affinity, with lower affinity for rodent NK1 receptors compared to human or other species.

AntagonistIn Vivo Potency (ID50)AssaySpeciesReference
[D-Trp7]sendide11.0 pmol/mouse (intrathecal)Substance P-induced scratching, biting, and lickingMouse[1]
Sendide~7300-fold more potent than CP-96345Substance P-induced behavioral responseMouse
Sendide~1000-fold more potent than CP-96345Tachykinin NK1 receptor agonist-induced behavioral responseMouse[2]

Key Differentiators

Sendide , a peptide antagonist ([Tyr6,D-Phe7,D-His9]substance P-(6-11)), demonstrates exceptionally high potency as an NK1 receptor antagonist, particularly in in vivo models of nociception.[2][3][4] Its peptide nature, however, generally implies a different pharmacokinetic profile compared to small molecules, with potential limitations in oral bioavailability and a shorter half-life unless specifically modified. One study noted that Sendide did not produce motor incoordination at effective doses.[2]

CP-96345 is a potent, selective, non-peptide NK1 receptor antagonist.[5][6] Being a small molecule, it possesses the advantage of oral bioavailability.[5][6] However, some studies have reported potential off-target effects, including interactions with L-type calcium channels and the induction of motor incoordination at higher doses.[2] Furthermore, the antagonistic activity of CP-96345 shows significant variability across different species, a crucial consideration for preclinical to clinical translation.

Signaling Pathways and Experimental Workflows

To provide a deeper context for the action of these antagonists, the following diagrams illustrate the NK1 receptor signaling pathway and a typical experimental workflow for assessing antagonist binding.

NK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds to Gq11 Gq/11 Protein NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: NK1 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (from cells or tissue expressing NK1R) Incubation 4. Incubation (Membranes + Radioligand + Antagonist) Membrane_Prep->Incubation Radioligand_Prep 2. Radioligand Preparation (e.g., [3H]-Substance P) Radioligand_Prep->Incubation Antagonist_Prep 3. Antagonist Dilution Series (Sendide or CP-96345) Antagonist_Prep->Incubation Filtration 5. Filtration (Separates bound from free radioligand) Incubation->Filtration Counting 6. Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting IC50_Calc 7. IC50 Determination (Concentration of antagonist that inhibits 50% of radioligand binding) Counting->IC50_Calc Ki_Calc 8. Ki Calculation (Binding affinity of the antagonist) IC50_Calc->Ki_Calc

Caption: Radioligand Binding Assay Workflow.

Experimental Protocols

[3H]-Substance P Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the NK1 receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the NK1 receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains:

    • A fixed amount of the membrane preparation.

    • A fixed concentration of the radioligand, [3H]-Substance P.

    • Varying concentrations of the unlabeled antagonist (Sendide or CP-96345).

  • Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.

  • The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Filtration and Quantification:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

  • The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

  • The radioactivity trapped on the filters, representing the bound radioligand, is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The binding affinity (Ki) of the antagonist is then calculated from the IC50 value using the Cheng-Prusoff equation.

Substance P-Induced Behavioral Response in Mice

This in vivo assay assesses the ability of an antagonist to block the behavioral effects of centrally administered Substance P.

1. Animals:

  • Male mice are typically used for this assay. They are housed under standard laboratory conditions with ad libitum access to food and water.

2. Intrathecal Injection:

  • A solution of Substance P is injected intrathecally (i.t.) into the spinal cord of the mice.

  • The antagonist (Sendide or CP-96345) is co-administered with Substance P or administered prior to the Substance P injection.

3. Behavioral Observation:

  • Immediately following the injection, the mice are placed in individual observation chambers.

  • The characteristic behavioral responses induced by Substance P, which include scratching, biting, and licking directed towards the hindquarters, are observed and quantified over a defined period (e.g., 30-60 minutes).

4. Data Analysis:

  • The total duration or frequency of the scratching, biting, and licking behaviors is recorded for each animal.

  • The dose of the antagonist that produces a 50% inhibition of the Substance P-induced behavioral response (ID50) is calculated to determine its in vivo potency.

  • Motor function can be assessed using tests like the rotarod test to evaluate any non-specific sedative or motor-impairing effects of the antagonist.[2]

Conclusion

Both Sendide and CP-96345 are potent and selective NK1 receptor antagonists, each with a distinct profile that may be advantageous for different research applications. Sendide, and its analogs, offer exceptionally high potency, making them valuable tools for in vivo studies where high target engagement is required with minimal dosing. CP-96345, as an orally active small molecule, has been instrumental in exploring the therapeutic potential of NK1 receptor antagonism in systemic and chronic models. However, researchers using CP-96345 should be mindful of its species-dependent activity and potential for off-target effects. The choice between these two antagonists will ultimately depend on the specific experimental paradigm, the desired route of administration, and the species being studied.

References

A Comparative Guide to the Efficacy of [Tyr6,D-Phe7,D-His9]-Substance P (6-11) and SR140333 as NK1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent Neurokinin-1 (NK1) receptor antagonists: the peptide analog [Tyr6,D-Phe7,D-His9]-Substance P (6-11), also known as Sendide, and the non-peptide antagonist SR140333. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a key target in drug development for conditions such as pain, inflammation, and chemotherapy-induced nausea and vomiting. This document summarizes key experimental data to offer a comprehensive overview of their relative potencies and activities.

At a Glance: Comparative Efficacy

Parameter[Tyr6,D-Phe7,D-His9]-Substance P (6-11) (Sendide)SR140333Key Insights
Receptor Binding Affinity (Ki) ~0.023 nM (for [D-Trp7]sendide, a close analog)[1]0.74 nM[2]Both compounds exhibit high affinity for the NK1 receptor, with the peptide analog appearing to have a stronger binding affinity.
In Vitro Functional Antagonism (IC50) Not explicitly found in searched literature.1.1 - 1.8 nM (inhibition of agonist-induced c-fos expression and taurine release)[2]SR140333 demonstrates potent functional antagonism in the low nanomolar range across various cellular assays.
In Vivo Efficacy ID50 of 11.0 pmol/mouse (intrathecal, inhibition of SP-induced behavior)[1]ED50 of 0.2 - 42 µg/kg (i.v., various models)[3]Both compounds are highly potent in vivo, though direct comparison is challenging due to different administration routes and animal models.

In-Depth Data Presentation

Table 1: In Vitro Binding Affinity and Functional Antagonism
CompoundAssay TypeCell/Tissue TypeRadioligandAgonistParameterValueReference
[D-Trp7]sendide Radioligand BindingMouse spinal cord membranes[3H]Substance P-Ki0.023 ± 0.007 nM[1]
SR140333 Radioligand BindingHuman astrocytoma cell line (U373MG)125I-Bolton-Hunter substance P-Ki0.74 nM[2]
SR140333 c-fos Expression InhibitionHuman astrocytoma cell line (U373MG)-[Sar9,Met(O2)11]-substance PIC501.1 nM[2]
SR140333 Taurine Release InhibitionHuman astrocytoma cell line (U373MG)-[Sar9,Met(O2)11]-substance PIC501.8 nM[2]
SR140333 Inositol Phosphate Formation InhibitionHuman astrocytoma cell line (U373MG)-[Sar9,Met(O2)11]-substance PIC501.6 nM[2]
SR140333 Contraction of Guinea-Pig IleumGuinea-Pig Ileum-[Sar9,Met(O2)11]substance PpD'29.65 - 10.16[3]

Note: Data for [Tyr6,D-Phe7,D-His9]-Substance P (6-11) (Sendide) is presented for its potent analog, [D-Trp7]sendide. The pD'2 value represents the negative logarithm of the molar concentration of an antagonist that produces a 50% reduction of the maximal response to an agonist.

Table 2: In Vivo Efficacy
CompoundAnimal ModelEffect MeasuredRoute of AdministrationPotency (ED50/ID50)Reference
[Tyr6,D-Phe7,D-His9]-Substance P (6-11) (Sendide) MouseInhibition of Substance P-induced scratching, biting, and lickingIntrathecalSmall doses (0.0625-1.0 pmol) showed dose-dependent inhibition.[4][4]
[D-Trp7]sendide MouseInhibition of Substance P-induced scratching, biting, and lickingIntrathecalID50 = 11.0 pmol/mouse[1]
SR140333 RatAntagonism of plasma extravasationIntravenousED50 = 7 µg/kg[3]
SR140333 Guinea-pigAntagonism of bronchoconstrictionIntravenousED50 = 42 µg/kg[3]
SR140333 DogAntagonism of hypotensionIntravenousED50 = 3 µg/kg[3]
SR140333 RatBlockade of nociceptive stimulation-induced thalamic neuron activationIntravenousED50 = 0.2 µg/kg[3]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the NK1 receptor signaling pathway and a typical experimental workflow for assessing antagonist potency.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases CellularResponse Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca2->CellularResponse PKC->CellularResponse SP Substance P (Agonist) SP->NK1R Binds and Activates Antagonist [Tyr6,D-Phe7,D-His9]-SP (6-11) or SR140333 (Antagonist) Antagonist->NK1R Blocks Binding

NK1 Receptor Signaling Pathway

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis MembranePrep Cell Membrane Preparation (Expressing NK1 Receptor) Incubation Incubation of Membranes, Radioligand, and Test Compound MembranePrep->Incubation Radioligand Radioligand ([³H]Substance P) Radioligand->Incubation TestCompound Test Compound (Antagonist) TestCompound->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Washing Washing to Remove Unbound Radioligand Filtration->Washing Scintillation Scintillation Counting of Bound Radioactivity Washing->Scintillation DataAnalysis Data Analysis (IC50 and Ki determination) Scintillation->DataAnalysis

Radioligand Binding Assay Workflow

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of a test compound for the NK1 receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells or tissues endogenously or recombinantly expressing the NK1 receptor.

  • Radioligand: Typically [3H]Substance P or 125I-Bolton-Hunter labeled Substance P.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MnCl2, 0.02% BSA, pH 7.4.

  • Non-specific Binding Control: A high concentration of unlabeled Substance P (e.g., 1 µM).

  • Test Compound: Serial dilutions of the antagonist ([Tyr6,D-Phe7,D-His9]-Substance P (6-11) or SR140333).

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

  • Scintillation Counter and Cocktail.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of unlabeled Substance P).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit agonist-induced increases in intracellular calcium.

Materials:

  • Cells: A cell line stably expressing the NK1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: A physiological salt solution such as Hanks' Balanced Salt Solution (HBSS) with HEPES.

  • Agonist: Substance P or a selective NK1 agonist like [Sar9,Met(O2)11]-substance P.

  • Test Compound: Serial dilutions of the antagonist.

  • Fluorescence Plate Reader: Capable of kinetic reading with automated injection.

Protocol:

  • Cell Plating: Seed the NK1 receptor-expressing cells into a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Antagonist Pre-incubation: Add varying concentrations of the test compound to the wells and incubate for a defined period to allow the antagonist to bind to the receptors.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Agonist Stimulation: Inject a fixed concentration of the agonist into the wells and immediately begin kinetic fluorescence measurements.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. The antagonist's effect is measured as the inhibition of the agonist-induced calcium response. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

Conclusion

Both [Tyr6,D-Phe7,D-His9]-Substance P (6-11) and SR140333 are highly potent and selective antagonists of the NK1 receptor. The peptide analog, Sendide, and its derivatives appear to exhibit exceptionally high binding affinity, as indicated by the sub-nanomolar Ki value of a close analog. SR140333, a non-peptide antagonist, also demonstrates potent low nanomolar binding affinity and functional antagonism in a variety of in vitro assays. Both compounds show robust efficacy in in vivo models.

The choice between a peptide-based antagonist like Sendide and a non-peptide antagonist like SR140333 for research or therapeutic development will likely depend on factors beyond simple potency, such as pharmacokinetic properties (e.g., bioavailability, half-life), potential for off-target effects, and the specific application. The data presented in this guide provides a foundation for making informed decisions in the selection and application of these valuable pharmacological tools.

References

Validation of [Tyr6,D-Phe7,D-His9]-Substance P (6-11) Selectivity for the NK1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity of the synthetic peptide [Tyr6,D-Phe7,D-His9]-Substance P (6-11), also known as Sendide, for the neurokinin-1 (NK1) receptor. The information presented herein is compiled from various scientific studies to offer an objective comparison of its performance against other neurokinin receptor ligands, supported by available experimental data and detailed methodologies.

Introduction to [Tyr6,D-Phe7,D-His9]-Substance P (6-11)

[Tyr6,D-Phe7,D-His9]-Substance P (6-11) is a potent and highly selective competitive antagonist of the tachykinin NK1 receptor.[1][2] Tachykinins, including Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), are a family of neuropeptides that mediate their effects through three distinct G protein-coupled receptors: NK1, NK2, and NK3, respectively.[1] The selective blockade of the NK1 receptor by antagonists like [Tyr6,D-Phe7,D-His9]-Substance P (6-11) is a critical area of research for developing therapeutics for conditions such as pain, inflammation, and emesis.[3][4] This hexapeptide is a derivative of the C-terminal fragment of Substance P, with key amino acid substitutions that confer its antagonist properties and high affinity for the NK1 receptor.[1]

Comparative Analysis of Receptor Binding Affinity

A study on a closely related analog, [D-Trp7]sendide, demonstrated a remarkably high affinity for the NK1 receptor with a Ki value of 0.023 nM in mouse spinal cord membranes.[5] This was reported to be approximately 140 times more potent than Substance P itself.[5] Another study highlighted that sendide potently displaces [3H]-labeled Substance P binding with a potency around 54,000 times greater than the non-peptidic NK1 antagonist, CP-96,345.[6][7]

Below is a comparative table of binding affinities for various neurokinin receptor ligands.

LigandReceptorKi (nM)Ligand TypeReference
[D-Trp7]sendide NK1 0.023 ± 0.007 Antagonist [5]
Substance PNK1~3.22Endogenous Agonist[5]
CP-96,345NK1~216.2Antagonist[5]
[D-Trp2,7,9] Substance PNK11000Antagonist[8]
NK21300Antagonist[8]
NK3~9000Antagonist[8]
SenktideNK135000Agonist[9]
NK30.5 - 3Agonist[9]

Note: Data for different ligands are from various studies and may not be directly comparable due to differences in experimental conditions. The Ki for Substance P and CP-96,345 were calculated based on the reported relative potencies to [D-Trp7]sendide.

Functional Antagonism and Selectivity

Functional assays are crucial to confirm that the binding of [Tyr6,D-Phe7,D-His9]-Substance P (6-11) to the NK1 receptor translates into a functional blockade of the receptor's activity. In vivo studies have shown that intrathecal administration of very low doses of sendide (in the picomolar range) effectively antagonizes the behavioral responses induced by the NK1-selective agonist, Substance P.[10] In contrast, significantly higher doses (in the nanomolar range) are required to produce any inhibitory effect on the responses mediated by NK2 and NK3 receptor agonists, such as neurokinin A and neurokinin B.[7][10] This demonstrates a high degree of functional selectivity for the NK1 receptor in a physiological setting.

One study reported that [Tyr6,D-Phe7,D-His9]-Substance P (6-11) displays no antagonistic activity against responses induced by NK2 or NK3 receptor agonists in the mouse spinal cord.[7]

Agonist ChallengedAntagonistEffective Dose Range (in vivo)Receptor TargetReference
Substance P[Tyr6,D-Phe7,D-His9]-Substance P (6-11) 0.0625 - 1.0 pmol NK1 [10]
Neurokinin A[Tyr6,D-Phe7,D-His9]-Substance P (6-11) >1000 pmol NK2 [10]
Neurokinin B[Tyr6,D-Phe7,D-His9]-Substance P (6-11) >1000 pmol NK3 [10]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P (Agonist) NK1R NK1 Receptor SP->NK1R Binds & Activates Antagonist [Tyr6,D-Phe7,D-His9]-SP(6-11) (Antagonist) Antagonist->NK1R Binds & Blocks Gq Gq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: NK1 Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (Cells/Tissues expressing NK1/2/3) Incubation 4. Incubation (Membranes + Radioligand + Unlabeled Ligand) Membrane_Prep->Incubation Radioligand 2. Prepare Radioligand (e.g., [³H]-Substance P) Radioligand->Incubation Unlabeled_Ligands 3. Prepare Unlabeled Ligands (Sendide, SP, NKA, NKB) Unlabeled_Ligands->Incubation Filtration 5. Separation (Rapid filtration to separate bound from free radioligand) Incubation->Filtration Washing 6. Washing (Remove non-specifically bound radioligand) Filtration->Washing Counting 7. Scintillation Counting (Quantify bound radioactivity) Washing->Counting Analysis 8. Data Analysis (Calculate IC₅₀ and Ki values) Counting->Analysis Selectivity 9. Determine Selectivity (Compare Ki at NK1, NK2, NK3) Analysis->Selectivity

Caption: Radioligand Binding Assay Workflow.

Calcium_Flux_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Cells expressing NK1/2/3) Dye_Loading 2. Dye Loading (Load cells with a calcium-sensitive dye, e.g., Fluo-4) Cell_Culture->Dye_Loading Antagonist_Incubation 3. Antagonist Incubation (Incubate cells with [Tyr6,D-Phe7,D-His9]-SP(6-11)) Dye_Loading->Antagonist_Incubation Agonist_Addition 4. Agonist Addition (Add selective agonist for NK1, NK2, or NK3) Antagonist_Incubation->Agonist_Addition Measurement 5. Fluorescence Measurement (Monitor changes in intracellular calcium levels) Agonist_Addition->Measurement Analysis 6. Data Analysis (Generate dose-response curves and calculate IC₅₀ or pA₂) Measurement->Analysis Selectivity 7. Determine Functional Selectivity (Compare antagonist potency at NK1, NK2, and NK3) Analysis->Selectivity

Caption: Calcium Flux Functional Assay Workflow.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a generalized procedure for determining the binding affinity and selectivity of a test compound for neurokinin receptors.

1. Membrane Preparation:

  • Culture cells stably expressing the human NK1, NK2, or NK3 receptor.

  • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend cells in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize using a Dounce homogenizer or sonicator.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Competitive Binding Assay:

  • In a 96-well plate, add the following to each well:

    • A fixed concentration of a suitable radioligand (e.g., [³H]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2, [³H]-Senktide for NK3).

    • A range of concentrations of the unlabeled test compound ([Tyr6,D-Phe7,D-His9]-Substance P (6-11)).

    • Cell membranes prepared in step 1.

  • For determining non-specific binding, a high concentration of a known selective unlabeled ligand is used instead of the test compound.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

3. Separation and Quantification:

  • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.

  • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay

This protocol outlines a method to assess the functional antagonist activity of a compound by measuring its ability to block agonist-induced intracellular calcium mobilization.

1. Cell Preparation:

  • Seed cells stably expressing the human NK1, NK2, or NK3 receptor into a 96-well black, clear-bottom plate and culture overnight.

2. Dye Loading:

  • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer.

  • Incubate the cells for approximately 60 minutes at 37°C in the dark to allow for dye uptake and de-esterification.

  • Wash the cells with assay buffer to remove excess dye.

3. Antagonist Incubation:

  • Add varying concentrations of the antagonist ([Tyr6,D-Phe7,D-His9]-Substance P (6-11)) to the wells and incubate at room temperature for a predetermined time (e.g., 15-30 minutes).

4. Agonist Stimulation and Measurement:

  • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Establish a baseline fluorescence reading.

  • Add a selective agonist for the respective receptor (e.g., Substance P for NK1, Neurokinin A for NK2, Senktide for NK3) at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Immediately begin kinetic measurement of the fluorescence signal to capture the transient increase in intracellular calcium.

5. Data Analysis:

  • The antagonist's effect is quantified by the reduction in the agonist-induced calcium signal.

  • Plot the percentage inhibition of the agonist response against the logarithm of the antagonist concentration.

  • Determine the IC₅₀ value for the antagonist.

  • For competitive antagonists, the Schild equation can be used to calculate the pA₂ value, which is a measure of the antagonist's potency.

Conclusion

The available evidence from both radioligand binding and functional studies strongly validates that [Tyr6,D-Phe7,D-His9]-Substance P (6-11) is a highly potent and selective antagonist for the NK1 receptor. Its significantly lower affinity and functional activity at NK2 and NK3 receptors make it an invaluable pharmacological tool for investigating the physiological and pathological roles of the NK1 receptor. Further studies providing a direct head-to-head comparison of its binding and functional potencies at all three human neurokinin receptors in the same experimental system would provide a more definitive quantitative assessment of its selectivity profile.

References

A Preclinical Comparative Analysis of Sendide and Aprepitant in Chemotherapy-Induced Nausea and Vomiting Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of Sendide and aprepitant in animal models of chemotherapy-induced nausea and vomiting (CINV). The data presented is compiled from separate studies, as no direct head-to-head preclinical trials have been identified. This analysis aims to offer a comprehensive overview of the experimental data and methodologies to inform further research and development in antiemetic therapies.

Mechanism of Action: Targeting the NK-1 Receptor

Both Sendide and aprepitant exert their antiemetic effects primarily by acting as antagonists for the neurokinin-1 (NK-1) receptor. The NK-1 receptor is a key component in the emetic pathway, activated by substance P, a neuropeptide released in response to chemotherapeutic agents.[1] By blocking the NK-1 receptor, these drugs prevent the transmission of emetic signals to the brain's vomiting center.[1]

Aprepitant is a selective NK-1 receptor antagonist that crosses the blood-brain barrier to act on central NK-1 receptors.[2] Sendide, a peptide-based NK-1 receptor antagonist, is suggested to exert its antiemetic effects through peripheral action, as it does not penetrate the central nervous system.[2] Interestingly, preclinical evidence suggests that Sendide's mechanism may also involve the inhibition of 5-HT3 receptors at peripheral sites, indicating a dual-antagonistic action.

Signaling Pathway of NK-1 Receptor Antagonists in CINV

The following diagram illustrates the signaling pathway involved in chemotherapy-induced emesis and the points of intervention for NK-1 receptor antagonists like Sendide and aprepitant.

G cluster_0 Chemotherapy-Induced Emesis Pathway cluster_1 Therapeutic Intervention Chemo Chemotherapeutic Agent (e.g., Cisplatin) SubP_Release Substance P Release Chemo->SubP_Release stimulates NK1R NK-1 Receptor (Brainstem/Vagal Afferents) SubP_Release->NK1R binds to Emesis Emetic Response (Nausea & Vomiting) NK1R->Emesis triggers Antagonist Sendide / Aprepitant (NK-1 Receptor Antagonist) Antagonist->NK1R blocks

NK-1 Receptor Antagonist Mechanism of Action in CINV.

Preclinical Efficacy in Ferret Models of CINV

The ferret is a well-established animal model for studying CINV due to its emetic reflex, which is similar to that of humans. The following tables summarize the quantitative data from separate preclinical studies on Sendide and aprepitant in cisplatin-induced emesis in ferrets.

Quantitative Data Summary

Table 1: Efficacy of Sendide in Cisplatin-Induced Emesis in Ferrets

Treatment GroupDoseMean Retching Events (per 6h)Mean Vomiting Events (per 6h)
Cisplatin Control10 mg/kg, i.p.104.6 ± 14.319.0 ± 3.0
Sendide3.0 mg/kg, s.c.14.0 ± 8.11.8 ± 1.2

Table 2: Efficacy of Aprepitant in Cisplatin-Induced Emesis in Ferrets

Treatment GroupDoseMean Emetic Events (over 72h)
Cisplatin Control8 mg/kg, i.p.371.8 ± 47.8
Aprepitant1 mg/kg, p.o.Data indicates antagonism of emesis (specific values not provided in the abstract)[3]

Note: The data for Sendide and aprepitant are from separate studies with different experimental protocols. A direct comparison of the magnitude of effect is not possible. The aprepitant study focused on both acute and delayed emesis over a 72-hour period, while the Sendide study focused on a 6-hour observation period.

Experimental Protocols

Sendide Experimental Protocol

The following workflow outlines the methodology used in the preclinical evaluation of Sendide.

G cluster_workflow Sendide Preclinical CINV Model Workflow Animal_Model Animal Model: Male Ferrets Drug_Admin Sendide Administration: 3.0 mg/kg, s.c. Animal_Model->Drug_Admin Emetogen Emetogen Challenge: Cisplatin 10 mg/kg, i.p. Drug_Admin->Emetogen pretreatment Observation Observation Period: 6 hours Emetogen->Observation Data_Collection Data Collection: Frequency of retching and vomiting Observation->Data_Collection

Workflow for Sendide Preclinical Evaluation.

Methodology Details:

  • Animal Model: Male ferrets were utilized for the study.

  • Antiemetic Treatment: Sendide was administered via subcutaneous (s.c.) injection at a dose of 3.0 mg/kg.

  • Emetogen: Emesis was induced by an intraperitoneal (i.p.) injection of cisplatin at a dose of 10 mg/kg.

  • Observation: The animals were observed for a period of 6 hours following the cisplatin challenge.

  • Endpoints: The primary endpoints were the frequency of retching and vomiting events during the observation period.

Aprepitant Experimental Protocol

The workflow for a representative preclinical study of aprepitant is detailed below.

G cluster_workflow Aprepitant Preclinical CINV Model Workflow Animal_Model Animal Model: Ferrets Drug_Admin Aprepitant Administration: 1 mg/kg, p.o. Animal_Model->Drug_Admin Emetogen Emetogen Challenge: Cisplatin 8 mg/kg, i.p. Drug_Admin->Emetogen pretreatment Observation Observation Period: 72 hours (acute and delayed phases) Emetogen->Observation Data_Collection Data Collection: Number of emetic events Observation->Data_Collection

Workflow for Aprepitant Preclinical Evaluation.

Methodology Details:

  • Animal Model: Ferrets were used as the experimental model.[3]

  • Antiemetic Treatment: Aprepitant was administered orally (p.o.) at a dose of 1 mg/kg.[3]

  • Emetogen: Cisplatin was administered intraperitoneally (i.p.) at a dose of 8 mg/kg to induce emesis.[3]

  • Observation: The observation period extended for 72 hours to assess both the acute and delayed phases of emesis.[3]

  • Endpoints: The primary endpoint was the total number of emetic events over the 72-hour period.[3]

Comparative Summary and Future Directions

The available preclinical data indicates that both Sendide and aprepitant are effective in mitigating cisplatin-induced emesis in the ferret model. Aprepitant is a well-established, centrally-acting NK-1 receptor antagonist.[2] Sendide presents as a peripherally acting agent with a potential dual mechanism involving both NK-1 and 5-HT3 receptors.

The lack of direct comparative studies necessitates caution when interpreting the relative efficacy of these two compounds. Future preclinical research should aim to conduct head-to-head comparisons of Sendide and aprepitant under identical experimental conditions. Such studies would provide a more definitive assessment of their comparative efficacy and further elucidate the potential advantages of peripherally acting or dual-receptor antagonists in the management of CINV. Researchers are encouraged to consider these findings when designing future studies to explore novel antiemetic strategies.

References

A Comparative Analysis of Peptide and Non-Peptide NK1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a well-established target in drug discovery, implicated in a range of physiological processes including pain, inflammation, and emesis. Consequently, the development of NK1 receptor antagonists has been a significant area of research. These antagonists fall into two broad categories: peptide-based and non-peptide-based compounds. This guide provides a detailed comparative analysis of these two classes of NK1 receptor antagonists, supported by experimental data, to aid researchers in the selection and development of compounds for therapeutic applications.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data for representative peptide and non-peptide NK1 receptor antagonists, providing a direct comparison of their binding affinities and pharmacokinetic properties.

Table 1: In Vitro Binding Affinity of NK1 Receptor Antagonists

Compound ClassAntagonistSpeciesBinding Affinity (Ki, nM)Assay TypeReference
Peptide [D-Pro⁴, D-Trp⁷,⁹,¹⁰, Phe¹¹]SP(4-11)Guinea Pig0.69 ± 0.13[³H]-SP Binding Assay[1]
FK888Guinea Pig0.69 ± 0.13[³H]-SP Binding Assay[1]
SendideMousePotent (qualitative)Functional Assay[2]
Non-Peptide Aprepitant (MK-869)Human0.1[³H]-SP Binding Assay[3]
CP-99,994Human--[4]
RolapitantHuman0.66[³H]-SP Binding Assay[5]
NetupitantHuman1.0[³H]-SP Binding Assay[5]
CasopitantFerret0.16[³H]-SP Binding Assay[5]

Table 2: Pharmacokinetic Properties of NK1 Receptor Antagonists

| Compound Class | Antagonist | Administration Route | Bioavailability (%) | Plasma Half-life (t½) | Key Metabolic Pathways | Reference | |---|---|---|---|---|---| | Peptide | General Peptides | IV, SC, IM | Low (Oral) | Short | Proteolytic degradation |[1] | | Non-Peptide | Aprepitant | Oral | ~60-65 | 9-13 hours | CYP3A4, CYP1A2, CYP2C19 |[6] | | | Rolapitant | Oral | - | ~180 hours | - |[6] | | | Fosaprepitant | IV | Prodrug of Aprepitant | Converts to Aprepitant | - |[6] |

Experimental Protocols: Key Methodologies

The following are detailed protocols for key experiments commonly used in the characterization of NK1 receptor antagonists.

Radioligand Binding Assay for NK1 Receptor

This assay determines the affinity of a test compound for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

  • Culture cells expressing the human NK1 receptor (e.g., CHO-K1 or U-373 MG cells).

  • Harvest cells and wash with ice-cold PBS.

  • Homogenize cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

    • 50 µL of radioligand (e.g., [³H]-Substance P at a concentration near its Kd).

    • 50 µL of either:

      • Assay buffer (for total binding).

      • A high concentration of unlabeled Substance P (e.g., 1 µM) (for non-specific binding).

      • The test compound at various concentrations.

    • 100 µL of the membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

3. Filtration and Counting:

  • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an NK1 receptor agonist.

1. Cell Preparation:

  • Plate cells expressing the NK1 receptor (e.g., U-373 MG or HEK293 cells) in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

2. Assay Procedure:

  • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Establish a baseline fluorescence reading for each well.

  • Add the test compound (antagonist) at various concentrations to the wells and incubate for a predetermined time.

  • Add an NK1 receptor agonist (e.g., Substance P) at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Monitor the change in fluorescence intensity over time.

3. Data Analysis:

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

  • Determine the inhibitory effect of the antagonist by comparing the agonist-induced calcium response in the presence and absence of the antagonist.

  • Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC₅₀ value.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts in the study of NK1 receptor antagonists.

NK1_Signaling_Pathway NK1 Receptor Signaling Pathway cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream

Caption: NK1 Receptor Signaling Pathway.

Experimental_Workflow Experimental Workflow for Antagonist Characterization start Start membrane_prep Membrane Preparation (NK1R expressing cells) start->membrane_prep binding_assay Radioligand Binding Assay (Determine Ki) membrane_prep->binding_assay functional_assay Calcium Mobilization Assay (Determine IC₅₀) membrane_prep->functional_assay data_analysis Data Analysis and Comparative Assessment binding_assay->data_analysis functional_assay->data_analysis in_vivo In Vivo Efficacy Studies (e.g., Emesis, Pain models) end End in_vivo->end pk_studies Pharmacokinetic Studies (Bioavailability, Half-life) pk_studies->end data_analysis->in_vivo data_analysis->pk_studies

Caption: Experimental Workflow for Antagonist Characterization.

Comparative_Logic Comparative Logic: Peptide vs. Non-Peptide NK1 Antagonists cluster_properties Key Properties Peptide Peptide Antagonists + High Specificity + Often Potent - Poor Oral Bioavailability - Short Half-life - Susceptible to Proteolysis Binding Binding Affinity Peptide->Binding High Pharmacokinetics Pharmacokinetics Peptide->Pharmacokinetics Poor Efficacy In Vivo Efficacy Peptide->Efficacy Effective (IV/SC) NonPeptide Non-Peptide Antagonists + Good Oral Bioavailability + Longer Half-life + CNS Penetration - Potential for Off-Target Effects - More Complex SAR NonPeptide->Binding High NonPeptide->Pharmacokinetics Favorable NonPeptide->Efficacy Effective (Oral)

Caption: Comparative Logic: Peptide vs. Non-Peptide Antagonists.

Conclusion

The choice between peptide and non-peptide NK1 receptor antagonists depends heavily on the intended therapeutic application. Peptide antagonists, while often potent and highly specific, are generally limited by their poor pharmacokinetic properties, making them more suitable for acute, parenteral administration. In contrast, non-peptide antagonists have demonstrated excellent oral bioavailability and longer half-lives, leading to their successful clinical development for chronic conditions and as antiemetics.[6] The detailed experimental protocols and comparative data provided in this guide offer a foundational resource for researchers to effectively characterize and select the most appropriate class of NK1 receptor antagonists for their specific research and development goals.

References

Comparative Efficacy of [Tyr6,D-Phe7,D-His9]-Substance P (6-11) in Blocking Septide-Induced Effects: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the neurokinin-1 (NK1) receptor antagonist, [Tyr6,D-Phe7,D-His9]-Substance P (6-11), also known as sendide, in blocking the pharmacological effects of the selective NK1 receptor agonist, septide. This document synthesizes available experimental data to offer a clear perspective on the potency and comparative performance of sendide and other relevant antagonists.

Executive Summary

[Tyr6,D-Phe7,D-His9]-Substance P (6-11) (sendide) has demonstrated significant efficacy as a potent and selective antagonist of septide-induced effects, primarily mediated through the NK1 receptor. In vivo studies have shown that sendide can effectively block septide-induced behavioral responses in mice at low picomolar doses. Comparative studies reveal that sendide is substantially more potent than other NK1 receptor antagonists, such as CP-96,345. While direct IC50 or Ki values for sendide against septide are not consistently reported in the literature, its high potency is well-established through dose-response experiments. This guide presents quantitative data from various studies, details of experimental protocols, and visual representations of the underlying signaling pathways to facilitate a comprehensive understanding of sendide's antagonistic properties.

Quantitative Data Comparison

The following tables summarize the in vivo efficacy of various NK1 receptor antagonists in blocking septide-induced effects.

Table 1: In Vivo Efficacy of NK1 Receptor Antagonists Against Septide-Induced Behavioral Responses in Mice

AntagonistDoseEffectRelative Potency
[Tyr6,D-Phe7,D-His9]-Substance P (6-11) (sendide)1.0 pmol (i.t.)Significant reduction of scratching, biting, and licking behavior.[1]-
CP-96,345--Sendide is approx. 1000-7300 times more potent.[2][3]

i.t. = intrathecal

Table 2: In Vivo Efficacy of NK1 Receptor Antagonists Against Septide-Induced Increase in Vascular Permeability in Rats

AntagonistID50 (nmol/site)
LY303870~0.1
LY306740~0.3
SR140333~1
RP67580~3

ID50: The dose of antagonist that causes 50% inhibition of the agonist response.[4]

Experimental Protocols

In Vivo Antagonism of Septide-Induced Behavioral Responses in Mice

Objective: To assess the ability of [Tyr6,D-Phe7,D-His9]-Substance P (6-11) (sendide) to block the behavioral effects (scratching, biting, and licking) induced by intrathecal administration of septide in mice.

Methodology:

  • Animal Model: Male ddY mice weighing 20-25g are used.

  • Intrathecal Injection: A 30-gauge needle attached to a microsyringe is inserted between the L5 and L6 vertebrae to deliver substances directly into the subarachnoid space.

  • Drug Administration:

    • Septide (agonist) is administered intrathecally at a dose known to elicit a robust behavioral response.

    • [Tyr6,D-Phe7,D-His9]-Substance P (6-11) (sendide) or other antagonists are co-administered with septide. A range of antagonist doses is typically used to determine a dose-response relationship.

  • Behavioral Observation: Immediately after injection, mice are placed in individual observation cages. The total time spent scratching, biting, and licking is recorded for a defined period, typically 15-30 minutes.

  • Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction in the behavioral response compared to the control group receiving septide alone.

In Vivo Antagonism of Septide-Induced Vascular Permeability in Rats

Objective: To quantify the efficacy of various NK1 receptor antagonists in inhibiting the increase in vascular permeability induced by intradermal injection of septide in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats weighing 200-250g are used.

  • Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic agent.

  • Dye Extravasation: Evans blue dye (e.g., 50 mg/kg) is injected intravenously to visualize plasma extravasation.

  • Intradermal Injections:

    • Septide is injected intradermally at various sites on the shaved dorsal skin to induce a localized increase in vascular permeability.

    • NK1 receptor antagonists are co-injected with septide at the same sites.

    • A control site receives only the vehicle.

  • Quantification of Permeability: After a set period (e.g., 30 minutes), the animals are euthanized, and the skin sites are excised. The extravasated Evans blue dye is extracted from the skin samples using a solvent (e.g., formamide) and quantified spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The inhibition of the vascular permeability response is calculated for each antagonist at different doses to determine the ID50 value.

Signaling Pathways and Experimental Workflows

Septide-Induced NK1 Receptor Signaling and Blockade by [Tyr6,D-Phe7,D-His9]-Substance P (6-11)

Septide, as a selective agonist, binds to the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR). This binding primarily activates the Gq alpha subunit, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These downstream signaling events ultimately lead to the various physiological effects observed with septide administration. [Tyr6,D-Phe7,D-His9]-Substance P (6-11) (sendide) acts as a competitive antagonist, binding to the NK1 receptor and preventing septide from binding and initiating this signaling cascade.

G Septide-Induced NK1 Receptor Signaling and Blockade by Sendide cluster_membrane Cell Membrane NK1 Receptor NK1 Receptor Gq Gq NK1 Receptor->Gq Activates Septide Septide Septide->NK1 Receptor Binds Sendide Sendide Sendide->NK1 Receptor Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Physiological Effects Physiological Effects Ca2+ Release->Physiological Effects PKC Activation->Physiological Effects

Caption: Septide signaling and sendide blockade.

Experimental Workflow for In Vivo Behavioral Antagonism

The following diagram illustrates the typical workflow for assessing the antagonistic effects of [Tyr6,D-Phe7,D-His9]-Substance P (6-11) on septide-induced behavioral responses in mice.

G Workflow for In Vivo Behavioral Antagonism Study Animal Acclimation Animal Acclimation Group Assignment Group Assignment Animal Acclimation->Group Assignment Drug Preparation Drug Preparation Group Assignment->Drug Preparation Intrathecal Injection Intrathecal Injection Drug Preparation->Intrathecal Injection Behavioral Observation Behavioral Observation Intrathecal Injection->Behavioral Observation Data Recording Data Recording Behavioral Observation->Data Recording Data Analysis Data Analysis Data Recording->Data Analysis Results Interpretation Results Interpretation Data Analysis->Results Interpretation

Caption: In vivo behavioral antagonism workflow.

References

A Comparative Guide to the Cross-Reactivity of Sendide with Tachykinin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity and functional antagonism of Sendide across the three main tachykinin receptors: NK1, NK2, and NK3. The information presented is supported by experimental data to offer an objective assessment of Sendide's selectivity profile.

Introduction to Sendide and Tachykinin Receptors

Sendide is a potent and highly selective peptide antagonist of the tachykinin NK1 receptor.[1][2][3] Tachykinin receptors, including NK1, NK2, and NK3, are G-protein coupled receptors (GPCRs) that are activated by neuropeptides such as Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). These receptors are involved in a wide array of physiological processes, making them attractive therapeutic targets. The selectivity of a receptor antagonist is a critical factor in drug development to ensure targeted effects and minimize off-target side effects. This guide focuses on the cross-reactivity of Sendide with other tachykinin receptors.

Comparative Analysis of Receptor Binding Affinity

One study noted that higher doses of Sendide were needed to reduce the behavioral responses to NK2 and NK3 receptor agonists. However, this effect was found to be reversible by the opioid receptor antagonist naloxone, suggesting that this high-dose effect is not due to direct cross-reactivity with NK2 and NK3 receptors but rather an off-target interaction with opioid receptors.[5]

CompoundReceptorBinding Affinity (Ki/IC50)Selectivity vs. NK1
Sendide NK1 Potent (sub-nanomolar range implied)[1][4]-
NK2 Not reported (negligible affinity)[2][4]>1000-fold (estimated)
NK3 Not reported (negligible affinity)[2][4]>1000-fold (estimated)

Table 1: Comparative Binding Affinity of Sendide for Tachykinin Receptors. The table summarizes the known binding affinity of Sendide for the three tachykinin receptors. While an exact Ki or IC50 value for NK1 is not consistently reported across all studies, its high potency is well-established. The affinities for NK2 and NK3 are below the threshold of typical reporting, indicating very high selectivity.

Tachykinin Receptor Signaling Pathway

Tachykinin receptors are coupled to Gq/11 proteins. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). Sendide, as an NK1 antagonist, blocks this cascade at the receptor level, preventing the downstream signaling initiated by Substance P.

G_protein_signaling Tachykinin NK1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates Sendide Sendide Sendide->NK1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca->Response PKC->Response

Figure 1: Tachykinin NK1 receptor signaling pathway and the inhibitory action of Sendide.

Experimental Protocols

The selectivity of Sendide has been determined through various in vitro and in vivo experiments, primarily radioligand binding assays and functional assays.

Radioligand Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor.

Objective: To determine the binding affinity (Ki or IC50) of Sendide for NK1, NK2, and NK3 receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the tachykinin receptors (e.g., CHO-K1 cells transfected with the human NK1, NK2, or NK3 receptor gene).

  • Radioligand: A radiolabeled ligand with high affinity for the target receptor is used (e.g., [³H]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2, and [¹²⁵I]-His-Neurokinin B for NK3).

  • Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor (Sendide).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of Sendide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

binding_assay_workflow Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation_quantification Separation & Quantification cluster_analysis Data Analysis Membranes Receptor-expressing Cell Membranes Incubate Incubate Membranes, Radioligand, and Sendide Membranes->Incubate Radioligand Radiolabeled Ligand (e.g., [³H]-SP) Radioligand->Incubate Sendide_sol Sendide Solutions (Varying Concentrations) Sendide_sol->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count IC50 Determine IC50 Count->IC50 Ki Calculate Ki IC50->Ki

Figure 2: A typical workflow for a radioligand binding assay to determine receptor affinity.

Functional Assays (e.g., Calcium Mobilization Assay)

These assays measure the ability of an antagonist to inhibit the functional response induced by an agonist.

Objective: To determine the functional potency (IC50) of Sendide in blocking agonist-induced activation of NK1, NK2, and NK3 receptors.

Methodology:

  • Cell Culture: Cells expressing the target tachykinin receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of Sendide.

  • Agonist Stimulation: A fixed concentration of a selective agonist (e.g., Substance P for NK1, Neurokinin A for NK2, or Senktide for NK3) is added to the cells.

  • Signal Detection: The change in intracellular calcium concentration is measured using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

  • Data Analysis: The concentration of Sendide that causes a 50% inhibition of the agonist-induced response (IC50) is determined.

Conclusion

The available experimental evidence conclusively demonstrates that Sendide is a highly selective antagonist for the tachykinin NK1 receptor. Its cross-reactivity with NK2 and NK3 receptors is negligible at pharmacologically relevant concentrations. This high degree of selectivity makes Sendide a valuable tool for studying the physiological and pathological roles of the NK1 receptor and a promising lead compound for the development of targeted therapies. The lack of significant off-target activity at other tachykinin receptors underscores its specificity and potential for a favorable side-effect profile.

References

Unveiling the Shield: [Tyr6,D-Phe7,D-His9]-Substance P (6-11) as a Potent In Vivo Blocker of the NK1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate landscape of neuropeptide signaling, the neurokinin-1 (NK1) receptor and its primary ligand, Substance P (SP), stand out as key players in a multitude of physiological and pathological processes, including pain transmission, inflammation, and emesis. The development of potent and selective NK1 receptor antagonists is therefore a critical area of research. This guide provides an in-depth comparison of the in vivo efficacy of [Tyr6,D-Phe7,D-His9]-Substance P (6-11), a peptide analog also known as sendide, against other notable NK1 receptor antagonists. Through a comprehensive review of experimental data, we aim to equip researchers with the necessary information to make informed decisions in their study designs.

Performance at a Glance: Comparative In Vivo Efficacy

The in vivo potency of NK1 receptor antagonists is a critical determinant of their therapeutic potential. The following tables summarize the quantitative data from various preclinical studies, offering a comparative overview of sendide and other key antagonists. It is important to note that direct head-to-head comparisons across all compounds in a single standardized model are limited; therefore, the experimental context should be considered when interpreting these values.

Table 1: In Vivo Potency of NK1 Receptor Antagonists in a Mouse Model of Nociceptin-Induced Behavior

AntagonistAdministration RouteED₅₀ (pmol/mouse)Relative Potency (vs. Sendide)
[Tyr6,D-Phe7,D-His9]-Substance P (6-11) (Sendide) Intrathecal (i.t.)0.67 [1]1
CP-99,994Intrathecal (i.t.)700[1]~1/1045
CP-96,345Intrathecal (i.t.)7200[1]~1/10746

This table directly compares the potency of sendide with two other non-peptide antagonists in the same experimental model, highlighting the significantly higher potency of sendide.

Table 2: In Vivo Efficacy of NK1 Receptor Antagonists in Various Models

AntagonistAnimal ModelExperimental AssayAdministration RouteDoseObserved Effect
[D-Trp7]sendide (analogue of sendide) MouseSubstance P-Induced BehaviorIntrathecal (i.t.)ID₅₀: 11.0 pmol/mouseInhibition of scratching, biting, and licking.[2]
AprepitantGerbilGerbil Foot Tap (GFT) ResponseIntraperitoneal (i.p.)3 µmol/kg100% inhibition for >48 hours.[3]
CP-99,994GerbilGerbil Foot Tap (GFT) ResponseIntraperitoneal (i.p.)3 µmol/kg100% inhibition at 15 min, with a rapid decline.[3]
ZD6021GerbilGerbil Foot Tap (GFT) ResponseIntraperitoneal (i.p.)10 µmol/kgEfficacy lasted for 4 hours.[3]

This table provides a broader overview of the in vivo efficacy of different NK1 receptor antagonists across various models. The lack of a standardized assay makes direct potency comparisons challenging.

Under the Microscope: Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. To this end, we provide a detailed methodology for a key in vivo experiment used to characterize the antagonistic activity of compounds like sendide.

Experimental Protocol: Inhibition of Substance P-Induced Behavioral Responses in Mice

This protocol outlines the procedure for assessing the in vivo efficacy of NK1 receptor antagonists by measuring their ability to inhibit behaviors induced by the direct administration of Substance P into the spinal cord.

1. Animal Preparation:

  • Species: Male ddY mice (or other suitable strain), weighing approximately 20-25g.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Acclimatization: Animals should be acclimatized to the experimental conditions for at least one week prior to the study.

2. Drug Preparation:

  • Substance P (Agonist): Dissolved in sterile saline to the desired concentration.

  • NK1 Receptor Antagonist (e.g., Sendide): Dissolved in an appropriate vehicle (e.g., sterile saline, DMSO). The concentration should be prepared to allow for the administration of a range of doses.

3. Intrathecal (i.t.) Injection:

  • Technique: The injection is performed on conscious mice. The mouse is gently restrained, and a 30-gauge needle attached to a microsyringe is inserted between the L5 and L6 vertebrae.

  • Confirmation: A slight flick of the tail upon entry of the needle into the subarachnoid space confirms correct placement.

  • Administration: A small volume (typically 5 µL) of the test compound (antagonist) is co-injected with Substance P. A control group receives Substance P with the vehicle.

4. Behavioral Observation:

  • Observation Period: Immediately after the injection, the mice are placed in individual observation cages.

  • Behaviors Monitored: The primary behaviors observed are scratching bouts directed towards the hindquarters, as well as biting and licking of the hind paws and tail.

  • Quantification: The total number of scratching bouts or the total time spent engaged in biting and licking is recorded over a defined period (e.g., 1-2 minutes).

5. Data Analysis:

  • The inhibitory effect of the antagonist is calculated as a percentage reduction in the behavioral response compared to the control group.

  • Dose-response curves are generated, and the ED₅₀ (the dose that produces 50% of the maximal inhibition) is calculated to determine the potency of the antagonist.

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the mechanism of NK1 receptor blockade, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist Antagonist Action Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Gq Gq Protein NK1R->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca2 Ca²⁺ Release IP3->Ca2 induces PKC Protein Kinase C DAG->PKC activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca2->Cellular_Response PKC->Cellular_Response Sendide [Tyr6,D-Phe7,D-His9]-SP (6-11) (Sendide) Sendide->NK1R blocks

Caption: NK1 Receptor Signaling Pathway and Blockade by Sendide.

Experimental_Workflow cluster_setup Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Prep Animal Acclimatization (Male ddY Mice) Drug_Prep Drug Preparation (Substance P & Antagonist) Animal_Prep->Drug_Prep Injection Intrathecal Co-injection (Substance P + Antagonist/Vehicle) Drug_Prep->Injection Observation Behavioral Observation (Scratching, Biting, Licking) Injection->Observation Quantification Quantification of Behaviors Observation->Quantification Dose_Response Dose-Response Curve Generation Quantification->Dose_Response ED50_Calc ED₅₀ Calculation Dose_Response->ED50_Calc

Caption: In Vivo Experimental Workflow for Assessing NK1 Antagonists.

References

A Comparative Analysis of Sendide and Other Substance P Analogs: Potency at the NK1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the potency of Sendide, a synthetic Substance P (SP) analog, in comparison to other key SP analogs and the endogenous ligand itself. The data presented herein is compiled from various in vitro and in vivo studies to offer a clear perspective on the binding affinity and functional activity of these compounds at the neurokinin-1 (NK1) receptor.

Introduction to Substance P and its Analogs

Substance P (SP) is an eleven-amino-acid neuropeptide that belongs to the tachykinin family.[1] It exhibits a high affinity for the NK1 receptor, a G protein-coupled receptor (GPCR), and its interaction triggers a cascade of intracellular signaling events. This signaling is implicated in a wide array of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[2][3] Consequently, the development of synthetic analogs of Substance P, such as Sendide, Septide, and Spantide, has been a focal point of research for therapeutic intervention in various pathological conditions. These analogs are designed to act as either agonists or antagonists at the NK1 receptor, thereby modulating its activity.

Comparative Potency of Substance P Analogs

The potency of a ligand is a measure of the concentration required to produce a specific effect. For NK1 receptor ligands, this is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory/effective concentration (IC50/EC50) in binding and functional assays, respectively. The following table summarizes the available quantitative data for Sendide and other prominent Substance P analogs.

CompoundAssay TypeSpecies/TissuePotency (Ki/Kd/IC50/ID50)Reference(s)
[D-Trp7]sendide [3H]SP Radioligand BindingMouse Spinal CordKi: 0.023 ± 0.007 nM [4]
SP-induced Behavioral ResponseMouseID50: 11.0 pmol/mouse [4]
Sendide SP-induced Behavioral ResponseMouseInhibited by 0.0625-1.0 pmol[5]
Substance P (SP) [3H]SP Radioligand BindingMouse Spinal CordKi: ~3.22 nM (calculated)[4]
Inositol Phosphate AccumulationRat recombinant NK1 (COS-1 cells)EC50: 0.05 ± 0.02 nM[6]
Septide Homologous Radioligand BindingCloned NK1 (COS-7 cells)Kd: 0.55 ± 0.03 nM [7][8]
[3H]SP Radioligand BindingRat recombinant NK1 (COS-1 cells)Ki: 2.9 ± 0.6 µM[6]
Inositol Phosphate AccumulationRat recombinant NK1 (COS-1 cells)EC50: 5 ± 2 nM[6]
Spantide I Radioligand BindingNot SpecifiedKi: 230 nM (NK1) [9]
Ki: 8150 nM (NK2)[9]
Neurokinin A (NKA) Homologous Radioligand BindingCloned NK1 (COS-7 cells)Kd: 0.51 ± 0.15 nM [8]

Note: The Ki for Substance P was calculated based on the reported relative potency of [D-Trp7]sendide (140 times more potent) from the same study. It is important to note that direct comparisons are most accurate when data is generated from the same laboratory under identical experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the potency of Substance P analogs.

Radioligand Binding Assay

This assay measures the affinity of a compound for the NK1 receptor by quantifying its ability to displace a radiolabeled ligand.

a. Membrane Preparation:

  • Tissues (e.g., mouse spinal cord) or cells expressing the NK1 receptor are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[10]

  • The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[10]

  • The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.[10]

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[10]

b. Binding Reaction:

  • A fixed concentration of a radiolabeled Substance P analog (e.g., [3H]SP) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., Sendide).[11]

  • The reaction is typically carried out in a 96-well plate and incubated at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[10][12]

  • Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.[10]

c. Separation and Detection:

  • The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.[10]

  • The filters are washed with ice-cold buffer to remove unbound radioligand.[10]

  • The radioactivity retained on the filters is quantified using a scintillation counter.[12]

d. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to stimulate or inhibit NK1 receptor-mediated intracellular calcium release.

a. Cell Preparation:

  • Cells stably or transiently expressing the NK1 receptor (e.g., HEK293 or CHO cells) are seeded in a 96-well or 384-well plate.[13][14]

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for a specific period (e.g., 1 hour) at 37°C.[13][14]

b. Assay Procedure:

  • The baseline fluorescence is measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).[15]

  • The test compound (agonist or antagonist) is added to the wells. For antagonist testing, cells are pre-incubated with the antagonist before the addition of a known NK1 receptor agonist (e.g., Substance P).[15]

  • The change in intracellular calcium concentration is monitored in real-time by measuring the fluorescence intensity.[16]

c. Data Analysis:

  • The concentration-response curves are generated by plotting the change in fluorescence against the log of the compound concentration.

  • The EC50 value (for agonists) or IC50 value (for antagonists) is determined from these curves.

Inositol Phosphate (IP) Accumulation Assay

This functional assay quantifies the activation of the Gq signaling pathway downstream of the NK1 receptor by measuring the accumulation of inositol phosphates.

a. Cell Labeling and Treatment:

  • Cells expressing the NK1 receptor are incubated overnight with [3H]myo-inositol to label the cellular phosphoinositide pools.

  • The cells are then pre-incubated with a buffer containing lithium chloride (LiCl) to inhibit the degradation of inositol monophosphate (IP1).[3]

  • For antagonist testing, cells are pre-incubated with the test compound before stimulation with an agonist.

b. Agonist Stimulation and IP Extraction:

  • A fixed concentration of an NK1 receptor agonist (e.g., Substance P) is added to stimulate the production of inositol phosphates.

  • The reaction is stopped, and the inositol phosphates are extracted from the cells.

c. Quantification:

  • The different inositol phosphates are separated using anion-exchange chromatography.

  • The amount of [3H]-labeled inositol phosphates is quantified using a scintillation counter.

d. Data Analysis:

  • The concentration-response curves are generated, and the EC50 (for agonists) or IC50 (for antagonists) values are calculated.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the molecular mechanisms and experimental processes involved, the following diagrams have been generated.

G_1 Substance P / NK1 Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP Substance P / Analog NK1R NK1 Receptor (GPCR) SP->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Substance P/NK1 Receptor Signaling Pathway.

G_2 Experimental Workflow for Potency Evaluation cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare NK1R-expressing cells or membranes incubation Incubate cells/membranes with compounds and reagents prep_cells->incubation prep_compounds Prepare serial dilutions of test compounds prep_compounds->incubation prep_reagents Prepare assay reagents (e.g., radioligand, dye) prep_reagents->incubation measurement Measure signal (Radioactivity, Fluorescence, etc.) incubation->measurement curve_fitting Generate dose-response curves measurement->curve_fitting calculation Calculate Ki / IC50 / EC50 values curve_fitting->calculation comparison Compare potencies calculation->comparison

Caption: Experimental Workflow for Potency Evaluation.

Conclusion

The available data indicates that Sendide and its analog, [D-Trp7]sendide, are highly potent antagonists of the NK1 receptor, with [D-Trp7]sendide exhibiting a Ki value in the low picomolar range.[4] In comparison, the endogenous ligand, Substance P, and other analogs like Septide and Neurokinin A, demonstrate high affinity as agonists.[7][8] Spantide I acts as a selective NK1 receptor antagonist, albeit with lower potency than Sendide.[9] The provided experimental protocols and diagrams offer a framework for the continued evaluation and comparison of novel Substance P analogs, which is crucial for the development of new therapeutics targeting the NK1 receptor.

References

A Comparative Review of [Tyr6,D-Phe7,D-His9]-Substance P (6-11) in Neurokinin-1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the validation studies of the potent and selective NK1 receptor antagonist, [Tyr6,D-Phe7,D-His9]-Substance P (6-11), also known as Sendide.

[Tyr6,D-Phe7,D-His9]-Substance P (6-11), commercially known as Sendide, has been extensively studied as a potent and highly selective antagonist for the neurokinin-1 (NK1) receptor.[1][2] This hexapeptide analog of Substance P (SP) has demonstrated significant activity in both in vitro and in vivo models, making it a valuable tool for investigating the physiological roles of the SP/NK1R system and a potential lead compound in drug development. This guide provides a comparative analysis of its performance based on available experimental data.

Performance Comparison: Binding Affinity and Functional Antagonism

Validation studies have consistently demonstrated the high affinity and selective antagonism of Sendide at the NK1 receptor. It effectively competes with Substance P for binding and inhibits SP-induced biological responses.

Compound Assay Type Preparation Key Findings Reference
[Tyr6,D-Phe7,D-His9]-Substance P (6-11) (Sendide) Radioligand Binding AssayCrude membrane fractions from mouse spinal cordPotently and competitively displaced [3H]-labeled Substance P binding.[1][3]
[Tyr6,D-Phe7,D-His9]-Substance P (6-11) (Sendide) In Vivo Behavioral AssayIntrathecal co-injection with SP in miceCompetitively antagonized SP-induced scratching, biting, and licking.[1][3]
[Tyr6,D-Phe7,D-His9]-Substance P (6-11) (Sendide) In Vitro Hormone Secretion AssayIsolated rat hypothalamo-neurohypophysial systemDiminished oxytocin (OT) secretion and antagonized SP-induced OT release at 10⁻⁷ M.[4]
Spantide ([D-Arg1, D-Trp7,9,Leu11] Substance P)In Vivo Behavioral AssayIntrathecal co-injection in miceDose-dependently inhibited SP-induced behavioral responses.[3][5]
CP-96,345In Vivo Behavioral AssayIntrathecal co-injection in miceInhibited SP-induced behavioral responses. Sendide was approximately 1000 times more potent.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols employed in key validation studies of Sendide.

Radioligand Binding Assay
  • Objective: To determine the binding affinity and competitive nature of Sendide at the NK1 receptor.

  • Tissue Preparation: Crude membrane fractions were prepared from the spinal cords of male mice.[1]

  • Radioligand: [3H]-labeled Substance P was used as the radioligand to label the NK1 receptors.[1][3]

  • Procedure: Mouse spinal cord membranes were incubated with a fixed concentration of [3H]-SP in the absence or presence of increasing concentrations of Sendide. The amount of bound radioactivity was measured to determine the displacement of the radioligand by the antagonist.

  • Analysis: The data was analyzed to determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of Sendide, providing a quantitative measure of its binding affinity. The competitive nature of the binding was also assessed.[1]

In Vivo Behavioral Antagonism
  • Objective: To assess the ability of Sendide to antagonize the physiological effects of Substance P in a living organism.

  • Animal Model: Male mice were used for these studies.[1]

  • Procedure: Sendide was administered intrathecally, co-injected with Substance P.[1][3] The behavioral responses induced by SP, which include scratching, biting, and licking, were observed and quantified.[1][3] The ability of Sendide to reduce the frequency or duration of these behaviors was measured.

  • Analysis: Dose-response curves were generated to determine the effective dose (ED50) of Sendide required to inhibit the SP-induced behaviors. Comparisons were made with other known NK1 receptor agonists and antagonists.[1][7]

In Vitro Oxytocin Secretion Assay
  • Objective: To evaluate the effect of Sendide on basal and SP-stimulated oxytocin secretion.

  • Tissue Preparation: The hypothalamo-neurohypophysial system was isolated from rats.[4]

  • Procedure: The isolated tissue was incubated in a medium, and the release of oxytocin into the medium was measured. The effect of Sendide alone on basal oxytocin secretion was determined. Additionally, the ability of Sendide to antagonize the stimulatory effect of Substance P on oxytocin release was assessed by co-incubation.[4]

  • Analysis: The concentration of oxytocin in the medium was quantified, and the data was analyzed to determine the inhibitory effect of Sendide.[4]

Signaling Pathways and Experimental Workflows

Visual representations of the mechanisms of action and experimental designs can aid in understanding the role of [Tyr6,D-Phe7,D-His9]-Substance P (6-11).

cluster_0 NK1 Receptor Signaling cluster_1 Antagonism by Sendide Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds to Gq/11 Gq/11 NK1 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates IP3 & DAG IP3 & DAG PLC->IP3 & DAG Generates Ca2+ Release & PKC Activation Ca2+ Release & PKC Activation IP3 & DAG->Ca2+ Release & PKC Activation Leads to Physiological Response Physiological Response Ca2+ Release & PKC Activation->Physiological Response Causes Sendide Sendide NK1R_ant NK1 Receptor Sendide->NK1R_ant Blocks No Signal No Signal NK1R_ant->No Signal Prevents Activation

Caption: Mechanism of NK1 Receptor Antagonism by Sendide.

Start Start Tissue Preparation Prepare Mouse Spinal Cord Membranes Start->Tissue Preparation Incubation Incubate Membranes with [3H]-SP +/- Sendide Tissue Preparation->Incubation Separation Separate Bound and Free Radioligand Incubation->Separation Quantification Measure Radioactivity Separation->Quantification Data Analysis Determine Binding Affinity (Ki or IC50) Quantification->Data Analysis End End Data Analysis->End

Caption: Workflow for Radioligand Binding Assay.

Selectivity Profile

A key attribute of [Tyr6,D-Phe7,D-His9]-Substance P (6-11) is its high selectivity for the NK1 receptor over other tachykinin receptors (NK2 and NK3). Studies have shown that large doses of Sendide are required to antagonize the effects of neurokinin A (NKA) and neurokinin B (NKB), the preferential ligands for NK2 and NK3 receptors, respectively.[1][3] This selectivity is crucial for its use as a specific pharmacological tool to investigate NK1 receptor-mediated processes without confounding effects from other neurokinin pathways.

References

Safety Operating Guide

Proper Disposal of [Tyr6,D-Phe7,D-His9]-Substance P (6-11): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat as a non-controlled, biologically active chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

This document provides detailed guidance for the safe and compliant disposal of the research peptide [Tyr6,D-Phe7,D-His9]-Substance P (6-11). This synthetic peptide, a potent and selective antagonist of the tachykinin NK1 receptor, requires careful handling and disposal due to its biological activity. While not currently classified as a controlled substance by the Drug Enforcement Administration (DEA), its potent effects necessitate a cautious approach to waste management to ensure the safety of laboratory personnel and the environment.

Risk Assessment and Waste Classification

Prior to disposal, a thorough risk assessment of the waste stream is essential. The primary consideration is the potential biological effect of the peptide. Although not classified as a hazardous waste by the Environmental Protection Agency (EPA) based on the characteristics of ignitability, corrosivity, reactivity, or toxicity as defined in 40 CFR Part 261, its potent biological activity warrants its treatment as a chemical waste.

Waste Streams Containing [Tyr6,D-Phe7,D-His9]-Substance P (6-11):

Waste TypeDescriptionRecommended Disposal Path
Solid Waste Contaminated lab supplies: gloves, pipette tips, vials, absorbent paper.Segregate as chemical waste. Place in a designated, labeled, leak-proof container.
Liquid Waste Unused or expired solutions, contaminated buffers, and rinsates.Segregate as chemical waste. Collect in a designated, labeled, sealed, and compatible container. Do not dispose of down the drain.
Sharps Waste Contaminated needles, syringes, and other sharps.Place in a designated, puncture-resistant sharps container for chemical waste.

Step-by-Step Disposal Procedures

The following procedures are based on general best practices for the disposal of non-hazardous, biologically active peptides. Always adhere to your institution's specific EHS guidelines.

Solid Waste Disposal
  • Segregation: At the point of generation, place all solid waste contaminated with [Tyr6,D-Phe7,D-His9]-Substance P (6-11) into a designated, clearly labeled, leak-proof container. This container should be separate from regular trash and biohazardous waste.

  • Labeling: The container must be labeled as "Chemical Waste" and should identify the contents, including "[Tyr6,D-Phe7,D-His9]-Substance P (6-11)".

  • Storage: Store the sealed container in a designated waste accumulation area within the laboratory, away from general traffic.

  • Pickup: Arrange for pickup and final disposal through your institution's EHS department or their approved hazardous waste contractor.

Liquid Waste Disposal
  • Collection: Collect all liquid waste containing the peptide in a dedicated, sealed, and chemically compatible container.

  • Labeling: Clearly label the container with "Chemical Waste" and list all constituents, including "[Tyr6,D-Phe7,D-His9]-Substance P (6-11)" and any solvents or buffers.

  • pH Neutralization (if applicable): For aqueous solutions, adjust the pH to a neutral range (typically 6-8) if required by your institution's EHS guidelines for chemical waste.

  • Storage: Store the sealed container in secondary containment to prevent spills.

  • Pickup: Schedule a pickup with your institution's EHS department for proper disposal. Under no circumstances should this waste be poured down the drain.

Decontamination of Labware

For reusable labware contaminated with [Tyr6,D-Phe7,D-His9]-Substance P (6-11), a thorough decontamination process is necessary.

Decontamination MethodProcedure
Chemical Inactivation 1. Prepare a 1M solution of sodium hydroxide (NaOH) or hydrochloric acid (HCl) in a designated chemical fume hood.2. Immerse the contaminated labware in the solution for a minimum of 24 hours to hydrolyze and inactivate the peptide.3. After inactivation, thoroughly rinse the labware with purified water.4. The rinsate should be collected and disposed of as chemical waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of [Tyr6,D-Phe7,D-His9]-Substance P (6-11).

G Disposal Workflow for [Tyr6,D-Phe7,D-His9]-Substance P (6-11) cluster_start Waste Generation cluster_assessment Waste Assessment cluster_non_controlled Non-Controlled Waste Pathway cluster_final Final Disposal start [Tyr6,D-Phe7,D-His9]-Substance P (6-11) Waste Generated assess Is the waste a controlled substance? start->assess waste_type Determine Waste Type assess->waste_type No (Not a DEA Scheduled Substance) solid Solid Waste (Gloves, Vials) waste_type->solid Solid liquid Liquid Waste (Solutions, Rinsate) waste_type->liquid Liquid sharps Sharps Waste waste_type->sharps Sharps collect_solid Collect in Labeled Chemical Waste Container solid->collect_solid collect_liquid Collect in Labeled, Sealed Chemical Waste Container liquid->collect_liquid collect_sharps Collect in Chemical Sharps Container sharps->collect_sharps contact_ehs Contact Institutional EHS for Pickup collect_solid->contact_ehs collect_liquid->contact_ehs collect_sharps->contact_ehs

Caption: Disposal decision workflow for [Tyr6,D-Phe7,D-His9]-Substance P (6-11).

Signaling Pathway for Disposal Logic

The logical flow for determining the correct disposal path is based on a series of questions regarding the nature of the waste.

G Disposal Logic Pathway start Start: Waste Item for Disposal q1 Is it contaminated with [Tyr6,D-Phe7,D-His9]-Substance P (6-11)? start->q1 a1_no Dispose as regular lab waste (per institutional policy) q1->a1_no No q2 Is the waste a sharp? q1->q2 Yes end_point Arrange for EHS Pickup a2_yes Dispose in Chemical Sharps Container q2->a2_yes Yes q3 Is the waste liquid? q2->q3 No a2_yes->end_point a3_yes Dispose in Labeled Liquid Chemical Waste Container q3->a3_yes Yes a3_no Dispose in Labeled Solid Chemical Waste Container q3->a3_no No a3_yes->end_point a3_no->end_point

Caption: Logical pathway for segregating waste contaminated with the peptide.

Safeguarding Your Research: A Guide to Handling [Tyr6,D-Phe7,D-His9]-Substance P (6-11)

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling, storage, and disposal of the potent neurokinin-1 receptor antagonist, [Tyr6,D-Phe7,D-His9]-Substance P (6-11), ensuring the safety of laboratory personnel and the integrity of your research.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with [Tyr6,D-Phe7,D-His9]-Substance P (6-11), a potent and selective neurokinin-1 (NK-1) receptor antagonist.[1][2][3][4] While NK-1 receptor antagonists are generally considered to be safe and well-tolerated, the full toxicological properties of this specific peptide may not be fully established.[5][6][7] Therefore, a precautionary approach is essential, treating the compound as potentially hazardous.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against accidental exposure. The following table summarizes the recommended PPE for handling [Tyr6,D-Phe7,D-His9]-Substance P (6-11).

PPE CategoryMinimum RequirementRecommended for Higher Concentrations or Aerosol Generation
Body Protection Laboratory coatChemical-resistant or disposable coveralls
Hand Protection Disposable nitrile gloves (double gloving recommended)Thicker, chemical-resistant gloves
Eye & Face Protection Safety glasses with side-shieldsFull-face shield or safety goggles for splash hazards
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Work in a fume hood or biosafety cabinet when handling the lyophilized powder.N95 respirator or higher (e.g., full-face air-purifying respirator) if there is a risk of aerosolization or handling of large quantities of powdered peptide.
Foot Protection Closed-toe shoesChemical-resistant shoe covers

Operational Plan

A systematic approach to handling [Tyr6,D-Phe7,D-His9]-Substance P (6-11) from receipt to use is critical for safety and experimental success.

Receipt and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage of Lyophilized Peptide: Store the lyophilized peptide in a tightly sealed container at -20°C or colder, protected from light.

  • Hygroscopic Nature: Be aware that peptides can be hygroscopic. Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption.

Preparation and Handling
  • Designated Area: Conduct all handling of the peptide in a designated, clean, and well-ventilated area, such as a chemical fume hood or a biosafety cabinet, especially when working with the lyophilized powder.

  • Reconstitution:

    • Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

    • Add the appropriate sterile solvent slowly to the side of the vial.

    • Gently swirl or vortex to dissolve the peptide. Avoid vigorous shaking.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide solution into single-use volumes for storage.

  • Storage of Peptide Solutions: Store peptide solutions at -20°C or colder. The stability of peptides in solution is limited.

Disposal Plan

Proper disposal of [Tyr6,D-Phe7,D-His9]-Substance P (6-11) and contaminated materials is crucial to prevent environmental contamination and potential biological effects.

Waste Segregation
  • Solid Waste: All contaminated solid waste, including gloves, pipette tips, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of the peptide should be collected in a labeled, leak-proof hazardous waste container. Never pour peptide solutions down the drain.

Decontamination and Disposal
  • Work Surface Decontamination: Clean and decontaminate all work surfaces after handling the peptide.

  • Waste Container Management: Seal waste containers when not in use and store them in a designated hazardous waste accumulation area.

  • Institutional Guidelines: Adhere strictly to your institution's and local regulations for the disposal of chemical and biological waste. Contact your institution's Environmental Health and Safety (EHS) department for specific protocols and to arrange for waste pickup.

Experimental Workflow

The following diagram outlines the key procedural steps for the safe handling of [Tyr6,D-Phe7,D-His9]-Substance P (6-11) in a laboratory setting.

Safe_Handling_Workflow Safe Handling Workflow for [Tyr6,D-Phe7,D-His9]-Substance P (6-11) cluster_prep Preparation cluster_handling Peptide Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Sanitized Workspace (e.g., Fume Hood) prep1->prep2 prep3 Gather Sterile Materials prep2->prep3 hand1 Equilibrate Vial to Room Temp prep3->hand1 Proceed to Handling hand2 Reconstitute Lyophilized Peptide hand1->hand2 hand3 Aliquot into Working Solutions hand2->hand3 hand4 Perform Experiment hand3->hand4 clean1 Decontaminate Workspace hand4->clean1 Proceed to Cleanup clean2 Segregate Waste (Solid & Liquid) clean1->clean2 clean3 Dispose of Waste via EHS clean2->clean3

Caption: A step-by-step workflow for the safe handling of the peptide.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.